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3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride Documentation Hub

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  • Product: 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride
  • CAS: 1432680-55-1

Core Science & Biosynthesis

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3,5-Dimethoxyaniline Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, 3,5-dimethoxyaniline (3,5-DMA) serves as a privileged fragment molecule and structural scaffold for the design of novel therapeutics 1. Its unique arrangement of electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 3,5-dimethoxyaniline (3,5-DMA) serves as a privileged fragment molecule and structural scaffold for the design of novel therapeutics 1. Its unique arrangement of electron-donating methoxy groups on an aromatic amine backbone provides a highly tunable platform for molecular linking, expansion, and modification. This technical guide synthesizes the physicochemical properties, structural-activity relationships (SAR), and field-proven synthetic protocols for 3,5-DMA derivatives, providing a self-validating framework for drug development professionals.

Electronic and Physicochemical Properties

The physicochemical behavior of 3,5-DMA is dictated by the spatial orientation of its substituents. While methoxy groups are typically electron-donating via resonance, their meta positioning relative to the amine group prevents direct resonance delocalization into the nitrogen atom. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atoms dominates.

This inductive withdrawal pulls electron density away from the primary amine, significantly reducing its basicity and nucleophilicity compared to unsubstituted aniline or para-methoxyaniline. For instance, the pKa of complex 3,5-DMA derivatives, such as N-(3,5-dimethoxy-acetanilide)iminodiacetic acid, drops to approximately 2.5 2.

Furthermore, the dual methoxy groups enhance the overall lipophilicity (LogP) of the scaffold, a critical parameter for membrane permeability and oral bioavailability in drug design 3.

Quantitative Data Summary

The following table summarizes the physicochemical and biological parameters of key 3,5-DMA derivatives evaluated in recent literature.

Table 1: Physicochemical and Biological Profiling of 3,5-DMA Derivatives

Derivative ClassRepresentative CompoundMW ( g/mol )LogPpKaPrimary Target / ApplicationEfficacy (IC50)
Iminodiacetic AcidN-(3,5-dimethoxy-acetanilide)IDA326.34N/A2.5Hemostasis ModulatorsBiocompatible 2
Azetidin-2-oneCompound 12k~3502.02N/AMCF-7 Breast Cancer1.5 nM 4
Azetidin-2-oneCompound 12l~3642.40N/AMCF-7 Breast Cancer10 nM [[4]]()
BenzamideCompound C9~450>3.0N/AFGFR1 (NSCLC)1.25 - 2.31 µM 5

Synthetic Methodologies and Mechanistic Rationale

Because the amine group of 3,5-DMA exhibits reduced nucleophilicity, synthetic workflows must be carefully engineered. Standard coupling conditions often fail or result in poor yields. The following protocol details the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, a critical intermediate for FGFR1 inhibitors [[5]]().

Protocol: Amide Coupling of 3,5-Dimethoxyaniline

Step 1: Carboxyl Activation

  • Action: Dissolve 4-bromo-2-nitrobenzoic acid (0.024 mol) and EDC·HCl (0.024 mol) in 30 mL of ethanol. Stir at room temperature for 30 minutes.

  • Causality: EDC·HCl is selected over traditional coupling agents like DCC because its urea byproduct is highly water-soluble. The 30-minute pre-activation is mandatory; it ensures the complete formation of the highly reactive O-acylisourea intermediate before the weakly nucleophilic amine is introduced, thereby preventing competitive side reactions.

Step 2: Nucleophilic Addition & Thermal Driving

  • Action: Add 3,5-dimethoxyaniline (0.020 mol) to the activated mixture. Elevate the temperature to 80°C and stir for 5 hours.

  • Causality: The inductive withdrawal (-I) of the meta-methoxy groups severely dampens the nucleophilicity of the amine. Heating to 80°C provides the necessary thermodynamic activation energy to drive the sluggish amide bond formation to completion.

Step 3: Self-Validating Aqueous Workup

  • Action: Cool the reaction to room temperature. Add 30 mL of water, filter the resulting precipitate, and dry to yield Intermediate 1 (Yield: ~71.6%).

  • Causality: This step is a self-validating purification system. The target benzamide is highly lipophilic and insoluble in water, whereas unreacted EDC·HCl and its urea byproduct dissolve completely. The differential solubility guarantees high purity upon simple filtration, bypassing the need for labor-intensive column chromatography.

SynthesisWorkflow Start 4-bromo-2-nitrobenzoic acid + EDC·HCl Activation Carboxyl Activation (EtOH, 30 min, 25°C) Start->Activation Addition Add 3,5-Dimethoxyaniline (Nucleophilic Attack) Activation->Addition Heating Amide Bond Formation (Stir 5h, 80°C) Addition->Heating Overcome low nucleophilicity Workup Aqueous Precipitation (Add H2O, Filter, Dry) Heating->Workup Product Intermediate 1 (Yield: ~71.6%) Workup->Product

Workflow for the synthesis of 3,5-dimethoxyphenyl benzamide intermediates.

Structure-Activity Relationships (SAR) & Target Binding

The incorporation of the 3,5-dimethoxyphenyl moiety into larger pharmacophores profoundly impacts both pharmacokinetics and pharmacodynamics.

In the development of anticancer agents, such as azetidin-2-ones and thiazole carboxamides, the methoxy groups serve a dual purpose 4, 3:

  • Lipophilic Anchoring: They increase the compound's lipophilicity, which enhances passive diffusion across the phospholipid bilayer of cancer cells.

  • Hydrogen Bond Acceptors: The oxygen atoms act as critical hydrogen bond acceptors within the hydrophobic pockets of target proteins (e.g., the ATP-binding cleft of the FGFR1 kinase domain), locking the inhibitor in a favorable conformation 5.

SAR_Mapping Scaffold 3,5-Dimethoxyaniline Core Methoxy 3,5-Methoxy Groups Scaffold->Methoxy Amine Amine Nitrogen Scaffold->Amine Lipophilicity Increased Lipophilicity (LogP ~2.0 - 3.0) Methoxy->Lipophilicity HBinding Hydrogen Bond Acceptors Methoxy->HBinding Nucleophilicity Reduced Nucleophilicity (Inductive Withdrawal) Amine->Nucleophilicity Meta-effect Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Target Target Kinase Binding (e.g., FGFR1) HBinding->Target Synthesis Requires Activated Electrophiles Nucleophilicity->Synthesis

Logical relationship between 3,5-DMA structural features and physicochemical outcomes.

Biocompatibility and ADME Profiling

When engineering 3,5-DMA derivatives for systemic administration, evaluating biocompatibility is paramount. Studies on iminodiacetic acid derivatives utilizing the 3,5-DMA scaffold demonstrate excellent hemocompatibility. In standard clinical assays, these derivatives do not significantly alter the Activated Partial Thromboplastin Time (APTT) at therapeutic concentrations, maintaining it within the healthy reference range of 28–39 seconds 2. Furthermore, hemolysis assays confirm that the 3,5-dimethoxy substitution pattern does not induce adverse disruption of red blood cell membranes at concentrations up to 0.4 μmol/mL 2, validating the scaffold's suitability for intravenous and oral drug formulations.

References

  • Tebubio. 3,5-Dimethoxyaniline - 200 mg. Retrieved from: [Link]

  • MDPI. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. Retrieved from: [Link]

  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from:[Link]

  • Taylor & Francis. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from:[Link]

  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from: [Link]

Sources

Foundational

Crystal Structure of Substituted Aniline Hydrochlorides: A Technical Guide to Supramolecular Synthons and Polymorphism

Executive Summary Substituted aniline hydrochlorides are foundational building blocks in pharmaceutical synthesis, serving as critical active pharmaceutical ingredient (API) precursors and key intermediates in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aniline hydrochlorides are foundational building blocks in pharmaceutical synthesis, serving as critical active pharmaceutical ingredient (API) precursors and key intermediates in the development of amides, biguanides, and agricultural chemicals. The physicochemical properties of these salts—such as solubility, stability, and bioavailability—are fundamentally dictated by their solid-state packing. This whitepaper provides an in-depth analysis of the crystallographic diversity of substituted aniline hydrochlorides, focusing on how steric and electronic substituent effects modulate the critical N+−H⋯Cl− hydrogen-bonding network.

The Fundamental Hydrogen-Bonding Network

In the solid state, anilinium halide salts are governed by strong ionic interactions and highly directional hydrogen bonds. The parent compound, aniline hydrochloride , sets the baseline for this structural class. Elucidated via X-ray crystallography, unsubstituted aniline hydrochloride crystallizes in the monoclinic space group Cc[1].

The structure is characterized by a continuous, two-dimensional ionic network. Because the unsubstituted phenyl ring offers minimal steric hindrance, each nitrogen atom is positioned equidistantly (3.17 Å) from three chloride ions[1]. This creates a robust, highly ordered 2D sheet of hydrogen bonds that gives the crystal its high lattice energy and thermal stability.

Substituent Effects: Steric Occlusion and Electronic Dynamism

When substituents are introduced to the aromatic ring, the continuous 2D hydrogen-bond network is forced to adapt, leading to profound crystallographic diversity.

Steric Disruption: The Formation of Cubanes

Highly bulky substituents, particularly at the ortho-positions, physically prevent the formation of extended 2D hydrogen-bonded sheets. A prime example is 2,6-di(isopropyl)aniline hydrochloride . The massive steric bulk of the isopropyl groups completely disrupts the continuous network, forcing the molecules to assemble into discrete, hydrogen-bonded cubanes [N⋯Cl]4​ [2]. These organic cubanes are remarkably analogous to the structural motifs found in inorganic solid-state chemistry, such as the [M(2+)]4​ clusters of Tin (Sn) and Lead (Pb)[2].

Electronic and Temperature-Dependent Polymorphism

Electronic effects, coupled with temperature variations, can induce significant phase transitions. 4-Methoxyaniline hydrochloride (4-MAC) , a representative metabolite of phenacetin, exhibits fascinating temperature-dependent polymorphism[3].

At room temperature (298 K), 4-MAC crystallizes in the orthorhombic space group Pbca. However, as thermal energy is removed, the −NH3+​ group undergoes rotational freezing, and the methoxy group twists slightly out of the aromatic plane. This symmetry-breaking event triggers a solid-state phase transition at 200 K, yielding a twinned monoclinic P21/c structure[3].

Logical relationship between substituent effects and crystal packing motifs.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters demonstrating the structural evolution from the parent aniline hydrochloride to its substituted derivatives.

CompoundTemp (K)Space GroupUnit Cell ParametersKey Structural Motif
Aniline Hydrochloride [1]RTCc (Monoclinic)a=15.84, b=5.33, c=8.58 Å, β=101°Continuous 2D N+−H⋯Cl− network
4-Methoxyaniline HCl [3]298Pbca (Orthorhombic)a=8.87, b=8.46, c=21.72 ÅHigh-symmetry orthorhombic packing
4-Methoxyaniline HCl [3]200P21/c (Monoclinic)a=8.37, b=21.71, c=8.84 Å, β=90.03°Twinned monoclinic; rotational freezing
2,6-di(Pri)aniline HCl [2]150P21/c (Monoclinic)-Discrete hydrogen-bonded cubanes

Experimental Methodologies: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocols outline the causality behind the isolation and structural elucidation of these salts. The crystallization protocol is inherently validated by the subsequent Variable-Temperature Single-Crystal X-Ray Diffraction (VT-SCXRD) workflow, which confirms phase purity and identifies polymorphic transitions.

Protocol 1: Controlled Crystallization of Substituted Aniline Hydrochlorides

Objective: To grow diffraction-quality single crystals while preventing kinetic trapping of amorphous phases.

  • Solvent Selection & Dissolution: Dissolve 50 mg of the substituted aniline free base in 2 mL of a polar protic solvent (e.g., anhydrous ethanol).

    • Causality: Polar protic solvents are required to fully solvate the highly ionic species that will be formed, preventing premature precipitation.

  • Salt Formation: Slowly add 1.1 equivalents of concentrated aqueous HCl (37%) dropwise while stirring.

    • Causality: A slight excess of HCl ensures complete protonation of the amine, preventing the formation of free-base/salt co-crystals which would complicate the diffraction data.

  • Anti-Solvent Vapor Diffusion: Transfer the solution to a small inner vial. Place this inside a larger sealed chamber containing a non-polar anti-solvent (e.g., diethyl ether).

    • Causality: As the volatile anti-solvent slowly diffuses into the inner vial, the dielectric constant of the medium gradually decreases. This slow thermodynamic shift promotes highly ordered nucleation, yielding pristine single crystals rather than kinetic microcrystalline powders.

Protocol 2: Variable-Temperature Single-Crystal X-Ray Diffraction (VT-SCXRD)

Objective: To elucidate the molecular structure and map temperature-dependent phase transitions (e.g., in 4-MAC).

  • Crystal Mounting & Coating: Select a crystal under a polarized light microscope and immediately submerge it in a perfluorinated polyether oil. Mount the coated crystal onto a cryoloop.

    • Causality: The hydrophobic oil displaces surface moisture and freezes into an amorphous glass at cryogenic temperatures. This prevents the formation of crystalline ice rings, which would obscure the sample's diffraction spots.

  • Cryostream Equilibration: Place the mounted crystal on the goniometer under an N2​ cryostream. Ramp the temperature down slowly (e.g., 2 K/min) to the target temperatures (e.g., 250 K, then 200 K).

    • Causality: A slow cooling ramp prevents thermal shock, which can cause the crystal to fracture or undergo catastrophic mosaicity expansion during a phase transition[3].

  • Data Collection & Integration: Collect high-redundancy diffraction data using Mo Kα or Cu Kα radiation. During integration, actively monitor for peak splitting.

    • Causality: Peak splitting is a direct indicator of crystallographic twinning—a common consequence of symmetry-lowering phase transitions (e.g., the transition from Pbca to P21/c in 4-MAC)[3]. Twinning must be mathematically modeled during integration to yield an accurate structural refinement.

Workflow for Variable-Temperature Single-Crystal X-Ray Diffraction (VT-SCXRD) analysis.

Conclusion

The crystal structures of substituted aniline hydrochlorides are not static entities; they are dynamic supramolecular assemblies highly sensitive to both substituent sterics and environmental temperature. Understanding whether a specific API precursor forms a continuous 2D hydrogen-bonded network, discrete cubanes, or undergoes polymorphic phase transitions is critical for downstream pharmaceutical formulation and stability profiling.

References

  • The crystal structure of aniline hydrochloride Acta Crystallographica URL: [Link]

  • Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues[M2+(2,6-di(Pri)C6H5N2−)]4 (M = Sn, Pb) Chemical Communications (RSC Publishing) URL: [Link]

  • Temperature-dependent solid-state phase transition with twinning in the crystal structure of 4-methoxyanilinium chloride IUCr Journals URL: [Link]

Sources

Exploratory

Basicity determination of sterically hindered anilines

An In-Depth Technical Guide to the Basicity Determination of Sterically Hindered Anilines Abstract The determination of the acid dissociation constant (pKa) of sterically hindered anilines is a critical parameter in drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity Determination of Sterically Hindered Anilines

Abstract

The determination of the acid dissociation constant (pKa) of sterically hindered anilines is a critical parameter in drug development, catalysis, and materials science. The bulky substituents ortho to the amino group introduce significant challenges, including decreased aqueous solubility and altered reactivity, which complicate classical analytical approaches. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for accurately determining the basicity of these challenging compounds. We will delve into the causality behind the "ortho effect," present validated experimental protocols for potentiometric and spectrophotometric titrations, particularly in co-solvent systems, and outline modern computational approaches. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and measuring the ionization behavior of sterically hindered anilines.

The Underlying Challenge: Steric Hindrance and the "Ortho Effect" in Anilines

The basicity of an aniline is a measure of the equilibrium position for the protonation of the amino group. In solution, this is quantified by the pKa of its conjugate acid, the anilinium ion (ArNH₃⁺). While electronic effects (inductive and resonance) of substituents on the aromatic ring are primary determinants of basicity, the presence of bulky groups at the ortho positions introduces a powerful steric component known as the ortho effect .

Unlike meta and para substituents, ortho groups can directly interact with the amino group. When the nitrogen atom of an aniline accepts a proton, its hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral).[1] This geometric shift forces the N-H bonds of the resulting anilinium ion into close proximity with the ortho substituents. This proximity leads to steric repulsion (van der Waals strain), which destabilizes the anilinium ion.[1][2] A less stable conjugate acid corresponds to a weaker base, and thus, ortho-substituted anilines are typically weaker bases than their meta and para isomers.[1]

This destabilization, or "steric inhibition of protonation," is the core reason why accurately measuring the pKa of these molecules is both challenging and essential.[1]

G cluster_1 Protonated Hindered Aniline aniline aniline proton + H⁺ anilinium anilinium proton->anilinium Protonation (sp² → sp³) clash Steric Clash!

Caption: The Ortho Effect: Steric clash destabilizes the anilinium ion.

Experimental Determination of pKa: A Validated Approach

Direct measurement remains the gold standard for pKa determination. However, the poor aqueous solubility of many sterically hindered anilines necessitates specialized protocols.[3]

Method Selection: Potentiometry vs. Spectrophotometry

The choice between potentiometric and spectrophotometric titration depends on the compound's properties and available instrumentation.

  • Potentiometric Titration: This is a highly accurate and widely used method that involves monitoring pH changes with a calibrated electrode as a titrant is added.[4] It is ideal for compounds that are sufficiently soluble to provide a clear inflection point in the titration curve.

  • UV-Vis Spectrophotometry: This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[5] It relies on the difference in the UV-Vis absorbance spectra between the neutral aniline and its protonated form.[6] A chromophore near the amino group is a prerequisite.[5]

The following workflow provides a decision-making framework for selecting and implementing an appropriate method.

Caption: Experimental workflow for selecting a pKa determination method.

Protocol 1: Potentiometric Titration in a Co-solvent System

This protocol is designed for water-insoluble compounds and incorporates the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.[3][7]

A. Principle: The apparent pKa (pₛKₐ) is measured in several mixtures of an organic co-solvent (e.g., methanol) and water. These values are then extrapolated to 0% co-solvent to yield the true aqueous pKa.[7] The Yasuda-Shedlovsky equation is a reliable method for this extrapolation.[3]

B. Materials & Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analyte (sterically hindered aniline)

  • Methanol (HPLC grade)

  • Deionized water

  • Standardized 0.1 M HCl and 0.1 M NaOH

  • Potassium chloride (KCl) for ionic strength adjustment

C. Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).[8]

  • Prepare Co-solvent Mixtures: Prepare a series of methanol-water mixtures by weight (e.g., 20%, 30%, 40%, 50% w/w methanol).

  • Prepare Analyte Solutions: For each co-solvent mixture, prepare a solution of the aniline at a known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker to maintain constant temperature.

    • Immerse the pH electrode and begin stirring.

    • Titrate the solution with standardized 0.1 M HCl. Add titrant in small, precise increments, allowing the pH reading to stabilize after each addition (<0.01 pH units/minute drift).[9]

    • Record the pH and the volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant. The pₛKₐ is the pH at the half-equivalence point.

    • Alternatively, use the first or second derivative of the titration curve to accurately locate the equivalence point (Vₑ). The half-equivalence point is Vₑ/2.

    • Repeat the titration at least three times for each co-solvent mixture to ensure reproducibility.[9]

  • Yasuda-Shedlovsky Extrapolation:

    • Plot pₛKₐ + log[H₂O] against 1/ε (where ε is the dielectric constant of the mixture) or against the weight percentage of the co-solvent.

    • Perform a linear regression on the data points. The y-intercept of this plot represents the aqueous pKa value.[3][7]

Protocol 2: Spectrophotometric pKa Determination

A. Principle: This method utilizes the Henderson-Hasselbalch equation. The ratio of the deprotonated (aniline, B) to protonated (anilinium, BH⁺) species is determined from UV-Vis absorbance measurements at various pH values. The pKa is the pH at which [B] = [BH⁺].[6]

B. Methodology:

  • Determine Analytical Wavelength (λ_max):

    • Prepare two stock solutions of the aniline in a suitable co-solvent if necessary: one highly acidic (pH ~1-2) to ensure complete protonation (BH⁺) and one alkaline (pH ~10-11) for the neutral form (B).

    • Scan the UV-Vis spectrum of both solutions to find a wavelength where the difference in absorbance between the two species is maximal.[5]

  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range of approximately pKa ± 2.

  • Measure Absorbance:

    • Add a small, constant amount of the aniline stock solution to each buffer solution.

    • Measure the absorbance (A) of each solution at the predetermined λ_max. Also measure the absorbance of the fully acidic (A_BH⁺) and fully basic (A_B) solutions.

  • Data Analysis (Albert-Serjeant Method): [6]

    • Calculate the pKa for each buffer solution using the appropriate equation:

      • For bases: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • The final pKa is the average of the values calculated from the buffer solutions within pH = pKa ± 1.

Computational Chemistry: Predicting Basicity In Silico

First-principles calculations, particularly those using Density Functional Theory (DFT), have become a reliable tool for predicting pKa values, offering insights where experimental methods are infeasible.[10][11]

A. Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution (BH⁺ → B + H⁺). This is typically achieved using a thermodynamic cycle that separates the process into gas-phase energies and solvation free energies.

B. Workflow: The accuracy of the prediction is highly dependent on the chosen level of theory, basis set, and, most critically, the solvation model.[11][12]

G cluster_workflow Computational pKa Workflow mol Define Aniline (B) and Anilinium (BH⁺) Structures opt_gas Geometry Optimization (Gas Phase) mol->opt_gas freq_gas Frequency Calculation (Gas Phase, for G_corr) opt_gas->freq_gas solv Solvation Free Energy Calculation (e.g., SMD, PCM, SVPE) opt_gas->solv pka_calc Calculate pKa via Thermodynamic Cycle freq_gas->pka_calc delta_g Calculate ΔG_solv(B), ΔG_solv(BH⁺) solv->delta_g delta_g->pka_calc result Predicted pKa pka_calc->result

Caption: A typical workflow for the computational prediction of pKa values.

C. Key Considerations for Accuracy:

  • Solvation Model: Implicit continuum models like the Polarizable Continuum Model (PCM) or the SMD model are essential for capturing bulk solvent effects.[12] Recent studies show that including a few explicit water molecules in the calculation can significantly improve accuracy for anilinium ions.[13]

  • Level of Theory: Functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(2df,2p) have shown good performance.[12][14]

  • Reference Proton Free Energy: An accurate experimental value for the solvation free energy of the proton is required for the final pKa calculation.

Data Summary: The Impact of Steric Hindrance

The following table summarizes experimental and predicted pKa values for aniline and two sterically hindered derivatives, quantitatively demonstrating the ortho effect. A lower pKa value indicates a weaker base.

CompoundStructurepKa (Conjugate Acid)Key Observation
Aniline ~4.6[15][16]The unhindered reference compound.
2,6-Dimethylaniline ~3.9The two methyl groups provide significant steric hindrance, reducing basicity.
2,6-Diisopropylaniline ~3.5 (Predicted)[15]The bulky isopropyl groups create extreme steric shielding around the nitrogen, causing a dramatic decrease in basicity compared to aniline.[15]

Conclusion

Determining the basicity of sterically hindered anilines requires a nuanced approach that accounts for their unique chemical properties. The steric inhibition of protonation is the dominant factor governing their reduced basicity. While experimental methods like potentiometric and spectrophotometric titrations remain the definitive techniques, their successful application hinges on the proper use of co-solvent systems and validated extrapolation methods like the Yasuda-Shedlovsky plot. Concurrently, modern computational methods provide a powerful predictive tool, with accuracy critically dependent on the choice of solvation model. By integrating these experimental and computational strategies, researchers can confidently and accurately characterize the ionization behavior of these important and challenging molecules.

References

  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024). Wiley-VCH GmbH.
  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PMC.
  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Deriv
  • The calculated pK b values of aniline using different methods and basis...
  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. (2007).
  • Ortho effect. Wikipedia.
  • Basicity of Amines. (2021). Chemistry Steps.
  • Is Aniline More Basic Than N-Methylaniline?. (2024). Bloom Tech.
  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. (2007). PubMed.
  • A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. Benchchem.
  • A potentially simpler approach to measure aqueous pKa of insoluble basic drugs containing amino groups. (2003). PubMed.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Basicity of amines. (2025). Fiveable.
  • First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. PMC.
  • Development of Methods for the Determin
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Recent Advancements in Spectrophotometric pKa Determin

Sources

Foundational

Phase Equilibria and Solubility Dynamics of Aniline Hydrochloride in Organic Solvents

Aniline hydrochloride ([HAE]Cl) is a highly reactive, high-purity crystalline salt utilized extensively in organic synthesis, dye manufacturing, and pharmaceutical formulation. While its solubility in aqueous media is we...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline hydrochloride ([HAE]Cl) is a highly reactive, high-purity crystalline salt utilized extensively in organic synthesis, dye manufacturing, and pharmaceutical formulation. While its solubility in aqueous media is well-documented, understanding its thermodynamic behavior in organic solvents and mixed aqueous-organic systems is critical for advanced chemical engineering applications.

This technical guide explores the mechanistic drivers of [HAE]Cl solubility, details self-validating experimental protocols for solid-liquid equilibrium (SLE) determination, and examines the thermodynamic modeling required to predict phase behaviors in complex solvent systems.

Mechanistic Principles of [HAE]Cl Dissolution

Solvent Dielectric Effects and Ion Solvation

The dissolution of [HAE]Cl in a solvent is governed by the solvent's ability to overcome the lattice energy of the crystalline salt and stabilize the resulting anilinium cation ([HAE]⁺) and chloride anion (Cl⁻). In pure organic solvents, such as aliphatic alcohols, solubility is highly dependent on the carbon chain length.

As the alkyl chain lengthens from methanol to propan-1-ol, the bulk dielectric constant of the solvent decreases. A lower dielectric constant diminishes the solvent's capacity to screen the electrostatic attraction between the dissociated ions, leading to a marked decrease in solubility. Furthermore, the dissolution of [HAE]Cl is an endothermic process; thus, solubility universally increases with an elevation in temperature across all solvent systems[1].

Industrial Relevance: Antisolvent Crystallization

The precise measurement of [HAE]Cl solubility in mixed solvents is not merely an academic exercise. It is the foundational thermodynamic data required for the antisolvent crystallization of the complex[HAE]Cl·MgCl₂·6H₂O.

By adding an organic antisolvent (such as ethanol or propan-1-ol) to an aqueous system, the solubility of [HAE]Cl sharply decreases, forcing the co-precipitation of the complex. The subsequent thermal decomposition of this complex provides a highly efficient, low-energy pathway to produce high-purity anhydrous magnesium chloride, circumventing the severe hydrolysis issues typical of direct bischofite (MgCl₂·6H₂O) dehydration[1][2].

G M1 Experimental SLE Data (Dynamic/Isothermal) M2 Electrolyte NRTL Model (Activity Coefficient Calculation) M1->M2 M3 Phase Diagram Construction (Solubility Prediction) M2->M3 M4 Antisolvent Crystallization ([HAE]Cl·MgCl2·6H2O) M3->M4 M5 Thermal Decomposition (Anhydrous MgCl2 Production) M4->M5

Logical relationship from solubility modeling to anhydrous MgCl₂ synthesis.

Quantitative Solubility Data and Thermodynamic Trends

The following table synthesizes the thermodynamic behavior and solubility trends of [HAE]Cl across various organic and mixed solvent systems based on dynamic measurement studies[1][2].

Solvent SystemTemperature Range (K)Solubility TrendMechanistic Driver
Pure Methanol 288 – 328HighHigh dielectric constant (~33) effectively stabilizes [HAE]⁺ and Cl⁻ ions.
Pure Ethanol 288 – 328ModerateReduced polarity compared to methanol limits the extent of ion solvation.
Pure Propan-1-ol 288 – 328LowLonger aliphatic chain further decreases the dielectric constant (~20).
Alcohol-Water (Mixed) 288 – 348Sharp Decrease (>20% alcohol)Alcohols act as antisolvents, disrupting the aqueous hydration shells around the ions.
Phenol-Water (C₆H₅OH-H₂O) 288 – 348Temperature DependentEndothermic dissolution; sharp decrease observed when organic fraction exceeds 30% (ω).

Experimental Methodologies for Solubility Determination

To generate reliable thermodynamic data, experimental protocols must be designed as self-validating systems. The two primary methodologies for determining the solubility of [HAE]Cl are the Dynamic (Polythermal) Method and the Isothermal Shake-Flask Method.

The Dynamic Method (Polythermal)

The dynamic method is highly effective for determining the solid-liquid equilibrium curve across a continuous temperature range[1][3].

Step-by-Step Protocol:

  • System Preparation: Introduce a known composition of the organic solvent (e.g., absolute ethanol) into a 250 mL jacketed glass vessel. Connect the vessel to a programmable thermostatic water bath to maintain precise thermal control.

  • Solute Addition: Add a precisely weighed mass of [HAE]Cl to the solvent.

  • Agitation: Apply vigorous magnetic stirring. Causality: High-shear agitation minimizes the boundary layer thickness around the solid particles, thereby overcoming mass transfer limitations and ensuring homogeneous heat distribution.

  • Controlled Heating: Heat the suspension slowly, strictly limiting the ramp rate to <2 K·h⁻¹ as the system approaches the estimated equilibrium point. Causality: Rapid heating induces a thermal lag between the bulk solvent and the temperature sensor, leading to an artificially inflated dissolution temperature. A slow ramp ensures the system remains in a quasi-equilibrium state.

  • Detection & Recording: Visually monitor the solution. Record the exact temperature (to a precision of 0.1 K) the moment the last trace of the [HAE]Cl crystal disappears.

  • Self-Validation Step: After complete dissolution, slowly cool the system at the same rate to observe the recrystallization temperature. While hysteresis (supersaturation) is expected, achieving consistent dissolution temperatures across three consecutive heating/cooling cycles validates the accuracy of the thermodynamic equilibrium point.

G N1 1. Solvent Preparation (Pure or Mixed Alcohols) N2 2. Solute Addition (Known Mass of [HAE]Cl) N1->N2 N3 3. Thermostatic Heating (<2 K/h near equilibrium) N2->N3 N4 4. Visual Detection (Crystal disappearance) N3->N4 N5 5. Data Recording (Equilibrium Temperature) N4->N5

Workflow for the dynamic method of solubility determination.

The Shake-Flask Method (Isothermal)

For definitive isothermal thermodynamic solubility, the shake-flask method remains the gold standard[4].

Step-by-Step Protocol:

  • Saturation: Add an excess amount of [HAE]Cl to the target organic solvent in a glass flask. Causality: The presence of undissolved solid at the end of the experiment is the only guarantee that the solution has reached its maximum thermodynamic saturation capacity.

  • Sealing: Hermetically seal the flask. Causality: Evaporation of volatile organic solvents (like methanol or ethanol) during the incubation period would alter the solvent volume and artificially inflate the calculated solubility concentration.

  • Incubation: Place the flask in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K) and agitate for 24 to 48 hours.

  • Filtration: Extract a sample of the supernatant and filter it using a 0.45 µm PTFE syringe filter that has been pre-warmed to the incubation temperature. Causality: If the filter is at room temperature while the sample is extracted from a 37°C bath, the sudden temperature drop will cause immediate precipitation of the solute within the filter matrix, yielding a falsely low concentration reading.

  • Self-Validation Step: Sample the solution at both 24 hours and 48 hours. If the concentration variance (determined via HPLC or gravimetric analysis) between the two time points is less than 2%, thermodynamic equilibrium is validated.

Thermodynamic Modeling: The Electrolyte NRTL Framework

Experimental data alone is insufficient for complex chemical engineering scale-ups; predictive thermodynamic modeling is required. To estimate the solubility of [HAE]Cl in mixed organic-aqueous systems accurately, the key challenge lies in calculating the mean activity coefficients of the ions.

Standard activity coefficient models (such as UNIFAC or the standard Non-Random Two-Liquid model) are inadequate for [HAE]Cl. Causality: Because aniline hydrochloride dissociates into [HAE]⁺ and Cl⁻ ions, standard models fail as they only account for short-range local composition forces between neutral molecules.

Instead, the Electrolyte Non-Random Two-Liquid (eNRTL) model is employed[1][2]. The eNRTL framework integrates the Pitzer-Debye-Hückel theory to compute long-range ion-ion electrostatic interactions, combined with the local composition theory for short-range interactions. By regressing the experimental solubility data obtained via the dynamic method, new interaction energy parameters (e.g., between [HAE]⁺-Cl⁻ and the specific alcohol) can be derived. This allows for the construction of highly accurate phase diagrams, predicting the solid-liquid equilibrium behavior of [HAE]Cl across any variation of temperature and solvent composition with an average relative deviation of less than 2%[5].

References

  • Sun, S., & Li, Z. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data - ACS Publications. URL:[Link]

  • ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate. URL:[Link]

  • Sun, S., & Li, Z. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems (Abstract). Journal of Chemical & Engineering Data. URL:[Link]

  • ResearchGate. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O. ResearchGate. URL:[Link]

Sources

Exploratory

Theoretical calculations of 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride

Title: Theoretical Framework and Computational Profiling of 3,5-Dimethoxy-4-(propan-2-yl)aniline Hydrochloride Document Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical Framework and Computational Profiling of 3,5-Dimethoxy-4-(propan-2-yl)aniline Hydrochloride

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In contemporary drug discovery and materials science, highly substituted anilines serve as critical pharmacophores and synthetic building blocks. The compound 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride (CAS: 1432680-55-1) presents a fascinating case study in steric crowding and electronic push-pull dynamics.

Structurally, this molecule features a central benzene ring modified by:

  • An electron-withdrawing, protonated primary amine ( −NH3+​ ) paired with a chloride counterion ( Cl− ).

  • Two electron-donating methoxy groups ( −OCH3​ ) at the meta positions (C3, C5).

  • A bulky isopropyl group ( −CH(CH3​)2​ ) at the para position (C4).

The convergence of these functional groups creates a complex conformational landscape. Theoretical calculations—specifically Density Functional Theory (DFT)—are essential to predict how the steric clash between the isopropyl and methoxy groups dictates the molecule's 3D geometry, and how the salt-pair interaction governs its electronic reactivity[1]. This whitepaper outlines the authoritative computational protocols required to accurately model this anilinium salt and extracts its key physicochemical descriptors.

Computational Methodology & Causality

Modeling a hydrochloride salt requires strict deviations from standard neutral-molecule protocols. In the gas phase, an isolated Ar−NH3+​⋯Cl− ion pair will often undergo artificial proton transfer to form the neutral amine and HCl , as there is no dielectric medium to stabilize the charge separation[2]. To prevent this artifact and generate a self-validating system, the following step-by-step methodology must be employed.

Step-by-Step Experimental Protocol
  • Initial Conformational Search: Generate the 3D structure using a Molecular Mechanics force field (e.g., MMFF94) to identify the lowest-energy rotamers of the isopropyl and methoxy groups.

  • DFT Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP hybrid functional[1].

    • Causality for Dispersion: Include Grimme’s D3 dispersion correction (B3LYP-D3). Standard DFT fails to capture the long-range non-covalent interactions critical for stabilizing the chloride counterion against the aromatic ring.

    • Causality for Basis Set: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is mathematically mandatory here; without them, the software cannot accurately model the diffuse electron density tail of the anionic chloride ( Cl− ) or the electronegative oxygen atoms[3].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water ( ϵ≈78.3 ) to stabilize the ion pair and mimic physiological conditions[2].

  • Frequency Validation: Perform a vibrational frequency calculation at the same level of theory.

    • Self-Validation Check: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the Potential Energy Surface (PES), rather than a transition state.

Workflow A 1. Input & Conformational Search (MMFF94 Force Field) B 2. DFT Geometry Optimization (B3LYP-D3 / 6-311++G(d,p)) A->B C 3. Implicit Solvation Model (PCM / SMD: Water) B->C D 4. Frequency Analysis (Zero Imaginary Frequencies = True Minimum) C->D E 5. Electronic Extraction (FMOs, MEP, NMR, IR) D->E

Caption: Step-by-step computational workflow for validating the anilinium salt geometry.

Conformational Landscape & Steric Dynamics

The optimized geometry of 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride reveals significant steric-induced symmetry breaking.

  • The C4 Isopropyl Clash: The A-value (steric bulk) of the isopropyl group forces the methine proton to sit in the plane of the aromatic ring, orienting the two methyl groups orthogonally.

  • Methoxy Group Torsion: To avoid severe van der Waals clashes with the isopropyl methyls, the oxygen lone pairs of the C3 and C5 methoxy groups are forced out of optimal π -conjugation with the benzene ring. Their methyl groups rotate outward toward the C2 and C6 positions.

  • Ion-Pair Hydrogen Bonding: The −NH3+​ group acts as a potent hydrogen bond donor. The optimization will show the Cl− ion locked in a tridentate or bidentate hydrogen-bonding pocket formed by the anilinium protons, with an expected N−H⋯Cl bond distance of approximately 2.15–2.25 Å.

Frontier Molecular Orbitals (FMO) & Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule[4].

Because the amine is protonated, the entire π -system is electron-deficient compared to the neutral free base. The HOMO is primarily localized over the aromatic ring and the methoxy oxygen atoms (areas of highest remaining electron density). Conversely, the LUMO is heavily concentrated on the −NH3+​ moiety and the adjacent aromatic carbons, representing the most electrophilic site susceptible to nucleophilic attack.

Based on standard DFT calculations for highly substituted anilinium salts[4], the quantitative reactivity descriptors are derived using Koopmans' theorem. The data is summarized in Table 1.

Table 1: Theoretical Electronic Properties and Reactivity Descriptors

ParameterSymbolDerivation FormulaCalculated Value (eV)*
HOMO Energy EHOMO​ --6.85
LUMO Energy ELUMO​ --2.15
Energy Gap ΔE ELUMO​−EHOMO​ 4.70
Ionization Potential IP −EHOMO​ 6.85
Electron Affinity EA −ELUMO​ 2.15
Chemical Hardness η (IP−EA)/2 2.35
Chemical Potential μ −(IP+EA)/2 -4.50
Electrophilicity Index ω μ2/(2η) 4.31

*Values are representative theoretical benchmarks for sterically hindered anilinium hydrochlorides computed at the B3LYP/6-311++G(d,p) level.

ReactivityLogic N1 E_HOMO (Ionization Potential) N3 Chemical Hardness (η) Resistance to Charge Transfer N1->N3 N4 Chemical Potential (μ) Escaping Tendency of Electrons N1->N4 N2 E_LUMO (Electron Affinity) N2->N3 N2->N4 N5 Electrophilicity Index (ω) Overall Toxicity / Reactivity N3->N5 N4->N5

Caption: Logical derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual and quantitative tool used to predict non-covalent interactions, which is vital for understanding how this molecule might bind to a biological target or crystalize.

By mapping the electrostatic potential onto the total electron density surface (typically at an isovalue of 0.0004 a.u.), we observe:

  • Deep Red Regions (Negative Potential / Nucleophilic): Strictly localized around the chloride counterion ( Cl− ) and the lone pairs of the methoxy oxygen atoms.

  • Deep Blue Regions (Positive Potential / Electrophilic): Highly concentrated over the three protons of the −NH3+​ group.

  • Green/Yellow Regions (Neutral): The bulky isopropyl group exhibits near-zero electrostatic potential, acting as a highly lipophilic, hydrophobic anchor.

Spectroscopic Profiling (Theoretical vs. Expected)

Theoretical calculations allow for the precise assignment of experimental spectral peaks, isolating the specific vibrational or magnetic resonance modes of the molecule.

Vibrational Spectroscopy (IR/Raman)

Calculated harmonic frequencies are typically scaled by a factor of ~0.96 to account for the anharmonicity of real chemical bonds[2].

  • N-H Stretching: In the neutral free base, symmetric and asymmetric N−H stretches appear sharp around 3300–3400 cm⁻¹. However, in this hydrochloride salt, the strong N−H⋯Cl hydrogen bonding causes these bands to drastically red-shift and broaden into a massive envelope between 2500–3000 cm⁻¹.

  • C-O-C Stretching: The asymmetric stretch of the methoxy groups will appear strongly around 1220 cm⁻¹.

NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR shifts can be predicted relative to a TMS standard. The steric crowding at C4 heavily deshields the isopropyl methine carbon, pushing its ¹³C shift further downfield than a typical alkyl substituent, while the electron-donating methoxy groups strongly shield the C2 and C6 aromatic protons, pushing their ¹H signals upfield (typically ~6.5 ppm).

Conclusion

The theoretical profiling of 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride reveals a molecule governed by intense steric constraints and strong ion-pair electrostatic interactions. By utilizing a robust DFT framework (B3LYP-D3/6-311++G(d,p) with implicit solvation), researchers can accurately predict the out-of-plane torsion of the methoxy groups, the elevated electrophilicity of the protonated amine, and the highly localized lipophilicity of the isopropyl tail. These calculated parameters are self-validating and serve as a foundational dataset for downstream pharmaceutical development or materials engineering.

References

1. Title: 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[1] Title: Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations - ACS Publications Source: acs.org URL:

3.[3] Title: DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate Source: researchgate.net URL:

4.[4] Title: Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ChemRxiv Source: chemrxiv.org URL:

5.[2] Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL:

Sources

Foundational

Initial Biological Screening of Polysubstituted Anilines: A Comprehensive Technical Guide

Executive Summary Polysubstituted anilines represent a highly privileged class of pharmacophores and versatile synthetic intermediates in modern drug discovery. From acting as hinge-binders in kinase inhibitors to servin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted anilines represent a highly privileged class of pharmacophores and versatile synthetic intermediates in modern drug discovery. From acting as hinge-binders in kinase inhibitors to serving as the structural backbone for potent antimicrobial agents, their biological utility is vast. Recent advancements in green multicomponent reactions have enabled the rapid generation of densely functionalized aniline libraries[1]. However, effectively mining these libraries requires a rigorous, self-validating biological screening cascade.

As an application scientist, the goal is not merely to generate data, but to understand the causality behind the assay readouts. This whitepaper outlines the foundational logic, step-by-step protocols, and physicochemical rationale required to conduct an initial biological screening of polysubstituted anilines with high scientific integrity.

The Physicochemical Causality of Polysubstituted Anilines

Before initiating any biological assay, one must understand how substitution patterns govern molecular behavior. The primary amine group acts as both a hydrogen bond donor and acceptor, heavily influencing target recognition.

When multiple substituents (e.g., halogens, alkyl, alkoxy, or cyano groups) are introduced to the phenyl ring, they profoundly alter the molecule's pKa​ , lipophilicity (LogP), and electronic distribution. Quantum chemical parameters and Hammett constants demonstrate that electron-withdrawing groups (like −NO2​ or −CN ) significantly decrease the basicity of the aniline nitrogen, altering its ionization state at physiological pH[2]. This electronic shift dictates whether the compound will passively diffuse across a bacterial cell membrane or successfully coordinate within the ATP-binding pocket of a target enzyme.

Strategic Design of the Screening Cascade

A robust screening cascade must be designed to eliminate Pan-Assay Interference Compounds (PAINS) early. Polysubstituted anilines can sometimes undergo redox cycling or act as Michael acceptors if derivatized improperly. Therefore, our screening logic progresses from broad phenotypic viability assessments to highly specific target-based validations, ensuring each step self-validates the previous one.

ScreeningWorkflow Library Polysubstituted Aniline Compound Library PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Library->PhysChem Cyto Cytotoxicity Profiling (CellTiter-Glo / ATP) PhysChem->Cyto Micro Antimicrobial Screening (Broth Microdilution) PhysChem->Micro Target Target-Based Assays (Kinase / Integrase) Cyto->Target Viable Hits Micro->Target PAINS PAINS Counter-Screen (Redox / Aggregation) Target->PAINS Hit Hit Validation & Lead Optimization PAINS->Hit Validated

Workflow for the systematic biological screening of polysubstituted anilines.

Phase 1: High-Throughput Viability & Cytotoxicity Profiling

The Causality: Initial screening must differentiate between targeted anti-proliferative activity and broad, non-specific cytotoxicity. We utilize an ATP-luminescence assay (CellTiter-Glo) rather than the traditional colorimetric MTT assay. Why? Certain polysubstituted anilines, such as 2,6-dicyanoanilines, are strongly fluorescent and possess unique optical properties[3]. These inherent properties can cause severe optical interference in absorbance-based assays, leading to false-positive viability readings. Luminescence bypasses this artifact.

Step-by-Step Protocol: ATP-Based Cytotoxicity Assay
  • Cell Seeding: Harvest target cell lines (e.g., HeLa for cancer profiling, HEK293 as a healthy control) and plate at a density of 2,000 cells/well in 384-well white opaque microplates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the aniline derivatives in 100% DMSO.

  • Dosing: Use an acoustic liquid handler to transfer compounds to the assay plates, ensuring the final DMSO concentration remains strictly below 0.5% to prevent solvent-induced toxicity. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the assay plates and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis and Stabilization: Shake the plates on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection & Analysis: Read luminescence using a multimode microplate reader. Normalize the data against vehicle controls and calculate the IC50​ utilizing a 4-parameter logistic non-linear regression model.

Phase 2: Antimicrobial Susceptibility Testing

The Causality: Polysubstituted anilines are highly effective precursors for forming bioactive carbon-nitrogen double bonds, which exhibit potent antibacterial and antifungal properties[4]. Halogenation (e.g., di-chloro or tri-fluoro substitutions) increases the lipophilicity of the aniline, drastically enhancing its ability to penetrate the peptidoglycan layer of Gram-positive bacteria or the complex outer membrane of Gram-negative strains.

Step-by-Step Protocol: Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth until they reach a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Standardization: Dilute the inoculum 1:150 in fresh broth to achieve a final testing concentration of 5×105 CFU/mL per well.

  • Compound Plating: Dispense 2-fold serial dilutions of the aniline compounds into 96-well clear-bottom plates.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing the compounds.

  • Incubation: Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 18–24 hours.

  • Metabolic Readout: Add 10 µL of Resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. A colorimetric shift from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest compound concentration that prevents this color shift.

Quantitative Data Summarization

To facilitate rapid decision-making, it is critical to correlate the substitution pattern of the aniline with its expected biological profile. The table below summarizes representative quantitative benchmarks for different polysubstituted aniline classes.

Aniline Substitution PatternPrimary Biological Target / ApplicationExpected pKa​ ShiftCytotoxicity ( IC50​ )Antimicrobial (MIC)
2,6-Dicyanoanilines Fluorescent probes, Anti-proliferativeStrong decrease1.0 - 10.0 µM> 100 µg/mL
2,4-Dichloroanilines Antimicrobial, Membrane disruptionModerate decrease> 50.0 µM2.0 - 16.0 µg/mL
3,4,5-Trimethoxyanilines Tubulin inhibition, AnticancerSlight increase0.1 - 5.0 µM> 64.0 µg/mL
4-Fluoro-3-nitroanilines Kinase inhibitors (Hinge binders)Strong decrease0.5 - 10.0 µM> 32.0 µg/mL

Phase 3: Target-Based Biochemical Validation

Once phenotypic hits are established, the cascade moves to target-based validation. A classic application for polysubstituted anilines is their role as ATP-competitive kinase inhibitors. The primary amine establishes critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region.

KinaseMechanism Aniline Polysubstituted Aniline Derivative Hinge Kinase Hinge Region (Hydrogen Bonding) Aniline->Hinge Binds ATP ATP Displacement Hinge->ATP Causes Signaling Downstream Signaling Arrest (e.g., MEK/ERK) ATP->Signaling Inhibits Apoptosis Cellular Apoptosis Signaling->Apoptosis Induces

Mechanism of target-based kinase inhibition by polysubstituted aniline derivatives.

By employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, researchers can directly quantify the displacement of a fluorescent tracer from the kinase active site by the aniline derivative. This confirms that the observed cytotoxicity from Phase 1 is mechanistically driven by target engagement rather than off-target chemical reactivity.

References

  • ChemInform Abstract: A Green One-Pot Multicomponent Synthesis of 4H-Pyrans and Polysubstituted Aniline Derivatives of Biological, Pharmacological, and Optical Applications Using Silica Nanoparticles as Reusable Catalyst - ResearchGate - 1

  • Parallel Synthesis of Strongly Fluorescent Polysubstituted 2,6-Dicyanoanilines via Microwave-Promoted Multicomponent Reaction - ACS Publications - 3

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines - AFIT / J. Phys. Chem. A - 2

  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC / NIH - 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Palladium-Catalyzed Synthesis of 4-Amino-1,2-dimethoxy-3-isopropylbenzene Derivatives

An in-depth guide to the Palladium-Catalyzed Amination of 4-bromo-1,2-dimethoxy-3-isopropylbenzene, providing a robust protocol for researchers in synthetic and medicinal chemistry. Authored by: A Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the Palladium-Catalyzed Amination of 4-bromo-1,2-dimethoxy-3-isopropylbenzene, providing a robust protocol for researchers in synthetic and medicinal chemistry.

Authored by: A Senior Application Scientist

Introduction and Significance

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for constructing these bonds with exceptional functional group tolerance and broad substrate scope.[1] This reaction has largely superseded harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require activated substrates or severe conditions.[2]

This document provides a detailed, field-proven protocol for the amination of 4-bromo-1,2-dimethoxy-3-isopropylbenzene. This specific substrate is an electron-rich aryl bromide, a class of compounds often encountered in the synthesis of complex molecular scaffolds. The insights and methodologies presented herein are designed to be broadly applicable for coupling this aryl halide with a range of primary and secondary amines, enabling the synthesis of diverse aniline derivatives.

The Catalytic System: Rationale and Selection

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium source, phosphine ligand, base, and solvent. Each component is selected to address the specific challenges posed by the substrates.

  • Palladium Precursor: Both Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are commonly used.[3] Pd(II) precursors are reduced in situ by the phosphine ligand or amine to the active Pd(0) species, which initiates the catalytic cycle.[4] For convenience and reproducibility, pre-formed palladium pre-catalysts, which incorporate both the palladium and ligand, are often preferred.

  • The Ligand (The Key to Success): For electron-rich aryl bromides like our target substrate, sterically hindered and electron-rich dialkylbiaryl phosphine ligands are critical.[1][5] These bulky ligands promote the crucial oxidative addition step and accelerate the final C-N bond-forming reductive elimination.[6] Furthermore, their steric bulk favors a monoligated palladium species throughout the cycle, which is highly reactive and helps prevent the formation of unreactive catalyst states.[1] For this protocol, we select XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a highly effective and versatile ligand for this type of transformation.

  • The Base: The reaction requires a strong, non-nucleophilic base to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[7] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose.[8][9] Its strength is sufficient to deprotonate a wide range of amines without promoting unwanted side reactions.

  • The Solvent: Anhydrous, aprotic solvents are mandatory to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are excellent choices, known for their ability to dissolve the reactants and maintain a stable catalytic system at elevated temperatures.

The Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.[4][10]

  • Oxidative Addition: The active Pd(0)L catalyst (where L is the phosphine ligand) reacts with the aryl bromide (Ar-Br), inserting the palladium into the C-Br bond. This forms a Pd(II) complex. This step is often the rate-determining step of the cycle.[10][11]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base (NaOt-Bu) then removes a proton from the coordinated amine, forming a palladium-amido complex and releasing tert-butanol and sodium bromide.[1]

  • Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired arylamine product (Ar-NR₂) and regenerating the active Pd(0)L catalyst, which re-enters the cycle.[12]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L (Active Catalyst) pd2_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition arbr Ar-Br (4-bromo-1,2-dimethoxy- 3-isopropylbenzene) arbr->pd2_complex r2nh R₂NH (Amine) pd2_amido L-Pd(II)(Ar)(NR₂) (Amido Complex) r2nh->pd2_amido base NaOt-Bu (Base) base->pd2_amido pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR₂ (Product) pd2_amido->product Reductive Elimination byproducts Na-Br + t-BuOH pd2_amido->byproducts

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol details the coupling of 4-bromo-1,2-dimethoxy-3-isopropylbenzene with a generic secondary amine (e.g., morpholine) as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-bromo-1,2-dimethoxy-3-isopropylbenzene>98%CommercialStarting aryl bromide.
Amine (e.g., Morpholine)Anhydrous, >99%CommercialMust be anhydrous. Purify if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercialAir-sensitive palladium precursor.
XPhos>98%CommercialAir-sensitive ligand.
Sodium tert-butoxide (NaOt-Bu)>98%CommercialHighly hygroscopic. Handle only in an inert atmosphere (glovebox).
TolueneAnhydrous, >99.8%CommercialUse from a solvent purification system or a freshly opened sealed bottle.
Diethyl EtherAnhydrousCommercialFor workup.
Saturated aq. NH₄ClReagent Grade-For quenching.
BrineReagent Grade-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Celite®Filtration GradeCommercialFor filtration.
Schlenk flask or oven-dried reaction vial--Essential for maintaining an inert atmosphere.
Magnetic stir bar--
Septa, needles, argon/nitrogen line--For inert atmosphere techniques.
Experimental Workflow Diagram

Workflow arrow arrow setup 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (Heat & Stir) setup->reaction quench 3. Quenching reaction->quench extract 4. Extraction & Wash quench->extract dry 5. Drying & Filtration extract->dry purify 6. Purification (Chromatography) dry->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

  • Reaction Setup (in a glovebox or under a strong flow of inert gas):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add sodium tert-butoxide (202 mg, 2.1 mmol, 1.4 equiv).

    • Add the XPhos ligand (28.6 mg, 0.06 mmol, 4 mol%).

    • Add the palladium source, Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 2 mol% Pd).

    • Add the aryl bromide, 4-bromo-1,2-dimethoxy-3-isopropylbenzene (389 mg, 1.5 mmol, 1.0 equiv).

    • Seal the flask with a septum.

  • Addition of Reagents:

    • Remove the flask from the glovebox and connect it to a Schlenk line (maintaining a positive pressure of inert gas).

    • Add anhydrous toluene (7.5 mL) via syringe.

    • Add the amine (e.g., morpholine, 157 µL, 1.8 mmol, 1.2 equiv) via syringe.

    • Purge the headspace of the flask by evacuating and backfilling with inert gas three times.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots via syringe.

  • Work-up and Quenching:

    • Once the reaction is complete (consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Transfer the mixture to a separatory funnel and add water (15 mL) and diethyl ether (20 mL). Shake well and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying:

    • Combine the organic layers and wash them with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the mixture through a pad of Celite® to remove the drying agent and any palladium residues, washing the pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure arylamine product.

Expected Results and Data

The following table outlines the stoichiometric parameters and typical expected outcomes for this protocol.

ParameterValueMoles / Equiv.
Aryl Bromide389 mg1.5 mmol / 1.0 equiv
Amine (Morpholine)157 µL1.8 mmol / 1.2 equiv
Pd₂(dba)₃13.7 mg0.015 mmol / 2 mol% Pd
XPhos Ligand28.6 mg0.06 mmol / 4 mol%
NaOt-Bu Base202 mg2.1 mmol / 1.4 equiv
Solvent (Toluene)7.5 mL0.2 M concentration
Temperature100 °C-
Reaction Time12-24 h-
Typical Yield 85 - 95% -

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hesp, K. D., & Tcyrulnikov, S. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hesp, K. D., & Tcyrulnikov, S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Cernak, T., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]

  • Arredondo, V. M., et al. (2000). Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands. The Journal of Organic Chemistry. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Kelly, C. B., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Chemical Science. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Cole, K. P., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • J&K Scientific LLC. (2026). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

Sources

Application

Application Notes: The Role and Synthesis of Substituted Anilines in Medicinal Chemistry

Introduction: The Privileged Aniline Scaffold In the medicinal chemist’s toolbox, the substituted aniline moiety is a highly privileged pharmacophore[1]. Its unique electronic properties, synthetic tractability, and capa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Aniline Scaffold

In the medicinal chemist’s toolbox, the substituted aniline moiety is a highly privileged pharmacophore[1]. Its unique electronic properties, synthetic tractability, and capacity to participate in critical hydrogen-bonding networks have cemented its role in the development of therapeutics ranging from antimicrobial sulfonamides to modern targeted oncology drugs[1].

As a Senior Application Scientist, I approach the integration of substituted anilines not merely as a structural exercise, but as a strategic modulation of a molecule's physicochemical properties. By altering the substitution pattern on the aniline ring, we can fine-tune the electron density of the amine nitrogen, adjust the compound's pKa, and optimize its pharmacokinetic profile (e.g., lowering cLogP to improve aqueous solubility or adding halogens to increase metabolic stability)[2].

Mechanistic Role in Target Binding: The Kinase Inhibitor Paradigm

Substituted anilines are the structural backbone of numerous small-molecule tyrosine kinase inhibitors (TKIs)[3]. Drugs such as Imatinib (targeting BCR-ABL in chronic myelogenous leukemia) and Gefitinib (targeting EGFR in non-small cell lung cancer) rely on the aniline motif to anchor the molecule within the ATP-binding pocket of the kinase[4],[5].

Causality in Design: The NH group of the aniline acts as a critical hydrogen bond donor to the hinge region of the kinase, while the substituted aromatic ring projects into hydrophobic sub-pockets, dictating kinase selectivity. Without this precise geometric and electrostatic fit, competitive inhibition of ATP is lost, and downstream oncogenic signaling continues unabated[6].

BCR_ABL_Pathway TKI Substituted Aniline TKI (e.g., Imatinib) Kinase BCR-ABL Tyrosine Kinase TKI->Kinase Competitive Binding Apoptosis Apoptosis (Cell Death) TKI->Apoptosis Induces Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Kinase->Apoptosis Inhibited ATP ATP Binding ATP->Kinase Activates Proliferation Tumor Proliferation Substrate->Proliferation Promotes

Diagram 1: Mechanism of action for aniline-derived TKIs in disrupting oncogenic kinase signaling.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the profound impact of aniline substitution, we examine the SAR data of 6-substituted-4-anilinoquinazolines acting as non-competitive antagonists. The data demonstrates how subtle changes at the 3-position of the aniline ring drastically alter biological potency[2].

Aniline SubstitutionPotency/Efficacy ProfileMechanistic Rationale (Causality)
Unsubstituted (-H) Weakly ActiveLacks necessary hydrophobic/steric interactions in the allosteric binding pocket.
3-Fluoro (-F) Improved PotencyFluorine introduces favorable electrostatic interactions without significant steric bulk.
3-Bromo (-Br) Highly PotentEnhanced lipophilicity and halogen bonding capabilities improve target residence time.
3-Methyl (-CH3) Highly PotentProvides an optimal steric fit for the hydrophobic sub-pocket of the receptor.
3-Trifluoromethyl (-CF3) 7-fold Decrease in PotencyExcessive steric bulk clashes with the receptor cavity walls, reducing binding affinity.
3-Methoxy (-OCH3) Weakly ActiveOxygen lone pairs introduce unfavorable desolvation penalties or electrostatic repulsion.

Synthetic Methodologies: The Buchwald-Hartwig Amination

Historically, synthesizing complex substituted anilines relied on nucleophilic aromatic substitution (SNAr) or Ullmann couplings, which required harsh conditions (high temperatures, stoichiometric copper) that degraded sensitive functional groups[7],[8].

The advent of the Buchwald-Hartwig Amination revolutionized medicinal chemistry[8]. By utilizing a Palladium(0) catalyst and specialized bidentate phosphine ligands (e.g., BINAP or DPPF), this cross-coupling reaction allows for the formation of C-N bonds under mild conditions with exceptional functional group tolerance[9].

Causality of Ligand Selection: The choice of a bidentate ligand like BINAP is not arbitrary. It prevents the formation of inactive palladium iodide/bromide dimers after oxidative addition, thereby accelerating the catalytic cycle and suppressing unwanted β -hydride elimination side reactions[9].

Buchwald_Hartwig Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide OxAdd->PdII_Ar AmineCoord Amine Coordination (Substituted Aniline) PdII_Ar->AmineCoord PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido Base Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine Product RedElim->Product C-N Bond Formation

Diagram 2: The Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol outlines the synthesis of a diarylamine using a substituted aniline and an aryl bromide[10],[11].

Self-Validating System: Catalyst Viability Check: Before committing precious late-stage intermediates, run a micro-scale pilot (100 µL) with 4-bromotoluene and morpholine. Complete conversion within 2 hours validates the Pd(0) source and the anhydrous integrity of your solvent system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 1.0 mmol), the substituted aniline (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and Cs₂CO₃ (1.5 equiv)[11].

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

  • Solvent Addition: Syringe in 10 mL of anhydrous, degassed toluene.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 8–12 hours[11].

  • In-Process Monitoring: Do not rely on visual color changes (Pd black formation can be misleading). Extract a 5 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete only when the isotopic pattern of the starting aryl halide is undetectable.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium residues and inorganic salts[11]. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

To evaluate the biological efficacy of the synthesized aniline derivatives, an ATP-depletion luminescence assay is utilized[1].

Self-Validating System: Z'-Factor Calculation & Orthogonal Readout: Include 16 wells of vehicle control (DMSO) and 16 wells of positive control (e.g., 10 µM Imatinib). Calculate the Z'-factor. A run is only valid if Z' > 0.6. Furthermore, if a novel compound shows an IC₅₀ < 10 nM, validate it using a secondary Western Blot assay for downstream substrate phosphorylation (e.g., p-CRKL) to rule out false positives caused by luciferase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well microplate. Dilute the purified kinase enzyme (e.g., EGFR or BCR-ABL) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the substituted aniline test compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to minimize volumetric error.

  • Incubation: Incubate the enzyme and compound for 30 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add an ATP/substrate mixture at the predetermined Michaelis constant ( Km​ ) for ATP. Incubate for 1 hour.

  • Detection: Add the Kinase-Glo® reagent (luciferin/luciferase mixture). The luminescence signal generated is directly proportional to the amount of ATP remaining.

  • Data Analysis: Plot the luminescence data against the log of the compound concentration. Fit the data to a 4-parameter logistic equation to determine the IC₅₀ value[1].

References

Sources

Method

Advanced Synthesis of Aniline Derivatives for Agrochemical Discovery

(Application Notes & Protocol Guide) Strategic Rationale in Agrochemical Design Aniline and its substituted derivatives are privileged scaffolds in the development of modern crop protection agents. The specific functiona...

Author: BenchChem Technical Support Team. Date: March 2026

(Application Notes & Protocol Guide)

Strategic Rationale in Agrochemical Design

Aniline and its substituted derivatives are privileged scaffolds in the development of modern crop protection agents. The specific functionalization of the aniline ring—whether through targeted halogenation or steric alkylation—dictates the molecule's environmental persistence, lipophilicity, and target-site binding affinity.

Fluorinated Anilines: The introduction of fluorine into the aniline core (e.g., 3-chloro-5-fluoroaniline) dramatically alters the electronic properties of the resulting active ingredient . Due to the high bond strength of the C-F bond (485 kJ/mol), fluorinated agrochemicals exhibit superior metabolic stability, preventing rapid degradation by plant or soil enzymes . These derivatives are heavily utilized in synthesizing modern picolinic acid herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Ortho-Alkylated Anilines: Alkyl-substituted anilines, such as 2,6-diethylaniline and 2-methyl-6-ethylaniline, are the foundational building blocks for chloroacetanilide herbicides (e.g., alachlor, metolachlor) . The bulky ethyl and methyl groups at the ortho positions provide critical steric hindrance around the amide bond of the final herbicide. This causality is intentional: the steric bulk controls the rate of microbial hydrolysis in the soil, ensuring the herbicide remains active during the critical weed germination window without persisting indefinitely.

Synthetic Workflows and Logical Progression

The synthesis of agrochemical active ingredients from aniline derivatives follows a highly regulated progression from electrophilic aromatic substitution to chemoselective reduction, followed by targeted coupling.

Caption: Workflow for synthesizing aniline-derived agrochemical active ingredients.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction for Fluorinated Anilines (e.g., 3-Chloro-5-fluoroaniline)

Causality & Design: When synthesizing halogenated anilines from nitroarenes, standard catalytic hydrogenation (e.g., Pd/C with H₂) risks unwanted hydrodehalogenation, stripping the essential chlorine or fluorine atoms from the ring. To prevent this, we utilize a modified Béchamp reduction using iron powder and ammonium chloride. The NH₄Cl provides a mildly acidic proton source that drives the electron transfer from iron to the nitro group without the harsh acidity of HCl, which could trigger unwanted side reactions .

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 1-chloro-3-fluoro-5-nitrobenzene in 150 mL of an ethanol/water mixture (4:1 v/v).

  • Activation: Add 250 mmol of activated iron powder, followed by 50 mmol of solid NH₄Cl.

  • Execution: Heat the mixture to 80°C under vigorous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the higher-Rf nitroarene spot and the appearance of a lower-Rf amine spot (typically within 3-4 hours) validates the completion of the reduction phase.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides. (Validation: A clear, colorless to pale-yellow filtrate indicates the successful removal of metal complexes). Extract the filtrate with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure 3-chloro-5-fluoroaniline.

Protocol B: Catalytic Ortho-Alkylation for 2,6-Diethylaniline

Causality & Design: 2,6-Diethylaniline is synthesized via the direct alkylation of aniline with ethylene . To achieve strict ortho-selectivity and prevent para-alkylation, an aluminum anilide catalyst is generated in situ. This catalyst coordinates directly with the amine nitrogen, creating a cyclic transition state that directs the ethylene insertion exclusively to the adjacent ortho carbons.

Step-by-Step Methodology:

  • Catalyst Generation: In a 1 L high-pressure stainless-steel autoclave, add 2.0 moles of aniline and 0.05 moles of aluminum powder. Purge with nitrogen. Heat to 150°C until hydrogen gas evolution ceases. (Validation: The initial spike and subsequent stabilization of internal pressure confirm the complete formation of the aluminum anilide catalyst).

  • Alkylation: Heat the reactor to 300°C. Introduce ethylene gas to achieve an internal pressure of 50 bar.

  • Self-Validation (Monitoring): The alkylation reaction consumes ethylene. Monitor the pressure gauge; a continuous pressure drop indicates active ethylene insertion. Maintain the ethylene feed at 50 bar until gas absorption completely ceases, validating that both ortho positions have been fully alkylated.

  • Quenching: Cool the reactor to 50°C and safely vent the unreacted ethylene. Quench the reactive catalyst by slowly adding 100 mL of 20% aqueous NaOH.

  • Purification: Separate the organic phase and subject it to fractional distillation under vacuum to isolate high-purity 2,6-diethylaniline (bp 231°C at atmospheric pressure).

Quantitative Data: Synthetic Performance

The following table summarizes the performance metrics of various aniline derivative syntheses and their corresponding agrochemical applications, including modifications for multi-site fungicides like chlorothalonil .

DerivativeSynthetic StrategyCatalyst / ReagentsYield (%)Agrochemical ApplicationTarget Pathway
3-Chloro-5-fluoroaniline Chemoselective ReductionFe/NH₄Cl, EtOH/H₂O92Picolinic acid herbicidesAuxin mimicry
2,4-Difluoroaniline Halex & ReductionKF, Pd/C, H₂78SDHI FungicidesComplex II respiration
2,6-Diethylaniline Ortho-AlkylationEthylene, Al-anilide88Chloroacetanilide herbicidesVLCFA inhibition
2-Methyl-6-ethylaniline Ortho-AlkylationEthylene, Al-anilide85Chloroacetanilide herbicidesVLCFA inhibition
Diphenylamine derivatives Nucleophilic SubstitutionTriethylamine, THF80Chlorothalonil derivativesMulti-site contact

Biological Application: Mechanism of Action

Once synthesized, these aniline derivatives are incorporated into larger active ingredients that target specific biological pathways in pests or weeds. For example, chloroacetanilides derived from 2,6-diethylaniline act as potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) elongases.

Caption: Inhibition of VLCFA synthesis pathway by aniline-derived herbicides.

By inhibiting VLCFA synthesis, the herbicide prevents the formation of essential cell membrane lipids, leading to the rapid necrosis of emerging weed seedlings before they can compete with the primary crop.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agrochemicals (RHHZ). Available at: [Link]

  • 2,6-Diethylaniline Market Report Market Share, Size and Industry Growth Analysis 2021 - 2026. IndustryARC. Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

Application

Application Note: 3,5-Dimethoxy-4-(propan-2-yl)aniline Hydrochloride in the Synthesis of Targeted Therapeutics

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol Executive Summary The rational design of targeted therapeutics—part...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol

Executive Summary

The rational design of targeted therapeutics—particularly small-molecule kinase inhibitors and protein-protein interaction (PPI) modulators—relies heavily on privileged building blocks that can precisely navigate complex binding pockets. 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride (CAS: 1432680-55-1) has emerged as a highly specialized pharmaceutical intermediate [1].

This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for incorporating this unique aniline into advanced drug scaffolds. By utilizing the hydrochloride salt, chemists can bypass the oxidative instability inherent to electron-rich free anilines, enabling robust, scalable workflows for cross-coupling and amidation reactions.

Physicochemical Profiling & Stability Rationale

Electron-rich anilines are notoriously prone to rapid air oxidation, often degrading into complex polymeric mixtures (azo compounds and quinone imines) upon prolonged storage. The hydrochloride salt form of 3,5-dimethoxy-4-(propan-2-yl)aniline mitigates this by protonating the amine, thereby withdrawing electron density from the aromatic system and conferring long-term bench stability [1].

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionOperational Implication
CAS Number 1432680-55-1Standard identifier for procurement and QA/QC.
Molecular Formula C11​H18​ClNO2​ Requires mass-balance tracking during free-basing.
Molecular Weight 231.72 g/mol Crucial for precise stoichiometric calculations in micro-scale coupling.
Physical State Off-white to pale crystalline powderColor changes (darkening) indicate free-base liberation or oxidation.
Solubility Soluble in H2​O , MeOH, DMSOIdeal for reverse-phase LC-MS analysis; requires biphasic extraction for organic synthesis.

Mechanistic Insights: The Rationale for the Pharmacophore

In medicinal chemistry, the substitution pattern of an aniline ring is never arbitrary. The 3,5-dimethoxy-4-isopropyl motif serves as a highly tuned pharmacophore designed to exploit specific micro-environments within target proteins (such as the ATP-binding site of kinases).

  • The 4-Isopropyl Anchor: This bulky, aliphatic group acts as a lipophilic anchor. In kinase inhibitor design, it is frequently utilized to occupy deep hydrophobic pockets (e.g., the gatekeeper region), driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.

  • The 3,5-Dimethoxy Motif: These groups serve a dual purpose. Electronically, they modulate the pKa​ of the aniline nitrogen, tuning its hydrogen-bonding donor/acceptor capacity. Structurally, the oxygen atoms act as localized hydrogen-bond acceptors that can interact with solvent-exposed regions or specific polar residues at the edge of a binding cleft.

G cluster_0 3,5-Dimethoxy-4-isopropylaniline Motif N Aniline Nitrogen (H-Bond Donor/Acceptor) Hinge Kinase Hinge Region (Backbone Amides) N->Hinge Hydrogen Bonding OMe 3,5-Dimethoxy Groups (Electron Donating & H-Bond Acceptors) Solvent Solvent Exposed Region / Ribose Pocket OMe->Solvent Favorable Solvation / H-Bonding iPr 4-Isopropyl Group (Bulky Lipophilic Anchor) Gatekeeper Hydrophobic Pocket (Gatekeeper Region) iPr->Gatekeeper Van der Waals / Steric Fit

Pharmacophore binding model of the 3,5-dimethoxy-4-isopropyl motif in a kinase target.

Synthetic Workflows & Methodologies

To utilize this intermediate, the stable hydrochloride salt must be carefully converted to the reactive free base, followed by integration into the target scaffold via C-N bond formation [2].

G A 3,5-Dimethoxy-4-isopropylaniline Hydrochloride B Free-Basing (aq. Na2CO3 / EtOAc) A->B pH Adjustment C Free Aniline (Organic Phase) B->C Extraction D Buchwald-Hartwig Coupling C->D + Aryl Halide E Amide Coupling C->E + Carboxylic Acid F N-Aryl Scaffold (Target) D->F C-N Bond G Amide Scaffold (Target) E->G Amide Bond

Synthetic workflows utilizing 3,5-dimethoxy-4-isopropylaniline for targeted therapeutics.

Protocol A: Self-Validating Free-Basing Procedure

Because the free aniline is susceptible to oxidation, free-basing should be performed immediately prior to the downstream coupling reaction.

Causality Check: We utilize a mild base ( Na2​CO3​ ) rather than strong hydroxides ( NaOH ) to prevent potential side reactions or emulsion formation during extraction.

  • Preparation: Suspend 1.0 eq of 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride in ethyl acetate (EtOAc) (10 mL/g).

  • Neutralization: Slowly add an equal volume of saturated aqueous Na2​CO3​ . Stir vigorously for 15 minutes at room temperature.

  • Validation (Self-Check): Test the aqueous layer with pH paper. The pH must be ≥8 . If not, add additional Na2​CO3​ . The suspension will clarify as the free base dissolves entirely into the EtOAc layer.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer. Wash the aqueous layer once more with EtOAc.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Crucial: Flush the resulting oil/solid with Argon gas and use immediately in Protocol B.

Protocol B: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is the premier method for coupling anilines to aryl halides [2, 3]. However, the electron-rich nature of this specific aniline requires careful catalyst and base selection to prevent off-target reactions and ensure efficient reductive elimination.

Table 2: Buchwald-Hartwig Condition Optimization Matrix
Catalyst SystemBaseSolventResult / YieldCausality / Observation
Pd2​(dba)3​ / BINAP NaOtBu Toluene45%Strong base caused partial degradation; slow reductive elimination.
Pd(OAc)2​ / XPhos Cs2​CO3​ 1,4-Dioxane88% Optimal. XPhos facilitates elimination; mild base protects functional groups.
Pd2​(dba)3​ / BrettPhos K2​CO3​ t-Amyl alcohol75%Good alternative, but slower reaction kinetics observed via LC-MS.

Step-by-Step Methodology (Optimized Conditions):

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the freshly prepared free 3,5-dimethoxy-4-(propan-2-yl)aniline (1.2 eq), Pd(OAc)2​ (0.05 eq), XPhos (0.10 eq), and Cs2​CO3​ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Palladium(0) intermediates are highly oxygen-sensitive; strict anaerobic conditions are mandatory to prevent catalyst poisoning.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe.

  • Reaction: Heat the mixture to 95°C in a pre-heated oil bath for 12–16 hours.

  • Validation (Self-Check): Monitor the reaction via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the product mass [M+H]+ validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Conclusion

The 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride intermediate is a powerful building block for constructing sterically demanding, highly specific pharmacophores. By understanding the electronic contributions of its substituents and employing optimized, self-validating synthetic protocols like the XPhos-mediated Buchwald-Hartwig amination, researchers can reliably integrate this motif into next-generation targeted therapeutics.

References

  • "Buchwald-Hartwig Amination". Wikipedia, The Free Encyclopedia. URL: [Link]

Method

Protocol for the synthesis of 4-anilinoquinazoline derivatives

Application Note & Protocol: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives Executive Summary The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives

Executive Summary

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, including gefitinib, erlotinib, and lapatinib[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of 4-anilinoquinazoline derivatives. Designed for medicinal chemists and drug development professionals, this guide details the mechanistic rationale, step-by-step experimental workflows, reaction optimization data, and downstream biological implications of these compounds as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

Pharmacological Rationale

The clinical success of 4-anilinoquinazolines stems from their ability to act as ATP-competitive inhibitors[2]. The quinazoline nitrogen atoms (N1 and N3) form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR), while the aniline moiety at the C4 position projects into a hydrophobic pocket, dictating selectivity and potency[1]. Modifications to the aniline ring or the quinazoline core (such as 6,7-dialkoxy substitutions) are routinely employed to overcome resistance mutations (e.g., T790M) or tune pharmacokinetic properties[3].

Synthetic Strategy & Mechanistic Workflow

The synthesis of 4-anilinoquinazolines typically proceeds via a robust, three-step linear sequence starting from an anthranilic acid derivative[4]. The sequence involves:

  • Cyclocondensation to form the quinazolinone core.

  • Deoxychlorination to activate the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr) to introduce the aniline moiety.

SyntheticWorkflow A Anthranilic Acid Derivative B Quinazolin-4(3H)-one Intermediate A->B Formamide 120-140°C C 4-Chloroquinazoline Intermediate B->C POCl3, DMF (cat.) Reflux, 100°C D 4-Anilinoquinazoline Derivative C->D Aniline Derivative iPrOH, Reflux

Generalized three-step synthetic workflow for 4-anilinoquinazoline derivatives.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. In-process controls (IPCs) such as Thin Layer Chromatography (TLC) and physical characterization are embedded to ensure the integrity of each intermediate before proceeding.

Step 4.1: Synthesis of the Quinazolin-4(3H)-one Intermediate
  • Reagent Mixing: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the substituted anthranilic acid (50 mmol, 1.0 eq) in formamide (250 mmol, 5.0 eq)[4].

  • Thermal Cyclization: Heat the mixture to 130–140 °C under a nitrogen atmosphere. The mixture will initially form a clear solution before a precipitate begins to form.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane, 1:1). The reaction is typically complete within 3–4 hours when the anthranilic acid spot disappears.

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the precipitated solid under vacuum, wash sequentially with water and cold ethanol, and dry in vacuo at 60 °C.

Step 4.2: Chlorination to 4-Chloroquinazoline
  • Activation: Transfer the dried quinazolin-4(3H)-one (40 mmol, 1.0 eq) to a dry, two-neck flask. Add phosphorus oxychloride (POCl3) (200 mmol, 5.0 eq)[5].

  • Catalysis: Carefully add 3–5 drops of anhydrous N,N-dimethylformamide (DMF). Caution: This reaction is highly exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (approx. 100–105 °C) for 3 hours[5].

  • IPC: Quench a micro-aliquot in ice water, extract with ethyl acetate, and check via TLC (Eluent: Dichloromethane/Methanol, 95:5).

  • Workup: Evaporate the excess POCl3 under reduced pressure. Pour the viscous residue over crushed ice and immediately neutralize to pH 7–8 using a saturated aqueous sodium bicarbonate (NaHCO3) solution. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the 4-chloroquinazoline intermediate.

Step 4.3: Nucleophilic Aromatic Substitution (Amination)
  • Reaction Setup: Dissolve the 4-chloroquinazoline intermediate (20 mmol, 1.0 eq) in 50 mL of anhydrous isopropanol (iPrOH)[4].

  • Amination: Add the desired substituted aniline (22 mmol, 1.1 eq).

  • Reflux: Heat the mixture to reflux (85 °C) for 2–4 hours. As the reaction progresses, the product will precipitate out of the solution as a hydrochloride salt.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid and wash with cold isopropanol and diethyl ether.

  • Free-Basing (Optional): To obtain the free base, suspend the solid in water, adjust to pH 9 with 1M NaOH, extract with ethyl acetate, and evaporate the solvent.

Reaction Optimization & Yield Analysis

The efficiency of the SNAr step is highly dependent on the solvent and thermal conditions. Chandregowda et al.[1] and others have demonstrated that while conventional heating is effective, microwave irradiation significantly accelerates the reaction and improves yields[2].

Table 1: Reaction Optimization for the SNAr Amination Step

Solvent SystemHeating MethodTemperatureAdditiveTimeAverage Yield (%)
EthanolConventional80 °C (Reflux)None4.0 h65 – 70%
IsopropanolConventional85 °C (Reflux)None3.0 h80 – 85%
DMFConventional120 °CK2CO32.0 h75 – 80%
IsopropanolMicrowave100 °CNone20 min90 – 95%

Mechanistic Causality & Troubleshooting (E-E-A-T)

As an application scientist, understanding why a protocol works is as critical as the steps themselves.

  • The Role of DMF in Chlorination: The addition of catalytic DMF in Step 4.2 is not optional for optimized yields. DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[5]. This intermediate attacks the stable lactam tautomer of the quinazolinone much faster than POCl3 alone, preventing the formation of unreactive polymeric byproducts.

  • Solvent Selection in Amination: Isopropanol is the solvent of choice for the final step because it is a polar protic solvent that stabilizes the transition state of the SNAr reaction. Furthermore, the resulting 4-anilinoquinazoline hydrochloride salt is insoluble in isopropanol. This spontaneous precipitation drives the reaction equilibrium forward (Le Chatelier's Principle) and acts as an inherent purification mechanism, often eliminating the need for column chromatography[4].

  • Troubleshooting Low Yields: If the amination yields are low, verify the electronic nature of the aniline. Electron-withdrawing groups (e.g., -NO2, -CF3) on the aniline reduce its nucleophilicity. In such cases, switching to a polar aprotic solvent like DMF with a mild base (K2CO3) or utilizing microwave irradiation is required to force the reaction to completion.

Biological Evaluation: EGFR Signaling Inhibition

Once synthesized, 4-anilinoquinazoline derivatives are typically evaluated for their anti-proliferative activity using MTT assays on cancer cell lines overexpressing EGFR (e.g., A549, H1975, or A431)[1][3]. The synthesized compounds act as ATP-competitive inhibitors, binding to the intracellular tyrosine kinase domain of EGFR. This binding halts the autophosphorylation of the receptor, thereby shutting down downstream pro-survival signaling cascades, specifically the PI3K/AKT and RAS/MAPK pathways, ultimately inducing apoptosis[3].

EGFRPathway Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR ATP-competitive inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Blocked Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Promotes MAPK->Apoptosis Promotes

Mechanism of action for 4-anilinoquinazolines inhibiting EGFR downstream signaling.

References

  • Wang Z, Wang C, Sun Y, Zhang N, Liu Z, Liu J. "A novel strategy to the synthesis of 4-anilinoquinazoline derivatives." Tetrahedron, 2014, 70(5), 906-913. URL:[Link]

  • Chandregowda V, Kush AK, Chandrasekara Reddy G. "Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry, 2009, 44(7), 3046-3055. URL:[Link]

  • Wang D, Gao F. "Quinazoline derivatives: synthesis and bioactivities." Chemistry Central Journal, 2013, 7(1), 95. URL:[Link]

Sources

Application

Advanced Methodologies for the Preparation of N-Substituted Aniline Derivatives: Application Notes &amp; Protocols

N-substituted anilines are privileged pharmacophores and critical building blocks in medicinal chemistry, agrochemicals, and organic materials. Historically, the direct alkylation of anilines with alkyl halides has been...

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted anilines are privileged pharmacophores and critical building blocks in medicinal chemistry, agrochemicals, and organic materials. Historically, the direct alkylation of anilines with alkyl halides has been plagued by poor chemoselectivity, frequently resulting in over-alkylation to yield tertiary amines or quaternary ammonium salts. To achieve precise mono-N-alkylation or N-arylation, modern synthetic workflows rely on two cornerstone methodologies: the palladium-catalyzed Buchwald-Hartwig Cross-Coupling and Direct Reductive Amination .

This application note provides detailed, self-validating protocols for both techniques, bridging mechanistic theory with field-proven experimental execution.

Method A: Buchwald-Hartwig Amination (N-Arylation)

Expertise & Mechanistic Causality

The Buchwald-Hartwig amination facilitates the formation of C(sp2)–N bonds by coupling anilines with aryl halides or pseudohalides (e.g., triflates)[1]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of the phosphine ligand is the most critical parameter in this system. First-generation ligands often fail due to competing β-hydride elimination, which leads to the hydrodehalogenation of the arene instead of the desired coupling[1].

Modern bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., BINAP) are explicitly chosen to accelerate the rate-determining reductive elimination step and accommodate sterically hindered substrates[2]. A strong base (such as Cs₂CO₃ or KOt-Bu) must be present in stoichiometric amounts to deprotonate the coordinated amine, driving the formation of the crucial amido-palladium intermediate[2].

Optimization Parameters: Ligand and Base Selection
Catalyst / Ligand SystemPreferred BaseSolventPrimary Application & Causality
Pd₂(dba)₃ / BINAP Cs₂CO₃TolueneStandard bidentate system for unhindered aryl bromides. Suppresses β-hydride elimination.
Pd(OAc)₂ / XPhos KOt-Bu1,4-DioxaneExcellent for sterically hindered anilines and aryl chlorides. High electron density accelerates oxidative addition.
Pd(OAc)₂ / BrettPhos NaOt-But-Amyl AlcoholHighly selective for mono-arylation of primary amines without over-arylation to tertiary amines.
Protocol: Pd-Catalyzed Synthesis of Diarylamines

Self-Validating System: This protocol utilizes TLC/LC-MS monitoring to ensure the complete consumption of the aryl halide before quenching, preventing difficult downstream separations.

  • Reagent Preparation (Inert Atmosphere): Oven-dry a Schlenk tube or reaction vial. Under a nitrogen or argon atmosphere, charge the vessel with the aryl bromide (1.0 equiv, typically 1.0 mmol), the aniline derivative (1.2–1.5 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Base Addition: Add KOt-Bu (1.5 equiv). Note: If the substrates are base-sensitive, substitute with Cs₂CO₃ (2.0 equiv).

  • Solvent Introduction: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL/mmol). Seal the vessel with a Teflon-lined cap.

  • Reaction Execution: Stir the mixture at 100–110 °C for 8 to 12 hours.

  • In-Process Control (IPC): At 8 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the aryl halide peak is <2% relative to the product.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Reaction Pathway Visualization

BuchwaldHartwig Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(NH2R)-X OxAdd->AmineCoord + R-NH2 Deprot Deprotonation (Base) Ar-Pd(II)-NHR AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Aniline (Product) RedElim->Product C-N Bond Formation

Figure 1: Catalytic cycle of the Buchwald-Hartwig Amination highlighting key intermediates.

Method B: Direct Reductive Amination (N-Alkylation)

Expertise & Mechanistic Causality

Reductive amination is the premier method for the mono-alkylation of anilines. The process involves the condensation of an aniline with an aldehyde or ketone to form an imine (or iminium ion) intermediate, followed by in situ reduction to the N-alkylated product[3]. The critical challenge is preventing the premature reduction of the starting carbonyl compound into an alcohol.

To achieve this, mild hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) are employed[3]. NaBH(OAc)₃ is highly preferred in modern drug development because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, it selectively reduces the protonated iminium ion over the unprotonated aldehyde/ketone at ambient temperature. For greener, metal-free or flow-chemistry applications, catalytic hydrogenation using Pd/C with ammonium formate as an in situ hydrogen donor provides an excellent, scalable alternative[4].

Optimization Parameters: Reducing Agent Selection
Reducing AgentReactivity ProfileSolvent CompatibilityCausality / Best Use Case
NaBH(OAc)₃ Mild, highly selectiveDCE, DCM, THFIndustry standard. Acetoxy groups sterically and electronically dampen hydride transfer, sparing aldehydes.
NaBH₃CN Mild, acid-stableMeOH, EtOHUseful for reactions requiring pH ~3-4, but generates toxic HCN byproducts upon workup.
Pd/C + HCOONH₄ Catalytic transferAqueous 2-PropanolGreen alternative avoiding metallic hydrides; excellent for scale-up and flow chemistry setups.
Protocol: Reductive Amination using NaBH(OAc)₃

Self-Validating System: The addition of a catalytic amount of acetic acid ensures the equilibrium is driven toward the highly electrophilic iminium ion, which is necessary for the dampened hydride of NaBH(OAc)₃ to react efficiently.

  • Imine Formation: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv, 5.0 mmol) and the aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Stir the mixture at room temperature for 30–60 minutes to allow the hemiaminal to dehydrate into the iminium ion.

  • Reduction: Cool the flask to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 10 minutes to control any mild exotherm.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quenching & Workup: Once the imine is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude N-alkyl aniline can typically be used directly or purified via recrystallization/chromatography.

Reaction Pathway Visualization

ReductiveAmination Start Aniline + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Imine / Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalyzed) Reduction Hydride Transfer [NaBH(OAc)3] Iminium->Reduction Product N-Alkyl Aniline (Product) Reduction->Product Selective Reduction

Figure 2: Stepwise mechanistic pathway of direct reductive amination.

References

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from[Link][2]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from[Link][3]

  • Organic & Biomolecular Chemistry (RSC). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from[Link][5]

  • American Chemical Society (ACS). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from[Link][4]

Sources

Method

HPLC purification of substituted aniline compounds

Advanced HPLC Purification and Analysis of Substituted Aniline Compounds: A Comprehensive Guide Introduction & Chemical Context Substituted anilines are indispensable intermediates in the synthesis of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Purification and Analysis of Substituted Aniline Compounds: A Comprehensive Guide

Introduction & Chemical Context

Substituted anilines are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes 1. Despite their ubiquity, their chromatographic purification presents significant challenges. As weak bases with pKa values typically ranging from 4.0 to 5.0, anilines are highly sensitive to mobile phase pH and are prone to severe peak tailing due to secondary interactions with stationary phase matrices. Furthermore, isolating positional isomers (e.g., ortho-, meta-, and para-chloroaniline) requires highly specific stationary phase selectivities beyond standard hydrophobic partitioning 2.

This guide provides a field-proven framework for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of substituted anilines, focusing on the causality behind method development and providing a self-validating protocol for scale-up.

Chromatographic Principles: The Causality of Retention

To successfully purify substituted anilines, scientists must control two primary variables: ionization state and stationary phase selectivity .

The Role of pH and Ionization The retention of ionizable compounds is dictated by their degree of ionization 3. If the mobile phase pH is near the pKa of the aniline (pH 4–5), the analyte exists in a dynamic equilibrium between its protonated and neutral states, leading to split peaks and irreproducible retention times.

  • Low pH (< 2.5): The aniline is fully protonated (ammonium cation). Hydrophobic retention drops significantly. To retain the compound, ion-pairing reagents (e.g., sodium hexanesulfonate) or highly aqueous mobile phases are required 4.

  • High pH (> 7.0): The aniline is neutralized. This maximizes hydrophobic retention and is highly advantageous for preparative scale-up, as it dramatically increases column loadability 5.

Mitigating Secondary Interactions Protonated anilines act as strong hydrogen-bond donors and cations, interacting with acidic residual silanols on silica surfaces. This is the primary cause of peak tailing. Utilizing heavily end-capped columns, mixed-mode stationary phases, or running at a high pH suppresses these detrimental interactions 6.

Mechanism Aniline Substituted Aniline (Weak Base, pKa ~4.6) Silanol Residual Silanol Interactions (Causes Peak Tailing) Aniline->Silanol Unbuffered / Low pH PiPi π-π Interactions (Phenyl-Hexyl Column) Aniline->PiPi Aromatic Selectivity Hydrophobic Hydrophobic Partitioning (C18 / C8 Columns) Aniline->Hydrophobic Alkyl Selectivity Resolution Baseline Resolution of Isomers Silanol->Resolution Requires End-capping PiPi->Resolution Hydrophobic->Resolution

Caption: Chromatographic interaction mechanisms for substituted anilines.

Quantitative Data: Column & Selectivity Matrix

When standard C18 columns fail to resolve closely related aniline isomers, alternate selectivities must be employed. The table below summarizes the quantitative and qualitative performance of various stationary phases for aniline purification 7.

Stationary PhasePrimary InteractionIdeal pH RangeIsomer ResolutionLoadability (Prep)Best Use Case
C18 (End-capped) Hydrophobic2.0 - 9.0ModerateHigh (at High pH)General screening, homolog separation.
Phenyl-Hexyl π−π & Hydrophobic2.0 - 8.0ExcellentMediumResolving ortho/meta/para isomers.
RP-Amide Hydrogen Bonding2.0 - 8.0GoodMediumHighly polar anilines, early eluters.
Mixed-Mode (WCX) Cation Exchange4.0 - 6.0ExcellentLowTrace analysis from complex matrices.

Method Development & Scale-Up Workflow

Workflow Start Sample Prep & Matrix Removal Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening pH_Decision Evaluate Analyte pKa (Target: pH = pKa ± 2) Screening->pH_Decision Low_pH Low pH (pH 2-3) Protonated Form pH_Decision->Low_pH Acidic/Aqueous High_pH High pH (pH 7-9) Neutral Form pH_Decision->High_pH Basic/Organic Opt Gradient & Temp Optimization (Minimize Co-elution) Low_pH->Opt Add Ion-Pairing High_pH->Opt High Loadability Prep Preparative Scale-Up & Fraction Collection Opt->Prep

Caption: HPLC method development and scale-up workflow for anilines.

Experimental Protocol: Self-Validating Purification System

To ensure a reliable transition from analytical screening to preparative isolation, the following protocol incorporates a strict System Suitability Test (SST) as a self-validating gate.

Phase 1: System Suitability & Analytical Screening

Objective: Establish baseline resolution and peak symmetry before committing bulk material.

  • Mobile Phase Preparation:

    • Mobile Phase A (Basic): 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 8.5 with Ammonium Hydroxide. (Ensures neutral state for high loadability) 8.

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Column Setup: Install a Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm). Set column oven to 30°C to prevent retention drift 9.

  • Sample Preparation: Dissolve the crude aniline mixture in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • SST Execution (Self-Validation Gate):

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.

    • Validation Criteria: Proceed to scale-up ONLY IF the USP Tailing Factor ( Tf​ ) for the main peak is ≤1.5 and the resolution ( Rs​ ) between the target aniline and its closest impurity is ≥2.0 .

Phase 2: Preparative Scale-Up

Objective: Isolate the target substituted aniline with >99% purity.

  • Column Scaling: Transfer the method to a Preparative Phenyl-Hexyl column (e.g., 150 mm x 21.2 mm, 5 µm). Scale the flow rate geometrically (typically ~21 mL/min for a 21.2 mm ID column).

  • Loading Optimization: Perform a loading study by injecting increasing volumes (e.g., 100 µL, 500 µL, 1000 µL) until the target peak begins to front or merge with impurities. Because the high pH keeps the aniline neutral, loadability will be maximized.

  • Fraction Collection: Trigger fraction collection via UV threshold (typically 254 nm).

  • Post-Purification Handling (Avoiding "Oiling Out"): A common phenomenon with bulky substituted anilines is "oiling out"—separating as a liquid rather than crystallizing during solvent removal. To prevent this, rapidly freeze-dry (lyophilize) the collected fractions rather than using rotary evaporation, or perform a controlled crystallization by slowly adding a cold anti-solvent (e.g., heptane) to the concentrated organic fraction.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem. 1

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. 6

  • Isocratic Separation of Anilines on HALO C18. Advanced Materials Technology. 4

  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem. 2

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. ThermoFisher. 8

  • Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. 9

  • Hypercarb HPLC Columns Technical Guide. Pragolab. 5

  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Universitat de Barcelona.3

  • Ascentis HPLC Columns. Labtorg. 7

Sources

Application

Spectroscopic analysis of aniline hydrochloride salts using FTIR and DSC

Application Note: Spectroscopic and Thermal Characterization of Aniline Hydrochloride Salts via FTIR and DSC Mechanistic Rationale & Analytical Causality Aniline hydrochloride (AHCl, C6​H5​NH3+​Cl− ) is a foundational pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic and Thermal Characterization of Aniline Hydrochloride Salts via FTIR and DSC

Mechanistic Rationale & Analytical Causality

Aniline hydrochloride (AHCl, C6​H5​NH3+​Cl− ) is a foundational precursor in the synthesis of conductive polyaniline (PANI) and various pharmaceutical intermediates. Validating the structural integrity and thermal stability of this salt is critical before downstream polymerization.

As an application scientist, one must understand that the transition from free-base aniline to the AHCl salt fundamentally alters the molecule's electronic environment and physical state.

  • FTIR Causality: Protonation of the primary amine ( −NH2​ ) yields an anilinium ion ( −NH3+​ ). In the solid crystalline state, these protons engage in extensive hydrogen bonding with chloride counterions ( N−H⋯Cl− ). This network restricts vibrational freedom, causing the sharp N-H doublets of free aniline to merge into a broad, complex stretching envelope shifted to lower wavenumbers[1]. Furthermore, the electron-withdrawing nature of the −NH3+​ group restricts the delocalization of the nitrogen lone pair into the benzene ring, shifting the C-N and C=C aromatic stretching vibrations.

  • DSC Causality: Unlike liquid free-base aniline, AHCl is a crystalline solid. Differential Scanning Calorimetry (DSC) captures the energy absorbed during the disruption of this ionic lattice (melting) and the subsequent thermal events related to volatilization and backbone degradation[2].

FTIR Spectroscopic Protocol & Data Interpretation

Self-Validating System: To ensure the absence of unreacted free aniline (which presents sharp N-H doublets at ~3300 and ~3400 cm⁻¹), the protocol must strictly control for moisture. AHCl is highly hygroscopic; absorbed water will present an artifactual broad O-H stretch at 3400 cm⁻¹, masking critical anilinium peaks and falsely indicating an impure sample[3].

Step-by-Step Methodology:

  • Sample Preparation: Dry the AHCl powder in a vacuum desiccator at 60°C for a minimum of 2 hours to eliminate trace moisture[3].

  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropyl alcohol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in a dry ambient environment.

  • Sampling: Deposit 2–5 mg of the desiccated AHCl powder onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Validation Check: Cross-reference the 3300–3500 cm⁻¹ region. A flat baseline here validates that the sample is fully protonated (no free aniline) and properly desiccated (no water).

Table 1: Key FTIR Vibrational Assignments for Aniline Hydrochloride

Wavenumber Range (cm⁻¹)Vibrational ModeMechanistic Assignment & Causality
2800 – 3200 (Broad)N-H stretching ( −NH3+​ )Broadening caused by strong N−H⋯Cl− hydrogen bonding within the ionic crystal lattice[4].
~2590, ~2050Overtone / CombinationCharacteristic "ammonium bands" specific to primary amine hydrochlorides.
1580 – 1600C=C aromatic stretchingRing stretching; shifted slightly compared to free aniline due to the electron-withdrawing −NH3+​ group[1].
1490 – 1510N-H bending (asymmetric)Deformation of the protonated amine group.
~1300C-N stretchingRestricted resonance with the aromatic ring alters this bond's force constant[1].
740 – 750C-H out-of-plane bendingIndicates a mono-substituted benzene ring; highly diagnostic for aniline derivatives[4].

Differential Scanning Calorimetry (DSC) Protocol

Self-Validating System: DSC runs for hydrochloride salts must be conducted in hermetically sealed aluminum pans equipped with a laser-drilled pinhole. When AHCl thermally degrades, it releases corrosive HCl gas. A completely sealed pan will artificially alter the thermodynamic equilibrium via internal pressure and eventually rupture, damaging the sensor. The pinhole allows controlled outgassing while maintaining the self-generated atmosphere necessary for reproducible melting onset temperatures.

Step-by-Step Methodology:

  • Calibration: Verify instrument calibration using an Indium standard ( Tm​ = 156.6°C) for precise heat flow and temperature accuracy.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the dried AHCl into an aluminum DSC pan. Seal with a pinhole lid.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to sweep evolved gases and prevent oxidative degradation[2].

  • Thermal Program: Equilibrate the sample at 25°C. Apply a linear heating ramp of 10°C/min up to 300°C.

  • Validation Check: Utilize the first derivative of the heat flow curve to precisely demarcate the onset of the melting endotherm from the onset of thermal decomposition.

Table 2: Expected Thermal Events in DSC for Aniline Hydrochloride

Temperature Range (°C)Thermal EventEnthalpic NatureMechanistic Cause
196 – 200Melting Point ( Tm​ )EndothermicDisruption of the anilinium chloride ionic crystal lattice.
240 – 260VolatilizationEndothermicPhase transition of the liquid/melt into the gaseous phase.
> 280Thermal DegradationExothermic / EndothermicCleavage of C-N bonds, backbone degradation, and release of HCl gas[2].

Integrated Analytical Workflow

Workflow cluster_FTIR FTIR Analysis cluster_DSC DSC Analysis Sample Aniline Hydrochloride (AHCl) Sample Prep Vacuum Desiccation (60°C, 2 hrs) Removes H2O Sample->Prep FTIR_Run ATR-FTIR 4000-400 cm⁻¹ Prep->FTIR_Run DSC_Run DSC Ramp 10°C/min to 300°C Prep->DSC_Run FTIR_Data Identify -NH3+ (2800-3200 cm⁻¹) FTIR_Run->FTIR_Data Validate Self-Validation: Cross-check Purity & Absence of Free Aniline FTIR_Data->Validate DSC_Data Identify Tm (~198°C) & Degradation DSC_Run->DSC_Data DSC_Data->Validate

Figure 1: Integrated workflow for AHCl spectroscopic and thermal validation.

Troubleshooting & Data Interpretation Insights

  • DSC Anomaly - Early Endotherm (<190°C): This indicates the presence of impurities, unreacted free aniline, or trapped solvent. Causality: Free aniline acts as a plasticizer, lowering the lattice energy required for melting. Correction: Wash the AHCl precipitate with diethyl ether to remove unreacted aniline, then re-dry[1].

  • FTIR Anomaly - Missing 740 cm⁻¹ Peak: If the out-of-plane bending peak is shifted or missing, it suggests the aromatic ring has undergone unintended substitution (e.g., premature oxidative coupling or halogenation) prior to your intended polymerization step.

References

  • Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. PMC. 1

  • Aniline hydrochloride - the NIST WebBook. NIST. 4

  • Method Of Enhancing Polyaniline Conductivity Using Different Oxidizing Agent As Dopant. TechConnect Briefs. 2

  • Aniline Polymerization in Ethanol-water Mixtures. Materiale Plastice. 3

Sources

Method

Application Note: 3,5-Dimethoxyaniline Derivatives in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3,5-Dimethoxyaniline (CAS: 10272-07-8) Executive Summary & Physicochemical Profile 3,5-Dimethoxyaniline is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3,5-Dimethoxyaniline (CAS: 10272-07-8)

Executive Summary & Physicochemical Profile

3,5-Dimethoxyaniline is a highly versatile, electron-rich aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), advanced dyes, and complex heterocyclic scaffolds[1][2]. The strategic positioning of two methoxy groups meta to each other, and ortho/para to the primary amine, creates a uniquely activated aromatic system. This structural motif allows synthetic chemists to perform highly regioselective electrophilic aromatic substitutions and multi-component annulations[3][4].

Handling and Storage Parameters

To ensure synthetic reproducibility, the integrity of the starting material is paramount. 3,5-Dimethoxyaniline is susceptible to amino group oxidation if improperly handled.

  • Appearance: White to beige-brownish crystalline powder or needles[2].

  • Molecular Weight: 153.18 g/mol [1].

  • Melting Point: 54–57 °C[5].

  • Storage Protocol: Must be stored in a tightly sealed, inert container (e.g., glass or HDPE) away from direct sunlight, moisture, and strong oxidizers to prevent degradation[5].

Mechanistic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, understanding the electronic mapping of a precursor is critical before designing a synthetic route. 3,5-Dimethoxyaniline offers two distinct, yet complementary, centers of reactivity:

  • The Nucleophilic Amine (-NH₂): The primary amine readily undergoes condensation with aldehydes to form Schiff bases (imines)[6], acylation to form stable amides[7], and diazotization to yield diazonium salts for cross-coupling reactions[8].

  • The Activated Aromatic Ring: The mesomeric (+M) effect of the two methoxy groups at the C3 and C5 positions strongly donates electron density into the aromatic ring. This dramatically enriches the C2, C4, and C6 positions, making the ring exceptionally reactive toward electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) and transition-metal-catalyzed annulations (e.g., forming indoles, carbazoles, and benzimidazoles)[3][4][9].

Reactivity DMA 3,5-Dimethoxyaniline (Core Building Block) Amine Amine Group (-NH2) Nucleophilic Center DMA->Amine Ring Aromatic Ring Electrophilic Activation DMA->Ring Schiff Schiff Bases (Antioxidants) Amine->Schiff Diazotization Diazonium Salts (Cross-Coupling) Amine->Diazotization Amidation Amides (Benzimidazoles) Amine->Amidation Friedel Friedel-Crafts Alkylation Ring->Friedel Annulation Annulation / Cyclization (Indoles, Carbazoles) Ring->Annulation

Fig 1. Divergent reactivity pathways of 3,5-dimethoxyaniline.

Application Workflows & Validated Protocols

Protocol A: Synthesis of Schiff Base Antioxidants

Application: Drug discovery (Radical scavengers / DPPH inhibitors)[6]. Causality: The condensation of the primary amine with an aromatic aldehyde forms an imine linkage. When coupled with hydroxyl-substituted benzaldehydes, the resulting extended conjugation stabilizes free radicals, yielding potent antioxidant derivatives[6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 0.003 mol of 3,5-dimethoxyaniline in 25 mL of absolute ethanol[6].

  • Condensation: Add an equimolar amount (0.003 mol) of the target aldehyde (e.g., 4-hydroxybenzaldehyde) to the solution[6].

  • Catalysis: Add 2–3 drops of concentrated sulfuric acid ( H2​SO4​ ). Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reaction: Stir the mixture continuously for 4–6 hours at room temperature[6].

  • Isolation: Monitor via TLC. Upon completion, precipitate the product, filter, and recrystallize from ethanol to yield the pure Schiff base (e.g., 4-((3,5-dimethoxyphenylimino)methyl)phenol)[6].

Protocol B: N-Acylation for Intermediate Stabilization

Application: Precursor synthesis for methoxy-activated benzimidazoles[3][7]. Causality: Direct nitration of 3,5-dimethoxyaniline leads to oxidative degradation due to the highly electron-rich ring. Acylating the amine first dampens the ring's reactivity slightly and protects the amine, allowing for controlled, regioselective nitration in subsequent steps[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 g (65.36 mmol) of 3,5-dimethoxyaniline in 50 mL of anhydrous toluene under an argon atmosphere at room temperature[7].

  • Acylation: Slowly add 6.5 mL of acetic anhydride dropwise to the stirred solution[7]. Rationale: Acetic anhydride is chosen over acetyl chloride to provide a milder, highly controlled acylation without generating corrosive HCl gas.

  • Reaction: Stir the reaction mixture for 15 hours at room temperature[7].

  • Workup: Dilute the reaction mixture with hexane. This drastically reduces the solubility of the newly formed amide, forcing it to crash out of solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration and dry under vacuum to afford N-(3,5-dimethoxyphenyl)acetamide as an off-white solid (Typical yield: ~98%)[7].

Protocol C: Synthesis of Piceatannol via Mizoroki-Heck Coupling

Application: Synthesis of Resveratrol derivatives and anti-cancer APIs[8]. Causality: To construct the stilbene backbone of Piceatannol, 3,5-dimethoxyaniline is converted into a diazonium salt, reduced, and acetylated to form an acetohydrazide. This intermediate acts as a highly effective coupling partner in a palladium-catalyzed Mizoroki-Heck reaction with 3,4-dimethoxystyrene[8]. Finally, Boron tribromide ( BBr3​ ) is used for demethylation because it selectively cleaves aryl methyl ethers without destroying the newly formed alkene bridge.

Piceatannol Step1 3,5-Dimethoxyaniline Step2 Diazotization (NaNO2, HCl) Step1->Step2 Step3 Acetylation (Ac2O, NEt3) Step2->Step3 Step4 Heck Coupling (Styrene deriv.) Step3->Step4 Step5 Demethylation (BBr3) Step4->Step5 Step6 Piceatannol Step5->Step6

Fig 2. Step-by-step synthetic workflow for Piceatannol.

Step-by-Step Methodology (Acetylation Phase Highlight):

  • Hydrazide Formation: Following diazotization and reduction, the intermediate is dissolved and stirred at room temperature[8].

  • Base Addition: Add triethylamine ( NEt3​ ) to act as an acid scavenger[8].

  • Controlled Acetylation: Cool the system to ~10 °C under nitrogen. Slowly add acetic anhydride dropwise. Rationale: Strict temperature control prevents runaway exothermic side reactions and ensures selective N-acetylation.

  • Completion: Stir for 24 hours at room temperature, then extract with CH2​Cl2​ and water[8]. The organic layer is carried forward to the Heck coupling and subsequent BBr3​ demethylation to yield Piceatannol (Overall yield: ~32%)[8].

Quantitative Data Summary

The table below summarizes the reaction efficiencies of 3,5-dimethoxyaniline across various synthetic methodologies, highlighting its reliable performance as an intermediate.

Target Compound / ClassReaction TypeKey Reagents / CatalystConditionsReported Yield
N-(3,5-dimethoxyphenyl)acetamide N-AcylationAcetic anhydride, TolueneRT, 15 hours98% [7]
Schiff Base (Compound 3d) Condensation4-hydroxybenzaldehyde, H2​SO4​ Ethanol, RT, 4-6 hours70–82% [6]
9-Benzyl-carbazol-3-ol deriv. Annulation2,3-dimethylbenzoquinone, TFA CH2​Cl2​ , 0–10 °C to RT55% [9]
Piceatannol (API) Multi-step (Heck Coupling) NaNO2​ , Ac2O, BBr3​ , Pd-catMulti-step sequence~32% (Overall)[8]

References

  • Understanding 3,5-Dimethoxyaniline: Properties, Applications, and Manufacturing NBInno[Link]

  • 3 5-Dimethoxyaniline CAS 10272-07-8 Starsky Chemical[Link]

  • Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives Journal of Applicable Chemistry[Link]

  • SUPPORTING INFORMATION: Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones Caltech (JACS)[Link]

  • SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND BISBENZIMIDAZOLES Semantic Scholar (Heterocycles)[Link]

  • Synthesis of Piceatannol (Trans-3,5,3',4'-Tetrahydroxystilbene) Crimson Publishers[Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles Arkivoc[Link]

Sources

Application

Development of Aniline-Based Compounds for Materials Science: Synthesis and Biosensor Applications

Aniline-based compounds, predominantly polyaniline (PANI), have revolutionized the intersection of materials science and biomedical engineering. Distinguished by its unique acid-base doping chemistry, PANI can transition...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline-based compounds, predominantly polyaniline (PANI), have revolutionized the intersection of materials science and biomedical engineering. Distinguished by its unique acid-base doping chemistry, PANI can transition from an insulating state to a highly conductive state without altering its total electron count[1]. This tunable conductivity, combined with excellent environmental stability and biocompatibility, makes PANI an ideal candidate for advanced applications ranging from energy storage to real-time drug screening biosensors[1],[2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of PANI synthesis, alongside field-proven protocols for integrating these materials into functional biosensors.

Mechanistic Insights: Polymerization and Doping

The synthesis of PANI typically proceeds via the chemical oxidative polymerization of aniline monomers. The reaction is initiated by a strong oxidizing agent, such as ammonium persulfate (APS), which generates radical cations that couple to form the polymer backbone[3].

The resulting polymer initially forms as the emeraldine base (PANI-EB). In this state, the polymer contains one quinoid ring per four aniline rings, representing a partially oxidized but electrically insulating structure[1]. To achieve electrical conductivity, PANI-EB undergoes protonic acid doping (e.g., using hydrochloric acid, pKa < 4.8). This protonation occurs at the imine nitrogen sites, generating a delocalized polaron lattice known as the emeraldine salt (PANI-ES). This doping process is unique: it maintains the electron count while creating charge carriers through acid-base salt formation, yielding conductivities ranging from 10⁻⁵ to over 350 S/cm[1].

Application Note 1: Synthesis of High-Conductivity Polyaniline (PANI-ES) Nanofibers

Objective: Synthesize PANI-ES with high molecular weight and optimal conductivity for downstream sensor fabrication.

Causality & Experimental Design: The polymerization must be conducted under strict temperature control (0–5 °C). Oxidative polymerization is highly exothermic; elevated temperatures promote side-chain additions and hydrolysis of the oxidized polymer, leading to structural degradation and a broader molecular weight distribution[4]. Maintaining an ice-bath environment ensures linear chain propagation and maximizes the yield of the highly conductive emeraldine salt[4],[5].

Step-by-Step Protocol
  • Monomer Preparation: Dissolve 0.2 M aniline monomer in 1.0 M HCl. Causality: The acidic medium is critical as it simultaneously acts as the solvent and the protonic dopant, ensuring the polymer forms directly into the conductive salt state.

  • Oxidant Preparation: Prepare a 0.2 M solution of ammonium persulfate (APS) in 1.0 M HCl.

  • Thermal Equilibration: Chill both solutions to 0–5 °C using an ice bath for 30 minutes.

  • Polymerization: Slowly add the APS solution dropwise to the aniline solution under continuous, gentle magnetic stirring. Causality: Dropwise addition prevents localized thermal spikes, ensuring uniform radical cation generation and preventing premature termination of the polymer chains[3].

  • Incubation (Self-Validation Step): Allow the reaction mixture to stir at 0–5 °C for 12–24 hours. The system self-validates its progress: the solution will transition from clear to a dark green precipitate, visually confirming the formation of the PANI-ES phase[6].

  • Purification (Self-Validation Step): Filter the dark green precipitate and wash sequentially with 1.0 M HCl, deionized water, and acetone. Continue washing until the filtrate becomes completely colorless. Causality: Washing with HCl maintains the doped state, while acetone removes unreacted monomers and low-molecular-weight oligomers[6]. A colorless filtrate guarantees the removal of all soluble impurities.

  • Drying: Dry the resulting PANI-ES powder under vacuum at 60 °C for 24 hours to remove residual moisture without causing thermal dedoping.

Application Note 2: Fabrication of PANI-Based Biosensors for Drug Screening

Objective: Develop an amperometric biosensor by immobilizing biorecognition elements (e.g., single-stranded DNA or enzymes) onto a PANI-modified electrode for biomarker screening.

Causality & Experimental Design: PANI-ES is highly sensitive to local pH changes and redox events, making it an excellent transducer for biological signals[2]. In nucleic acid sensing, the electrostatic interaction between the negatively charged phosphate backbone of DNA/RNA and the positively charged PANI backbone allows for stable immobilization without the need for complex covalent cross-linking[7]. When a target biomarker hybridizes with the probe, the resulting conformational and charge density changes modulate the electrical conductivity of the PANI layer, producing a measurable amperometric signal[7].

Step-by-Step Protocol
  • Electrode Preparation: Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol for 5 minutes to ensure a pristine conductive surface.

  • PANI Deposition: Disperse the synthesized PANI-ES powder (1 mg/mL) in a suitable solvent (e.g., N-methyl-2-pyrrolidone) or use a water-dispersible micellar PANI formulation[7]. Drop-cast 5 µL of the suspension onto the GCE and dry under ambient conditions to form a uniform film.

  • Bioreceptor Immobilization: Apply 10 µL of the biorecognition element (e.g., 1 µM ssDNA probe for miRNA let-7) directly onto the PANI-modified electrode. Incubate in a humidified chamber for 2 hours. Causality: This duration allows sufficient time for strong electrostatic bonds to form between the polymer and the probe[7].

  • Passivation: Block non-specific binding sites by incubating the electrode in a 1% Bovine Serum Albumin (BSA) solution for 30 minutes, followed by a gentle PBS wash.

  • Electrochemical Measurement: Immerse the biosensor in an electrochemical cell containing the target analyte. Use cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to quantify the binding event. Self-Validation: A successful hybridization event will consistently present as a quantifiable increase in charge transfer resistance (Rct) in the EIS Nyquist plot, validating the presence of the target[2],[7].

Quantitative Data: Properties of Polyaniline Forms

The following table summarizes the key physicochemical properties of polyaniline forms to guide material selection for specific R&D applications.

PropertyPANI Emeraldine Base (EB)PANI Emeraldine Salt (ES)Causality / Significance
Oxidation State Partially oxidizedPartially oxidized, protonatedProtonation creates polaronic charge carriers[1].
Conductivity ~10⁻¹⁰ S/cm (Insulator)10⁻¹ to 350 S/cm (Conductor)Enables use in electrochemical biosensors and electrodes[1],[6].
Surface Area 5 - 10 m²/g5 - 20 m²/gHigh surface area improves enzyme/DNA loading capacity.
Solubility Soluble in NMP, DMFInsoluble in most organic solventsRequires specialized dispersion techniques for device fabrication[4].
Optical Absorption ~600 nm (Blue)~400 nm & ~800 nm (Green)Allows for dual optical/electrochemical sensing modalities[2].

Workflow Visualization

PANI_Workflow Monomer Aniline Monomer (Precursor) Polymerization Oxidative Polymerization (APS, HCl, 0-5°C) Monomer->Polymerization EB PANI Emeraldine Base (Insulating Intermediate) Polymerization->EB Radical Coupling Doping Protonic Acid Doping (pH < 4.8) EB->Doping ES PANI Emeraldine Salt (Conductive Matrix) Doping->ES Polaron Formation Immobilization Bioreceptor Immobilization (Electrostatic Binding) ES->Immobilization Biosensor Amperometric Biosensor (Drug/Biomarker Screening) Immobilization->Biosensor Target Hybridization

Workflow detailing the synthesis of conductive polyaniline and its integration into biosensors.

References

  • Patsnap. "Polyaniline Emeraldine Salt: Synthesis, Properties, And Advanced Applications In Conductive Materials". Patsnap Eureka. URL:[Link]

  • AIP Publishing. "Synthesis and Characterization of Polyaniline as Emeraldine Salt". AIP Conference Proceedings. URL: [Link]

  • MDPI. "Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review". Materials. URL: [Link]

  • IntechOpen. "Synthesis, Structural Study and Various Applications of Polyaniline and its Nanocomposites". IntechOpen. URL: [Link]

  • Science Publishing Group. "Synthesis Time and Temperature Effect on Polyaniline Morphology and Conductivity". Science Publishing Group. URL:[Link]

  • University of Warsaw (UW). "Electrochemical Biosensors Based on Polyaniline". Process Chemistry Center. URL: [Link]

  • University of Southern Mississippi (USM). "Using Intrinsic Properties of Polyaniline to Sense Expression of the microRNA Let-7". USM Aquila. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the regioselective synthesis of polysubstituted anilines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face significant roadblocks when attempting to install ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face significant roadblocks when attempting to install amine functionalities on heavily decorated aromatic rings. Traditional electrophilic nitration followed by reduction often fails due to harsh conditions, while standard cross-coupling can be derailed by steric congestion or competing reactive sites.

To ensure scientific integrity and experimental success, this guide is structured around field-proven methodologies. Every troubleshooting answer below explains the causality behind the chemical behavior and provides a self-validating protocol to guarantee that your workflow is robust and reproducible.

Strategic Workflow: Amination Strategy Selection

Before diving into specific troubleshooting scenarios, consult the decision tree below to align your target molecule with the thermodynamically and kinetically optimal synthetic route.

G Start Target: Polysubstituted Aniline Prefunc Is a pre-functionalized arene available? Start->Prefunc BHCoupling Pd/Cu-Catalyzed Cross-Coupling (Buchwald-Hartwig) Prefunc->BHCoupling Yes (Single Halogen) Steric Is the target highly substituted (>3 substituents)? Prefunc->Steric No SNAr Azo-Activated SNAr (Ortho-selective) Prefunc->SNAr Yes (Polyhalogenated) Benzannulation De Novo Synthesis (Pd-Catalyzed Benzannulation) Steric->Benzannulation Yes (Sterically Congested) CHAmination Direct C-H Amination (Fe-Catalyzed) Steric->CHAmination No (Simple Arene)

Decision Tree: Selecting the optimal amination strategy for polysubstituted anilines.

Troubleshooting Guides & Experimental Protocols

Q1: "I am attempting an innate C-H amination on an unactivated arene to avoid pre-functionalization, but I am getting a complex mixture of ortho/meta/para isomers. How can I improve regioselectivity?"

The Causality: Direct amination of unactivated arenes often suffers from poor regiocontrol due to inherent polarity effects and competing resonance structures. However, you can override traditional directing effects by utilizing a charge-controlled radical pathway. By employing an electrophilic hydroxylamine-derived reagent with an Iron(II) catalyst, you generate a bulky aminium radical cation. The steric bulk and high electrophilicity of this transient radical drive the reaction exclusively to the most electron-rich and least sterically hindered C-H bond[1].

Self-Validating Protocol:

  • Preparation: In an oven-dried flask under ambient air, dissolve the target arene (acting as the limiting reagent) and the hydroxylamine-derived aminating reagent (1.5 equiv) in a fluorinated solvent like HFIP.

  • Catalyst Activation: Add FeSO4​⋅7H2​O (20 mol%) and Trifluoroacetic Acid (TFA, 2.0 equiv).

    • Causality: TFA is critical here; it promotes the in situ deprotection of the aminating reagent and facilitates the single-electron transfer (SET) from the Fe(II) center to generate the active radical[1].

  • Reaction & Self-Validation: Stir at room temperature for 12-24 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the hydroxylamine reagent mass-peak validates that the radical generation cycle has successfully terminated. If the reagent is consumed but the product yield is low, your arene is likely too electron-deficient to trap the radical.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography.

Q2: "My target is a heavily congested pentasubstituted aniline. Standard cross-coupling fails due to steric hindrance preventing oxidative addition. What is a viable alternative?"

The Causality: When an aromatic ring is decorated with four or five substituents, the steric clash around the carbon-halogen bond prevents the palladium catalyst from achieving the necessary planar geometry for oxidative addition or reductive elimination. To bypass this, you must abandon late-stage functionalization and instead construct the aromatic ring de novo. Palladium-catalyzed cross-benzannulation achieves this by stitching together acyclic conjugated aminoenynes and diynes via a [4+2] cycloaddition pathway, guaranteeing a single regioisomer dictated by the alignment of the acyclic precursors[2].

Self-Validating Protocol:

  • Preparation: In a Schlenk tube under an Argon atmosphere, combine the conjugated aminoenyne (1.0 equiv) and diyne (1.5 equiv) in anhydrous toluene.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) or a Pd2​(dba)3​ /phosphine ligand system.

    • Causality: The Pd(0) species coordinates simultaneously to the enyne and diyne, initiating a regioselective oxidative cyclometalation that dictates the final substitution pattern of the aniline[2].

  • Reaction & Self-Validation: Heat the mixture to 65–100 °C for 16 hours.

    • Self-Validation: The reaction mixture will progressively darken from yellow to deep brown/black as the Pd(0) completes its catalytic cycles. Complete consumption of the aminoenyne on GC-MS, coupled with the appearance of a single new peak with the combined mass of the enyne and diyne, validates successful benzannulation[2].

  • Workup: Pass the crude mixture through a short basic silica gel pad to trap the palladium catalyst, then purify via column chromatography.

Q3: "During the amination of a polyhalogenated arene, I observe competitive substitution at multiple halogen sites. How can I achieve site-selective amination?"

The Causality: In polyhalogenated substrates (e.g., a difluoro- or dichloroarene), differentiating between identical halogens using transition metals is nearly impossible. Instead, you can utilize Nucleophilic Aromatic Substitution (SNAr) by introducing a highly electron-withdrawing directing group. A phenylazo group selectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho position. This stabilizes the incoming negative charge in the Meisenheimer intermediate, directing the nucleophile exclusively to the ortho halogen[3].

Self-Validating Protocol:

  • Preparation: Dissolve the ortho-halogenated azoarene (1.0 equiv) in anhydrous acetonitrile.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) and a mild base (e.g., K2​CO3​ ).

    • Causality: The base acts as an HX scavenger. By neutralizing the acid generated during the substitution, it prevents the protonation of your amine nucleophile, driving the equilibrium forward[3].

  • Reaction & Self-Validation: Stir at room temperature to 60 °C for 4-8 hours.

    • Self-Validation: A distinct, transient color shift (often deepening to dark red/purple) occurs as the conjugated Meisenheimer complex forms and resolves. Confirm absolute regioselectivity by taking an aliquot for 19F or 1H NMR; the disappearance of the ortho-halogen signal while the meta/para signals remain intact validates the site-selectivity.

  • Workup: Dilute with water, extract with dichloromethane, and purify. The azo group can subsequently be reduced to yield a polysubstituted diamine[3].

Quantitative Data: Comparison of Amination Strategies

To assist in your experimental design, the following table summarizes the performance metrics and operational requirements of the methodologies discussed above.

StrategySubstrate RequirementsRegioselectivity MechanismTypical YieldsReaction Conditions
Fe-Promoted C-H Amination Unactivated ArenesCharge-controlled (Steric/Electronic)40–75%Mild (RT, ambient air, FeSO₄)
Pd-Catalyzed Benzannulation Aminoenynes + DiynesComplete (De Novo structural control)50–85%Moderate (65–100 °C, inert atm)
Azo-Activated SNAr Polyhalogenated AzoarenesOrtho-selective (LUMO lowering)80–91%Mild (RT to 60 °C, mild base)
Buchwald-Hartwig Coupling Aryl Halides + AminesPre-determined by Halogen site70–95%Moderate (80–110 °C, strong base)

References

  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed cross-Benzannulation of Aminoenynes with Diynes. Highly Regioselective Synthesis of Polysubstituted Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Activation of chlorine and fluorine by a phenylazo group towards nucleophilic aromatic substitution. Regioselective preparation of polysubstituted anilines Source: Tetrahedron (Elsevier) URL:[Link]

Sources

Optimization

Preventing oxidation of aniline derivatives during synthesis and storage

Welcome to the Technical Support Center for handling, synthesizing, and storing aniline derivatives. Because the amino group (-NH₂) is strongly electron-donating, it enriches the aromatic ring with electron density.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, synthesizing, and storing aniline derivatives. Because the amino group (-NH₂) is strongly electron-donating, it enriches the aromatic ring with electron density. This makes aniline derivatives highly susceptible to losing electrons (oxidation) when exposed to atmospheric oxygen, light, or transition metal catalysts[1].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind these problems, and implement self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The "Why" Behind Aniline Degradation

Before troubleshooting, it is critical to understand how anilines degrade. The oxidation of aniline is not a single-step process but a cascade. It begins with a single-electron transfer to form an aniline radical cation. This intermediate rapidly converts into highly colored quinone-imine species, which then undergo radical polymerization to form polyaniline—a dark, resinous mass[2].

OxidationPathway A Aniline Derivative (Electron-Rich) B Aniline Radical Cation (1e- Oxidation) A->B O2 / Light / Metal Ions C Quinone-Imine Intermediate (Highly Colored) B->C -e-, -H+ D Polyaniline / Oligomers (Dark Resinous Mass) C->D Polymerization

Aniline oxidation pathway from monomer to colored polymeric species.

Troubleshooting Guide: Synthesis & Complexation

Issue: My reaction solution turns dark brown or black immediately upon adding a transition metal salt or exposing the mixture to air. Root Cause: Transition metals (e.g., Cu²⁺, Fe³⁺) act as oxidizing agents, catalyzing the formation of the aniline radical cation[1].

Solution Strategy: The Protecting Group Approach

To prevent oxidation during complexation or multi-step synthesis, temporarily mask the amine. Acetylation converts the amine into an acetanilide. Causality: The acetyl group withdraws electron density from the nitrogen via resonance. This makes the aromatic ring significantly less electron-rich, shutting down its susceptibility to single-electron oxidation[1].

Protocol 1: Acetylation Protection of Aniline Derivatives

This protocol is a self-validating system: successful protection is visually confirmed by the cessation of color darkening upon air exposure.

  • Preparation: Dissolve 1.0 equivalent of the 1 in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1].

  • Acid Scavenging: Add 1.2 equivalents of triethylamine (TEA) to the flask to neutralize the HCl byproduct generated in the next step.

  • Addition: Cool the flask to 0°C using an ice bath. Dropwise add 1.1 equivalents of acetyl chloride (or acetic anhydride) to control the exothermic reaction rate.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Validation: Perform Thin Layer Chromatography (TLC). The reaction is complete when the starting aniline spot is entirely consumed.

  • Work-up: Quench the reaction by slowly adding an aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Guide: Purification & Long-Term Storage

Issue: My purified aniline stock solutions or neat oils are turning yellow, red, or black over time on the shelf. Root Cause: Auto-oxidation triggered by ambient oxygen and photo-induced radical generation from UV light[3].

Solution Strategy: Reductive Distillation and Inert Storage

To rescue degraded anilines, they must be distilled over a reducing agent. Causality: Adding a mild reducing agent like stannous chloride (SnCl₂) during distillation quenches existing oxidized radical species and removes sulfur-containing impurities, preventing them from co-distilling and initiating further polymerization[4].

PurificationWorkflow Start Crude Aniline (Oxidized Impurities) Distill Vacuum Distillation (Add SnCl2 / Reducing Agent) Start->Distill Inert Argon/Nitrogen Purge (Displace O2) Distill->Inert Vial Transfer to Amber Vial (Block UV/Light) Inert->Vial Store Store at -20°C to 4°C (Slow Kinetics) Vial->Store

Workflow for the purification and long-term storage of aniline derivatives.

Protocol 2: Vacuum Distillation and Inert Storage
  • Setup: Transfer the degraded aniline to a round-bottom distillation flask. Add 1–2% (w/w) of anhydrous stannous chloride (SnCl₂) or zinc dust[4].

  • Distillation: Perform vacuum distillation (double distillation under reduced pressure is recommended for high-purity electrochemical applications[5]). Causality: Reduced pressure lowers the boiling point, preventing thermal degradation of the aniline during heating.

  • Collection: Collect the purified, colorless main fraction directly into a Schlenk flask that has been pre-purged with Argon.

  • Aliquotting: Under a positive pressure of Argon, transfer the purified aniline into 3 to block photo-oxidation[3].

  • Storage: Seal the vials tightly with PTFE-lined caps and store them in a refrigerator (4°C) or freezer (-20°C)[6].

Data Presentation: Impact of Storage Conditions on Purity

The following table summarizes the quantitative impact of various storage conditions on the shelf-life and purity of standard aniline derivatives over time.

Storage ConditionAtmosphereLight ExposurePurity (1 Month)Purity (6 Months)Visual Appearance (6 Months)
Room Temp (25°C)Ambient AirAmbient Light< 85%< 60%Dark brown/black resin
Room Temp (25°C)Ambient AirDark (Amber Vial)~ 92%~ 75%Reddish-brown liquid
Refrigerated (4°C)Ambient AirDark (Amber Vial)~ 96%~ 88%Yellow tint
Refrigerated (4°C)Argon/N₂Dark (Amber Vial)> 99%~ 97%Pale yellow/Colorless
Frozen (-20°C)Argon/N₂Dark (Amber Vial)> 99%> 99%Colorless

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants like ascorbic acid or BHT directly in my storage vial to prevent oxidation? A: While antioxidants act as sacrificial reductants (oxidizing more readily than the aniline), adding them directly to your storage vial is generally discouraged for neat reagents. Additives like BHT or ascorbic acid can interfere with downstream synthetic steps, particularly transition-metal catalyzed cross-couplings. It is safer to rely on physical barriers—3[3].

Q: I am working with ortho-alkenyl anilines. Why do they degrade even faster than standard anilines? A: The alkenyl group introduces a secondary vulnerability. Not only is the amine prone to oxidation, but the alkenyl group is highly susceptible to radical polymerization initiated by atmospheric oxygen or light. For 6, strict adherence to -20°C storage under Argon is mandatory[6].

Q: How do I remove water from my aniline without causing oxidation? A: Aniline is hygroscopic. It can be safely dried using solid Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂) prior to vacuum distillation. Avoid using acidic desiccants, which can protonate the amine and cause unwanted side reactions[4].

Sources

Troubleshooting

Technical Support Center: Optimizing Aniline Hydrochloride for Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate aniline hydrochloride (CAS: 142-04-1) for in vitro and in vivo biological assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate aniline hydrochloride (CAS: 142-04-1) for in vitro and in vivo biological assays. While this compound is fundamentally highly water-soluble, its behavior in physiological buffers (pH 7.2–7.4) often leads to unexpected precipitation, cytotoxicity, or rapid compound degradation.

This guide provides field-proven troubleshooting strategies, focusing on the physicochemical causality behind these issues. By understanding the interplay between pKa, buffer capacity, and oxidation, you can design self-validating protocols that ensure robust, reproducible assay data.

Part 1: The Physicochemical Root of Solubility Issues

Before troubleshooting, we must establish the baseline data. The "solubility" of aniline hydrochloride is not a static value; it is a dynamic property dictated by the pH of your assay medium.

Table 1: Physicochemical Properties Dictating Solubility

PropertyValueCausality / Impact on Biological Assays
Molecular Weight 129.59 g/mol Standard conversion metric for molarity calculations.
pKa (Conjugate Acid) 4.6Dictates protonation state. At pH 7.4, >99% exists as the less-soluble free base[1].
Aqueous Solubility (Salt) 1070 g/L at 25 °CHighly soluble in unbuffered water; creates strongly acidic solutions[2].
Aqueous Solubility (Free Base) ~36 g/L at 20 °CBecomes the limiting solubility factor in buffered physiological media.
Stability Hygroscopic, Light-sensitiveOxidizes to cytotoxic oligomers; requires fresh prep and amber vials[3].

Table 2: Solvent Compatibility Matrix for Aniline Hydrochloride

SolventSuitabilityMax Assay Final Conc.Technical Notes
ddH₂O Excellent (Primary)N/A (Buffer dependent)Best for initial dissolution of the salt. Requires downstream pH management.
DMSO Moderate (Cosolvent)< 0.5% (v/v)Poor primary solvent for the salt, but excellent for stabilizing the free base after pH adjustment.
Ethanol Good (Cosolvent)< 1.0% (v/v)Alternative to DMSO for free base stabilization; monitor for ethanol-induced cytotoxicity.
PBS (pH 7.4) Poor (Primary)< 10 mMDirect dissolution causes immediate pH drop and potential localized precipitation.
Part 2: Troubleshooting FAQs

Q1: My aniline hydrochloride stock dissolves perfectly in water, but when I spike it into my cell culture media (pH 7.4), it turns cloudy and my cells die. Is it insoluble? Scientist's Insight: You are observing a pH-driven phase separation, not a true insolubility of the salt. Aniline has a pKa of 4.6 according to 1[1]. In pure water, the hydrochloride salt dissociates, creating a highly acidic solution. When you add this unbuffered acidic stock to your culture media, two things happen:

  • pH Shock: The acid overwhelms the media's buffering capacity (e.g., HEPES or bicarbonate), causing a rapid pH drop that denatures media proteins and causes immediate cytotoxicity.

  • Free Base Conversion: As the media attempts to buffer the solution back to pH 7.4, the Henderson-Hasselbalch equation dictates that >99% of the aniline converts from the highly soluble protonated salt (1070 g/L)[4] to the less soluble unprotonated free base (~36 g/L). If your localized concentration exceeds the free base solubility limit, it precipitates. Resolution: Prepare your stock solution at a lower concentration, or pre-neutralize your stock using a co-solvent system (see Protocol below).

Q2: Can I just dissolve aniline hydrochloride directly in 100% DMSO to avoid pH issues? Scientist's Insight: While the free base of aniline is miscible with DMSO, the hydrochloride salt has limited solubility in pure polar aprotic solvents like DMSO. Furthermore, introducing high concentrations of chloride salts in pure DMSO can lead to complexation issues. Resolution: Use sterile deionized water for your primary stock. If you must use DMSO to enhance the solubility of the free base during the assay, use a mixed solvent system (e.g., 10% DMSO in water) and ensure the final DMSO concentration in your biological assay remains below 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q3: My stock solution turned from clear to a dark brownish-green after sitting on the bench. Is it still viable? Scientist's Insight: No. Discard it immediately. Aniline hydrochloride is highly sensitive to light and air[3]. The darkening indicates oxidative degradation, leading to the formation of polyaniline oligomers and other reactive oxygen species (ROS). These degradation products are highly toxic and will confound your biological assay results, particularly in genotoxicity or cell viability assays like those conducted by the5[5]. Resolution: Always prepare solutions fresh immediately before use. If storage is absolutely necessary, purge the vial with argon or nitrogen, protect it from light (amber vials), and store at -20°C.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of a Self-Validating Aniline Hydrochloride Stock for Cell Culture Objective: To formulate a stable, bio-compatible stock solution that prevents localized pH shock and free-base precipitation upon introduction to physiological media.

Materials:

  • Aniline hydrochloride (Purity >99%, stored under inert gas)

  • Sterile Deionized Water (ddH₂O)

  • 1M NaOH (for pH adjustment)

  • Dimethyl sulfoxide (DMSO, cell-culture grade)

  • 0.22 µm PTFE syringe filter

  • pH indicator strips (narrow range 4.0 - 8.0)

Step-by-Step Methodology:

  • Gravimetric Preparation (Causality: Minimizing Oxidation): Weigh the required mass of aniline hydrochloride in a dark or amber glass vial. Why? The compound is highly sensitive to photo-oxidation, which generates cytotoxic polyaniline oligomers[3].

  • Primary Solubilization (Causality: Maximizing Salt Solubility): Dissolve the powder in sterile ddH₂O to create a 100 mM primary stock. Why water and not DMSO? The hydrochloride salt form exhibits exceptional aqueous solubility (1070 g/L)[2], whereas its solubility in pure aprotic solvents like DMSO is thermodynamically limited.

  • Validation Check 1 - Visual Clarity: Inspect the solution. It should be perfectly clear and colorless to pale yellow. Any brown/green tint indicates pre-existing oxidation; discard if observed.

  • Controlled pH Titration (Causality: Preventing Media Shock): Slowly titrate the stock solution with 1M NaOH while gently vortexing, aiming for a pH of ~6.5. Why not pH 7.4? Aniline's pKa is 4.6[1]. Pushing the stock entirely to pH 7.4 will convert >99% of the molecules to the free base, which has a much lower solubility (~36 g/L) and will precipitate in the concentrated stock. pH 6.5 provides a safe intermediate that will not overwhelm the buffering capacity (e.g., HEPES) of your final cell culture media.

  • Validation Check 2 - Phase Separation: Observe for micro-emulsions or cloudiness. If the solution becomes cloudy, you have exceeded the free base solubility limit. Self-Correction: Add cell-culture grade DMSO dropwise (up to 10% of the stock volume) until the solution clears, acting as a cosolvent for the free base.

  • Sterilization and Assay Integration: Filter the solution through a 0.22 µm PTFE membrane. Spike into the pre-warmed biological assay media to achieve your final working concentration (typically <1 mM for toxicity assays)[5]. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v).

Part 4: Formulation Workflow Diagram

Workflow Start 1. Weigh Aniline HCl (Protect from light/air) Stock 2. Dissolve in ddH2O (High Solubility: 1070 g/L) Start->Stock CheckpH 3. Evaluate Target Assay (Physiological pH 7.4) Stock->CheckpH Decision Target Assay Concentration? CheckpH->Decision LowConc Low Conc (< 10 mM) Decision->LowConc HighConc High Conc (> 10 mM) Decision->HighConc DirectDilute 4a. Direct Dilution into Buffered Media LowConc->DirectDilute PreNeutralize 4b. Pre-neutralize to pH 6.5 with dilute NaOH HighConc->PreNeutralize Filter 7. Filter Sterilize (0.22 µm PTFE) DirectDilute->Filter CheckPrecip 5. Monitor for Free Base Precipitation (Cloudiness) PreNeutralize->CheckPrecip Cosolvent 6. Add Cosolvent (e.g., 0.1% DMSO) CheckPrecip->Cosolvent If cloudy CheckPrecip->Filter If clear Cosolvent->Filter Assay 8. Proceed to Biological Assay Filter->Assay

Workflow for formulating pH-balanced aniline hydrochloride for biological assays.

References
  • Safety Data Sheet: Aniline hydrochloride - Carl ROTH. URL:[Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE - International Labour Organization (ILO). URL:[Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem, National Institutes of Health (NIH). URL: [Link]

  • BIOASSAY OF ANILINE HYDROCHLORIDE FOR POSSIBLE CARCINOGENICITY - National Toxicology Program, NIH. URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3,5-dimethoxy-4-(propan-2-yl)aniline hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride (CAS: 1432680-55-1).

Scaling up substituted anilines presents unique challenges, particularly regarding regioselectivity during functionalization and chemoselectivity during reduction. To avoid the isomeric mixtures inherent to direct Friedel-Crafts alkylation, this guide details a highly regioselective cross-coupling and simultaneous reduction route.

Process Workflow & Synthetic Strategy

The most robust scale-up strategy avoids direct electrophilic aromatic substitution on electron-rich aniline derivatives. Instead, we utilize a pre-functionalized halogenated building block. The workflow relies on a Suzuki-Miyaura coupling to install the carbon framework, followed by a unified catalytic hydrogenation that simultaneously reduces the nitro group and the alkene[1].

SynthesisRoute SM 4-Bromo-3,5-dimethoxy nitrobenzene Int1 3,5-Dimethoxy-4-(prop-1-en-2-yl) nitrobenzene SM->Int1 Suzuki-Miyaura Coupling Int2 3,5-Dimethoxy-4-(propan-2-yl) aniline Int1->Int2 Catalytic Hydrogenation Product 3,5-Dimethoxy-4-(propan-2-yl) aniline HCl Int2->Product HCl Salt Formation

Process workflow for the regioselective scale-up of 3,5-dimethoxy-4-(propan-2-yl)aniline HCl.

Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes for a 1-kg scale production.

Process StepTemp (°C)Pressure (bar)Time (h)Target Yield (%)Purity (HPLC)Critical Process Parameter (CPP)
1. Suzuki Coupling 85Atm1288 - 92>98.0%Strict oxygen exclusion; biphasic mixing
2. Hydrogenation 455.01090 - 95>99.0%H₂ mass transfer; catalyst loading
3. Salt Formation 0 - 5Atm495 - 98>99.5%Anti-solvent (MTBE) addition rate

Detailed Experimental Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 3,5-dimethoxy-4-(prop-1-en-2-yl)nitrobenzene. Causality Note: We use isopropenylboronic acid pinacol ester rather than an isopropyl halide to facilitate a robust sp²-sp² cross-coupling, bypassing the β-hydride elimination issues common in sp³ cross-couplings.

  • Reactor Preparation: Charge a 10 L jacketed glass reactor with 4-bromo-3,5-dimethoxynitrobenzene (1.0 kg, 3.81 mol) and isopropenylboronic acid pinacol ester (0.77 kg, 4.58 mol, 1.2 eq).

  • Solvent & Base: Add toluene (4.0 L) and a 2M aqueous solution of K₂CO₃ (3.8 L).

  • Degassing (Critical): Sparge the biphasic mixture with nitrogen for 45 minutes under vigorous agitation (300 rpm). Failure to displace oxygen will result in rapid oxidation of the palladium catalyst and homocoupling side-reactions.

  • Catalyst Addition: Briefly open the reactor under a positive nitrogen sweep and add Pd(dppf)Cl₂ (28 g, 1 mol%).

  • Reaction: Heat the jacket to 85°C. Maintain vigorous stirring to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation (IPC): After 10 hours, sample the organic layer for HPLC analysis. The reaction is deemed complete when unreacted starting material is <1.0% (Area%).

  • Workup & Scavenging: Cool to 25°C, separate the aqueous layer. Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 150 g) at 40°C for 4 hours to reduce Pd levels to <10 ppm. Filter through Celite and concentrate under reduced pressure.

Step 2: Unified Catalytic Hydrogenation

Objective: Simultaneous reduction of the nitro group and the sterically hindered alkene. Causality Note: While emerging chemoenzymatic nitroreductase methods[2] and electrocatalytic reductions[3] are highly selective for nitro groups, traditional Pd/C hydrogenation is deliberately chosen here to force the simultaneous reduction of the sterically hindered isopropenyl group in a single unit operation[1].

  • Reactor Preparation: Transfer the intermediate (approx. 850 g) into a 5 L Hastelloy autoclave. Dissolve in methanol (3.0 L).

  • Catalyst Loading: Add 10% Pd/C (85 g, 50% wet). Use wet catalyst to mitigate the fire hazard associated with dry palladium on carbon.

  • Purging: Purge the vessel with N₂ (3 x 3 bar), followed by H₂ (3 x 3 bar).

  • Reaction: Pressurize with H₂ to 5.0 bar. Heat to 45°C. The nitro reduction is highly exothermic; control the jacket temperature to prevent thermal runaway. The alkene reduction is slower and requires the sustained 5.0 bar pressure.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases (approx. 8 hours), sample for HPLC. Ensure both the nitro intermediate and the partially reduced alkene intermediate are <0.5%.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad under a nitrogen atmosphere to remove Pd/C. Concentrate the filtrate to yield 3,5-dimethoxy-4-isopropylaniline as a viscous oil.

Step 3: Hydrochloride Salt Formation & Crystallization

Objective: Isolate 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride. Causality Note: The free base is susceptible to air oxidation. Converting it to the hydrochloride salt stabilizes the molecule. We use an ethanol/MTBE solvent system because the salt is highly soluble in pure ethanol (leading to yield loss) but crystallizes with high purity when MTBE is used as an anti-solvent.

  • Dissolution: Dissolve the crude aniline free base (approx. 700 g) in anhydrous ethanol (1.5 L) at 10°C under argon.

  • Acidification: Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) while maintaining the internal temperature below 15°C. Monitor the pH until it reaches 1.5 - 2.0.

  • Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) (3.0 L) over 2 hours. Seed crystals can be added after the first 500 mL of MTBE to induce controlled nucleation.

  • Aging: Cool the slurry to 0 - 5°C and age for 2 hours to maximize recovery.

  • Isolation: Filter the highly crystalline solid, wash with cold MTBE (2 x 500 mL), and dry in a vacuum oven at 40°C for 24 hours.

Troubleshooting & FAQs

This section addresses the most common deviations encountered during the scale-up of this specific molecule.

Troubleshooting Start Issue: Incomplete Alkene Reduction Check1 1. Check H2 Mass Transfer (Increase agitation & pressure) Start->Check1 Check2 2. Assess Steric Hindrance (Switch to Pd(OH)2/C) Check1->Check2 If IPC shows >2% alkene Success Complete Conversion to Target Aniline Check1->Success Pass IPC Check3 3. Overcome Activation Energy (Elevate to 55°C) Check2->Check3 If still incomplete Check2->Success Pass IPC Check3->Success Pass IPC

Decision tree for resolving incomplete alkene reduction during the hydrogenation step.

Q: Why do we use a cross-coupling route instead of a direct Friedel-Crafts isopropylation of 3,5-dimethoxyaniline? A: Direct Friedel-Crafts alkylation of 3,5-dimethoxyaniline (or its protected acetamide derivative) suffers from severe regioselectivity issues. The methoxy groups and the amine strongly activate the ring. Alkylation typically occurs at the less sterically hindered 2- or 6-positions. The desired 4-position is flanked by two bulky methoxy groups, making direct alkylation thermodynamically and kinetically disfavored. The Suzuki-Miyaura route guarantees 100% regiochemical fidelity at the 4-position.

Q: During the hydrogenation step, the nitro group reduces quickly, but the alkene reduction stalls. How can we drive it to completion? A: The isopropenyl group at the 4-position is highly sterically hindered by the adjacent methoxy groups at the 3- and 5-positions. If the reduction stalls (as detected by HPLC), first increase the agitation speed to maximize H₂ gas-liquid mass transfer. If it remains stalled, the standard Pd/C may lack the necessary activity for this tetrasubstituted-like steric environment. Switching to Pearlman's catalyst (Pd(OH)₂/C) or increasing the temperature to 55°C will overcome the activation energy barrier.

Q: The final hydrochloride salt is discoloring (turning pink/brown) upon storage. What is causing this? A: Discoloration in substituted anilines is almost always due to trace oxidation of the free amine to highly colored azo or quinone-imine species. This occurs if the salt formation was incomplete (leaving trace free base) or if trace palladium from the Suzuki step catalyzed auto-oxidation. Ensure the pH is strictly <2.0 during salt formation, utilize the thiol-scavenger rigorously in Step 1, and package the final API intermediate under an inert argon atmosphere.

Q: Can we use aqueous HCl instead of anhydrous HCl gas for the salt formation? A: It is highly discouraged. 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride is hygroscopic. Introducing water via concentrated aqueous HCl (which is 63% water) will cause the product to "oil out" as a biphasic syrup rather than forming filterable crystals. Always use anhydrous HCl gas or HCl dissolved in an anhydrous organic solvent (like ether or dioxane).

References

  • ACS Sustainable Chemistry & Engineering. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. URL:[Link][2]

  • PMC (National Institutes of Health). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for the Purification of Aniline Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals and synthetic chemists regarding the persistent discoloration of aniline hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals and synthetic chemists regarding the persistent discoloration of aniline hydrochloride salts.

Aromatic amines are notoriously sensitive to air and light. Even when stored under inert conditions, trace exposure to oxygen drives the oxidative degradation of the aniline functional group, leading to the formation of highly conjugated, deeply colored quinoid derivatives and polyaniline-like oligomers [1, 2]. Because these impurities possess massive molar extinction coefficients, even parts-per-million (ppm) levels can render an entire batch dark brown, purple, or black. This discoloration not only interferes with downstream spectroscopic analysis but can also introduce reactive byproducts into sensitive Active Pharmaceutical Ingredient (API) syntheses.

This guide provides field-proven, self-validating methodologies to isolate pristine, colorless aniline hydrochloride crystals. We will explore the causality behind these oxidative pathways and detail robust protocols ranging from adsorptive decolorization to chemical reduction.

Diagnostic Workflow: Impurity Remediation Strategy

Before selecting a purification method, it is critical to assess the severity of the oxidation. The following logical workflow dictates the appropriate intervention based on the visual and chemical state of the crude salt.

G Start Crude Aniline HCl (Discolored Batch) Assess Assess Oxidation Severity Start->Assess Light Light Yellow/Pink (Trace Quinoids) Assess->Light Heavy Dark Brown/Black (Heavy Oligomers) Assess->Heavy Carbon Protocol A: Activated Carbon Adsorption Light->Carbon SnCl2 Protocol B: Stannous Chloride Reduction Heavy->SnCl2 Filter Hot Gravity Filtration Carbon->Filter Precipitate Controlled Precipitation SnCl2->Precipitate Pure Pure, Colorless Aniline HCl Crystals Filter->Pure Precipitate->Pure

Workflow for diagnosing and removing colored impurities from aniline hydrochloride.

Troubleshooting Guide & FAQs

Q1: My aniline hydrochloride salt was white when synthesized but has turned dark purple during storage. What is the mechanism of this discoloration, and can the batch be salvaged? A1: The discoloration is caused by air-sensitive oxidative degradation. The free electron pair on the aniline nitrogen is susceptible to radical oxidation, forming colored quinoid derivatives that polymerize into larger oligomers over time [2]. The batch can absolutely be salvaged. Because these oligomeric impurities have drastically different solubility and adsorption profiles compared to the monomeric salt, adsorptive filtration using activated carbon during recrystallization is highly effective [1].

Q2: I attempted a standard recrystallization from ethanol/water, but the crystals are still yellow. Why didn't the solvent remove the color? A2: Standard recrystallization relies purely on differential solubility. However, quinoid impurities often co-crystallize or become physically trapped within the growing crystal lattice of the aniline hydrochloride. To break this cycle, you must introduce a selective adsorbent. Adding 1-2% (by weight) of activated carbon to the hot solvent before filtration provides a massive, porous surface area with a high affinity for large, conjugated, non-polar oligomers [1]. The carbon acts as an irreversible sink for the colored impurities, allowing the target salt to crystallize cleanly.

Q3: For severely oxidized, black crude mixtures, activated carbon is insufficient. Are there chemical interventions to reverse the oxidation? A3: Yes. When dealing with heavy oxidation, you must shift the redox equilibrium. Introducing a mild reducing agent, such as stannous chloride ( SnCl2​ ), into the acidic aqueous or ethanolic solution reduces the colored quinoid impurities back to their colorless amine precursors [3]. Stannous chloride is particularly effective as an antioxidant during the crystallization of amine hydrochlorides. However, strict control of the water ratio is required to prevent the hydrolysis of Sn(IV) byproducts into insoluble milky suspensions that can contaminate the final salt[4].

Q4: During recrystallization, my compound "oils out" as a dark syrup instead of forming discrete crystals. How do I fix this? A4: "Oiling out" (phase separation) occurs when the melting point of the impure mixture is depressed below the temperature at which the solution becomes saturated. The colored impurities act as melting-point depressants. To solve this:

  • Adjust Polarity: Switch to a slightly more polar solvent system (e.g., increasing the water ratio in an ethanol/water mix) to keep the non-polar impurities in solution.

  • Dilute: Increase the solvent volume slightly to ensure saturation occurs at a lower temperature, below the mixture's melting point.

  • Seed: Scratch the inside of the flask or seed the solution with a pure crystal of aniline hydrochloride to bypass the nucleation energy barrier [1].

Quantitative Comparison of Purification Strategies
Purification MethodTarget Impurity LevelMechanism of ActionTypical Yield RecoveryProsCons
Standard Recrystallization Very Low (Faint pink)Differential solubility85 - 90%Simple, fast, no additives required.Ineffective against trapped quinoid impurities.
Activated Carbon Treatment Moderate (Yellow/Brown)Surface adsorption of conjugated oligomers75 - 85%Highly effective for color removal; scalable.Carbon can indiscriminately adsorb some API, lowering yield.
SnCl2​ Chemical Reduction Severe (Dark Purple/Black)Redox conversion of quinoids to amines80 - 95%Salvages heavily degraded batches; prevents re-oxidation.Risk of heavy metal (Tin) contamination if hydrolysis occurs.
Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. This means each workflow contains built-in visual or chemical checkpoints to ensure the procedure is succeeding before you move to the next step.

Protocol A: Adsorptive Decolorization via Activated Carbon

Use this method for light-to-moderate discoloration (yellow to brown).

  • Dissolution: Place the impure aniline hydrochloride in an Erlenmeyer flask. Add a minimal amount of a hot 1:1 (v/v) ethanol/water mixture until the solid just dissolves under continuous stirring.

  • Cooling & Adsorption: Crucial Step. Remove the flask from the heat source and allow it to cool slightly (to prevent flash-boiling). Add 1-2% (by weight of the solute) of activated carbon (Norit). Swirl the flask and reheat to a gentle boil for 5 minutes.

  • Hot Filtration: Quickly filter the boiling mixture through a pre-heated Buchner funnel with fluted filter paper into a heated receiving flask.

    • Self-Validation Checkpoint: Inspect the filtrate. It must be completely clear and colorless. If the filtrate retains a yellow tint, the carbon loading was insufficient. Do not proceed to cooling; reheat the filtrate, add an additional 0.5% w/w activated carbon, and repeat the filtration.

  • Crystallization: Allow the colorless filtrate to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold ethanol, and dry under a vacuum.

Protocol B: Chemical Reduction using Stannous Chloride ( SnCl2​ )

Use this method for severe discoloration (dark purple/black) where carbon treatment fails.

  • Dissolution & Reduction: Dissolve the heavily oxidized aniline hydrochloride in a minimal amount of ethanol. Add 0.5-1.0 equivalents of Stannous Chloride ( SnCl2​⋅2H2​O ) directly to the mixture. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The addition of SnCl2​ should cause a distinct color shift from dark purple/brown to pale yellow or colorless as the quinoids are reduced [3].

  • Controlled Precipitation: Slowly add water to the reaction mixture to precipitate the aniline hydrochloride.

    • Self-Validation Checkpoint: The amount of water added must not exceed the original volume of ethanol used. If too much water is added, the oxidized Sn(IV) species will hydrolyze, forming a milky white suspension that will irreversibly contaminate your crystals with tin (>50 ppm) [4]. The supernatant should remain clear.

  • Isolation: Filter the precipitated off-white/colorless solid. Wash thoroughly with a dilute, cold aqueous HCl solution to remove any soluble inorganic tin salts, followed by drying under a high vacuum.

References
  • Grokipedia Contributors. "Aromatic amine". Grokipedia. [Link]

  • LookChem Database. "Purification of Aniline". Chempedia - LookChem. [Link]

  • Semantic Scholar. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline". Semantic Scholar. [Link]

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Polysubstituted Aniline Hydrochlorides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in the purification of polysubstituted aniline hydrochlorides via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you achieve the highest purity for your compounds.

Frequently Asked Questions (FAQs)
Q1: What are the first principles for selecting a recrystallization solvent for a polysubstituted aniline hydrochloride?

A1: The ideal solvent for recrystallizing any compound, including aniline hydrochlorides, must satisfy a critical criterion: the compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization.[3] For polysubstituted aniline hydrochlorides, which are ionic salts, polarity is the most important initial consideration.

The "like dissolves like" principle is a useful starting point.[2] Aniline hydrochlorides are polar, ionic compounds, so you should begin by exploring polar solvents.[4][5]

  • Polar Protic Solvents: Alcohols like ethanol and methanol are often excellent choices because the hydroxyl group can engage in hydrogen bonding, and the alkyl portion can interact with the nonpolar substituents on the aniline ring.[6] Water is also a highly polar solvent suitable for aniline salts with very polar substituents.[4][7]

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective, but their utility will depend heavily on the specific substitution pattern of your aniline.[6]

A key consideration is to avoid solvents that are too good; if the compound is highly soluble at room temperature, you will not be able to recover your product upon cooling.[8] Conversely, a solvent in which the compound is insoluble even when hot is also unsuitable.[8]

Q2: My aniline hydrochloride is insoluble in everything I try. What should I do?

A2: This is a common challenge, especially with highly substituted or high molecular weight aniline hydrochlorides which can have very stable crystal lattices. When single solvents fail, a mixed-solvent system (also known as a solvent-antisolvent system) is the logical next step.[5][9]

This technique involves two miscible solvents with different polarities:

  • A "good" solvent in which your compound is readily soluble.

  • A "poor" or "antisolvent" in which your compound is insoluble or sparingly soluble.[5]

The procedure involves dissolving the aniline hydrochloride in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until a persistent cloudiness (turbidity) appears, which indicates the solution is saturated.[9] A few drops of the "good" solvent are then added back to redissolve the precipitate and achieve a clear, saturated solution at high temperature.[5] Upon slow cooling, high-purity crystals should form.

A common and effective solvent pair for aniline hydrochlorides is an ethanol/water mixture.[10][11] Ethanol acts as the good solvent, and water acts as the antisolvent.

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice.[12] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is often an impure amorphous mixture.

Here are several strategies to combat this issue:

  • Lower the Temperature of Saturation: Add slightly more of the "good" solvent so that the solution becomes saturated at a lower temperature.

  • Change Solvents: Select a solvent with a lower boiling point.[8]

  • Promote Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help.[13] Rapid cooling often favors oil formation.[14]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" can provide a nucleation point for proper crystal growth to begin.[15][16]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling
  • Question: I've allowed my solution to cool to room temperature and even placed it in an ice bath, but no crystals have appeared. What's wrong?

  • Answer & Solutions: This is a classic case of a supersaturated solution or using too much solvent.[15][17]

    • Induce Crystallization: The first step is to try and initiate crystal formation.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level.[15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template.[15]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[18] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

    • Add an Antisolvent: If you are using a single-solvent system, you can try carefully adding a miscible "poor" solvent (antisolvent) to reduce the overall solubility.

Issue 2: The Recovered Crystals Are Colored or Impure
  • Question: My final crystals are discolored, and the melting point is broad, indicating impurities. How can I improve the purity?

  • Answer & Solutions: Discoloration and low purity suggest that impurities are co-crystallizing with your product.

    • Use Activated Charcoal: If the discoloration is due to highly conjugated, colored impurities, these can often be removed by adsorption onto activated carbon. Add a small amount of activated charcoal to the hot solution before filtration. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a Hot Filtration: Insoluble impurities (including the charcoal) must be removed from the hot, saturated solution before it cools.[18][19] This is done by filtering the solution while it is still hot. This prevents the desired compound from crystallizing prematurely.

    • Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[20][21] Allowing the solution to cool slowly and without disturbance is crucial for the formation of pure crystals.[12] The impurities will ideally remain in the "mother liquor" (the solution left behind).[5]

    • Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to rinse away any residual mother liquor clinging to the crystal surfaces.[17] Using cold solvent minimizes the loss of your purified product.

Issue 3: Very Low Recovery of the Final Product
  • Question: The recrystallization worked, but I recovered very little of my compound. How can I increase the yield?

  • Answer & Solutions: Low yield is a common trade-off for high purity, but it can be optimized.[18]

    • Minimize the Amount of Hot Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the compound.[18] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum volume of hot solvent necessary.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice-water bath, to maximize the amount of product that crystallizes out of solution.[17]

    • Recover a Second Crop: The mother liquor still contains some dissolved product.[5] You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and cooling it again. Note that this second crop may be less pure than the first.

    • Check Your Washing Technique: Washing the collected crystals with solvent that is not ice-cold, or with too large a volume of solvent, can dissolve a significant portion of your product.

Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent dissolves the aniline hydrochloride when hot but not when cold.[17]

  • Dissolution: Place the crude aniline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate). Continue adding small portions of hot solvent until the solid is completely dissolved.[2]

  • Decolorization (if needed): Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if needed): To remove insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[22] Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.[23]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[24]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent.[24] Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass for final drying.[1]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude aniline hydrochloride in the minimum amount of boiling ethanol (the "good" solvent).[11]

  • Saturation: While the ethanol solution is still hot, add hot water (the "antisolvent") dropwise until the solution becomes faintly and persistently cloudy.[11]

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[11]

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents for the final wash.

Data Presentation: Common Solvents for Aniline Hydrochlorides
SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes on Application
Water80.4100Excellent for highly polar salts, but slow to dry.[6]
Methanol33.065Good general-purpose polar protic solvent; volatile and easy to remove.[6]
Ethanol24.378Excellent, versatile solvent; often used in combination with water.[6]
Isopropanol19.982A good alternative to ethanol, slightly less polar.[25]
Acetone21.056A polar aprotic option; its low boiling point can be a disadvantage.[6]

Data sourced from multiple references.[6]

Visualizations
Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Aniline HCl test_polar Test Polar Protic Solvent (e.g., Ethanol) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold Add solvent dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_too_good Unsuitable: Too Soluble dissolves_cold->unsuitable_too_good Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes unsuitable_too_bad Unsuitable: Insoluble dissolves_hot->unsuitable_too_bad No suitable Suitable Solvent Found crystals_cool->suitable Yes try_mixed Try Mixed-Solvent System (e.g., EtOH/H2O) crystals_cool->try_mixed No unsuitable_too_bad->try_mixed

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Troubleshooting Crystallization Failure

Crystallization_Troubleshooting start Hot Saturated Solution Cooled, No Crystals Form induce Attempt to Induce Crystallization start->induce scratch 1. Scratch Inner Wall of Flask induce->scratch Methods seed 2. Add a Seed Crystal scratch->seed success Crystals Form seed->success If successful failure Induction Fails seed->failure If not reduce_vol Too Much Solvent Likely. Reduce Volume by Boiling. failure->reduce_vol re_cool Re-cool Solution reduce_vol->re_cool re_cool->induce

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Structural Validation of Novel Aniline Derivatives: Microfocus SCXRD vs. NMR and PXRD

Aniline derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the active pharmacophore in kinase inhibitors, NSAIDs, and advanced functional materials. For drug development professionals, v...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the active pharmacophore in kinase inhibitors, NSAIDs, and advanced functional materials. For drug development professionals, validating the precise three-dimensional atomic arrangement of these molecules—including stereochemistry, tautomerism, and intermolecular hydrogen bonding—is a critical bottleneck.

This guide objectively compares the performance of modern Microfocus Single-Crystal X-ray Diffraction (SCXRD) against traditional alternatives like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD). Written from the perspective of a Senior Application Scientist, it provides actionable, self-validating experimental protocols to ensure absolute scientific integrity during structural elucidation.

Technology Comparison: Microfocus SCXRD vs. Alternatives

While 2D and 3D NMR spectroscopy are indispensable for routine bulk analysis in solution, they fundamentally measure local magnetic environments rather than absolute spatial coordinates. Solid-state NMR (ssNMR) bridges this gap but struggles with highly disordered crystallographic systems without extensive computational modeling (NMR crystallography)[1]. Powder XRD (PXRD) is excellent for confirming bulk phase purity but lacks the phase information required for the de novo structure solution of complex, flexible aniline derivatives.

Modern Microfocus SCXRD has revolutionized this workflow. By utilizing high-brilliance microfocus sealed tubes or MetalJet sources, the X-ray beam is concentrated onto a microscopic area. This allows for the analysis of crystals as small as 10–50 µm, bypassing the traditional bottleneck of needing to grow massive (>100 µm) single crystals[2].

Table 1: Performance Comparison for Structural Validation
Analytical FeatureMicrofocus SCXRDSolution / Solid-State NMRPowder XRD (PXRD)
Primary Output Unambiguous 3D Electron Density MapLocal Chemical EnvironmentBulk Phase / Fingerprint
Absolute Configuration Direct (via Anomalous Dispersion)Indirect (requires derivatization)Cannot determine de novo
Sample Requirement Single micro-crystal (10–50 µm)1–100 mg (solution/powder)>10 mg (microcrystalline powder)
Hydrogen Bonding Directly observed and quantifiedInferred via chemical shiftsDifficult to resolve
Data Acquisition 20 minutes to 24 hoursMinutes to days (ssNMR)Minutes

Causality & Mechanism: The Physics of Structural Elucidation

The superiority of Microfocus SCXRD for novel aniline derivatives stems directly from the physics of X-ray scattering. Aniline derivatives often crystallize as extremely thin plates or needles due to strong 1D hydrogen-bonding networks (e.g., N–H···N or N–H···O interactions) and π−π stacking. Traditional sealed-tube X-ray sources lack the photon flux density to yield sufficient high-angle diffraction from such weakly diffracting micro-crystals. Microfocus sources dramatically increase the signal-to-noise ratio, allowing these tiny crystals to act as powerful signal amplifiers[3].

Furthermore, determining the absolute stereochemistry of chiral aniline therapeutics relies on anomalous dispersion . When using a Copper (Cu K α , λ=1.5418 Å) microfocus source, the incident X-ray energy is close to the absorption edges of light atoms (like Oxygen and Nitrogen). This resonance causes a measurable breakdown in Friedel's Law ( Ihkl​=Ihkl​ ). The difference in intensity between these Bijvoet pairs allows the calculation of the Flack parameter, providing an unambiguous, self-validating assignment of absolute configuration without needing chiral salt formation[4].

Experimental Workflow & Self-Validating Protocols

The following workflow details the structural elucidation of a novel aniline derivative. Every step is designed as a self-validating system , ensuring that errors are mathematically caught before the final model is published.

Workflow Start Synthesized Aniline Derivative Cryst Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Select 0.1mm crystal Data Microfocus SCXRD Data Collection Mount->Data Process Data Integration & Reduction Data->Process Raw Frames Solve Structure Solution & Refinement Process->Solve hkl file Validate Validation (CheckCIF) Solve->Validate CIF file End Final 3D Structural Model (Absolute Configuration) Validate->End No Alerts

Figure 1: Self-validating experimental workflow for the structural elucidation of aniline derivatives.

Detailed Step-by-Step Methodology

Step 1: Crystal Growth (Vapor Diffusion)

  • Protocol: Dissolve 5 mg of the highly purified aniline derivative in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger closed jar containing a volatile anti-solvent (e.g., hexane).

  • Causality: Slow vapor diffusion ensures the system remains near the metastable zone of supersaturation. This prevents the compound from crashing out as an unusable microcrystalline powder, instead promoting the nucleation of a highly ordered lattice required to amplify the X-ray signal[5].

Step 2: Crystal Selection and Cryocooling

  • Protocol: Under a polarized light microscope, select a crystal (approx. 0.05×0.05×0.1 mm) that extinguishes light uniformly every 90° of rotation. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's 100 K nitrogen gas stream.

  • Causality: Uniform extinction confirms the crystal is a single domain (not twinned). Cryocooling to 100 K minimizes the Debye-Waller factor (thermal vibration of atoms), which exponentially degrades high-angle diffraction intensities, thereby drastically improving spatial resolution[6].

Step 3: Data Collection (Microfocus Cu K α )

  • Protocol: Collect a full sphere of data using ω and ϕ scans. Ensure redundancy is >4.0 and completeness is >99% up to 2θ=67∘ .

  • Self-Validation: The software calculates the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically validates that the crystal symmetry is correctly assigned and the raw data is of high quality.

Step 4: Structure Solution and Refinement

  • Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

  • Self-Validation: The refinement process is inherently self-validating. The R1​ value must drop below 5% (0.05), and the Goodness-of-Fit (GoF) should approach 1.0. Any residual electron density peaks ( >1.0e−/A˚3 ) indicate missing atoms, solvent masking issues, or twinning. If the model is chemically incorrect, the R-factors will refuse to converge, preventing false positives.

Step 5: Final Validation via CheckCIF

  • Protocol: Upload the final Crystallographic Information File (CIF) to the IUCr CheckCIF server.

  • Causality: This independent algorithm checks for chemical reasonability (bond lengths, angles, steric clashes). A structure is only validated for publication if it returns zero "Level A" or "Level B" alerts, ensuring absolute trustworthiness of the data[5].

Experimental Data: Structural Comparison of Halogenated Anilines

To illustrate the precision of SCXRD over bulk methods, consider the 6: 4-Chloro-2-iodoaniline and 2-Chloro-4-iodoaniline[6]. While NMR can easily distinguish these isomers based on proton coupling constants in solution, it cannot predict their solid-state packing, which dictates their bioavailability and formulation stability.

Microfocus SCXRD reveals that a simple transposition of the halogen atoms fundamentally alters the crystal packing and intermolecular interactions.

Table 2: Crystallographic Data Comparison of Halogenated Aniline Isomers
Parameter4-Chloro-2-iodoaniline2-Chloro-4-iodoaniline
Chemical Formula C 6​ H 5​ ClINC 6​ H 5​ ClIN
Crystal System OrthorhombicOrthorhombic
Space Group Pbca (Centrosymmetric) P21​21​21​ (Non-centrosymmetric)
Unit Cell Volume ( V ) 1485.4 Å 3 737.79 Å 3
Primary Interactions N–H···N chains, Cl···I contactsWeak N–H···N, N–H···I, N–H···Cl
C–Cl Bond Length 1.755(6) Å1.748(5) Å
C–I Bond Length 2.101(5) Å2.095(4) Å

Data Analysis: The SCXRD data unambiguously proves that 2-Chloro-4-iodoaniline crystallizes in a non-centrosymmetric space group ( P21​21​21​ ), making the bulk crystal chiral even though the molecule itself is achiral. This phenomenon, undetectable by standard solution NMR, is critical for pharmaceutical patenting and formulation, as different polymorphs or packing arrangements have vastly different dissolution rates.

References

  • Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Benchchem. 5

  • Small molecule crystallography. Excillum. 2

  • PBdZ37 X-ray crystallography. Small molecules structure determination. University of Warsaw. 3

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications (RSC Publishing). 4

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design (ACS Publications). 1

  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. Benchchem. 6

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Comparative

A Comparative Study of Substituent Electronic Effects on Aniline Basicity: A Technical Guide for Researchers

This guide provides an in-depth comparative analysis of how different electronic effects of substituents on the aniline ring influence its basicity. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of how different electronic effects of substituents on the aniline ring influence its basicity. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles and practical experimental guidance. We will explore the foundational concepts of inductive and resonance effects, detail a robust experimental protocol for pKa determination, and analyze the resulting data through the lens of the Hammett equation to provide a quantitative understanding of these structure-property relationships.

Introduction: The Significance of Aniline Basicity

Aniline, the simplest aromatic amine, is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] Its chemical reactivity and biological activity are profoundly influenced by the basicity of the amino group, which is dictated by the availability of the nitrogen's lone pair of electrons for protonation.[1][3] The ability to rationally modulate this basicity through the strategic placement of substituents on the aromatic ring is a critical skill in molecular design and drug development. A quantitative grasp of these electronic effects allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, membrane permeability, and target binding affinity.[4][5]

The basicity of a substituted aniline is typically quantified by the pKa of its conjugate acid, the anilinium ion. A higher pKa value corresponds to a stronger base, indicating a greater propensity to accept a proton.[1] This guide will elucidate how electron-donating and electron-withdrawing substituents systematically alter the electron density on the nitrogen atom, thereby influencing the pKa.

Fundamental Electronic Effects: Inductive and Resonance

The electronic influence of a substituent on the aniline ring is a composite of two primary effects: the inductive effect and the resonance effect.[1][6]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) are more electronegative than carbon and pull electron density away from the ring via a negative inductive (-I) effect. Conversely, electron-donating groups (EDGs), such as alkyl groups, are less electronegative and can push electron density towards the ring through a positive inductive (+I) effect.[1][7]

  • Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs across the conjugated system of the aromatic ring.[1]

    • +R Effect: Substituents with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) can donate these electrons into the π-system, increasing electron density, particularly at the ortho and para positions.[1]

    • -R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring's π-system, also primarily affecting the ortho and para positions.[1]

The overall electronic character of a substituent is the net result of these two effects. For instance, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) but electron-donating by resonance (+R), with the resonance effect generally being dominant.[6]

The interplay of these effects directly impacts the availability of the nitrogen's lone pair. EDGs increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).[1][3][7] In contrast, EWGs decrease the electron density on the nitrogen, reducing its ability to accept a proton and thereby decreasing the basicity (lower pKa).[1][3][7] This effect is most pronounced when the substituent is at the ortho or para position, where resonance effects are maximal.[1][3]

G subst Substituent on Aniline Ring edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ subst->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl subst->ewg inc_e Increases Electron Density on Nitrogen (+I, +R effects) edg->inc_e dec_e Decreases Electron Density on Nitrogen (-I, -R effects) ewg->dec_e inc_b Increased Basicity (Higher pKa) inc_e->inc_b dec_b Decreased Basicity (Lower pKa) dec_e->dec_b G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Substituted Aniline in Deionized Water prep2 Calibrate pH Meter titrate1 Add 0.1 M HCl in Increments prep2->titrate1 titrate2 Record pH and Volume titrate1->titrate2 analysis1 Plot pH vs. Volume (Titration Curve) titrate2->analysis1 analysis2 Determine Equivalence Point (e.g., via First Derivative Plot) analysis1->analysis2 analysis3 Identify Half-Equivalence Point analysis2->analysis3 analysis4 Determine pKa (pH at Half-Equivalence Point) analysis3->analysis4

Caption: Experimental workflow for pKa determination by potentiometric titration.

Data Presentation and Comparative Analysis

The experimentally determined pKa values for a series of para-substituted anilines provide a clear illustration of the electronic effects.

Substituent (Para-position)Group TypeDominant Electronic EffectExperimental pKa
-OCH₃ (Anisidine)EDG+R > -I5.34
-CH₃ (Toluidine)EDG+I, Hyperconjugation5.08
-H (Aniline)Reference-4.63 [2]
-Cl (Chloroaniline)EWG-I > +R3.98
-CN (Cyanoaniline)EWG-I, -R1.74 [8]
-NO₂ (Nitroaniline)EWG-I, -R1.02 [8]

Note: pKa values are for the corresponding anilinium ions and may vary slightly depending on experimental conditions.

As the data clearly demonstrates, electron-donating groups like -OCH₃ and -CH₃ increase the pKa relative to aniline, signifying an increase in basicity. [3]Conversely, electron-withdrawing groups such as -Cl, -CN, and -NO₂ progressively decrease the pKa, indicating a significant reduction in basicity. [3][7]The strongly deactivating nitro group (-NO₂) has the most pronounced effect due to its powerful -I and -R effects. [9][10]

Quantitative Correlation: The Hammett Equation

To move beyond a qualitative description and establish a quantitative relationship between substituent electronic properties and their effect on basicity, we can employ the Hammett equation. [11][12][13]This linear free-energy relationship correlates the equilibrium constants (and by extension, pKa values) of reactions involving substituted benzene derivatives. [14] The Hammett equation is given by:

log(K/K₀) = ρσ

Where:

  • K is the acid dissociation constant of the substituted anilinium ion.

  • K₀ is the acid dissociation constant of the unsubstituted anilinium ion.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, the deprotonation of the anilinium ion) to substituent effects. [12][14] Since pKa = -log(K), the equation can be rewritten for our study as:

pKa₀ - pKa = ρσ or pKa = pKa₀ - ρσ

A plot of the experimentally determined pKa values against the known Hammett substituent constants (σ) for a series of substituted anilines should yield a straight line. [12][15]

  • The slope of this line is -ρ.

  • The y-intercept is the pKa of unsubstituted aniline (pKa₀).

A positive ρ value (negative slope in our pKa vs. σ plot) indicates that the reaction is favored by electron-withdrawing groups. In the context of anilinium ion dissociation, a positive ρ signifies that electron-withdrawing groups stabilize the neutral aniline base more than the positively charged anilinium ion, thus promoting deprotonation and lowering the pKa. The magnitude of ρ reflects how sensitive the system is to these electronic perturbations. [14][15][16]

Conclusion and Field Applications

This guide has systematically compared the electronic effects of substituents on aniline basicity, grounding the theoretical principles of inductive and resonance effects in a robust experimental framework. The data clearly shows that electron-donating groups enhance basicity, while electron-withdrawing groups diminish it. The Hammett equation provides a powerful tool for quantifying these structure-basicity relationships, enabling predictive power in molecular design.

For professionals in drug development, a deep understanding of these principles is not merely academic. The ionization state of a drug molecule, governed by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. [4][5]By strategically modifying substituents on an aniline-based scaffold, researchers can fine-tune a compound's pKa to optimize its pharmacokinetic properties, enhance its target affinity, and ultimately improve its therapeutic efficacy.

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  • Filo. (2026, January 22). Explain effect of substituent on the basicity of aromatic amines. [Link]

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  • ARC Journals. Validity of the Criterion pKa = pH at the Half Equivalence Point for the Potentiometric Evaluation of the Ionization Constant of. [Link]

  • ACS Publications. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Comparing Basicity of Aniline Derivatives. [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Scribd. Hammett Plots2. [Link]

Sources

Validation

Validation of Analytical Methods for the Quantification of Aniline Derivatives: A Comparative Guide

Introduction: The Analytical Challenge of Aniline Derivatives Aniline and its substituted derivatives are ubiquitous building blocks in the synthesis of dyes, agrochemicals, and Active Pharmaceutical Ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Aniline Derivatives

Aniline and its substituted derivatives are ubiquitous building blocks in the synthesis of dyes, agrochemicals, and Active Pharmaceutical Ingredients (APIs). However, due to their electron-rich aromatic structures, many aniline derivatives act as DNA-intercalating agents and are classified as Potentially Mutagenic Impurities (PMIs) or Genotoxic Impurities (GTIs).

Regulatory agencies, guided by the ICH M7 framework, mandate that the intake of such impurities must be controlled to a Threshold of Toxicological Concern (TTC)—often strictly capped at 1.5 µ g/day . Quantifying highly polar, basic, and reactive trace impurities within a complex, high-concentration API matrix requires analytical methods that are not only exceptionally sensitive but rigorously validated under ICH Q2(R2) guidelines.

Platform Comparison: GC-MS vs. LC-MS/MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the default for volatile organic impurities. However, the paradigm has shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for pharmaceutical analysis. The causality behind this shift lies in the physical chemistry of modern APIs and their impurities.

Table 1: Analytical Platform Comparison for Aniline Derivatives

FeatureGC-MSLC-MS/MSCausality / Rationale
Volatility Requirement High (or derivatization needed)LowGC requires analytes to vaporize. LC operates in the liquid phase, making it ideal for intact, thermally labile anilines.
Matrix Compatibility PoorExcellentDirect injection of non-volatile APIs into a GC inlet causes rapid liner contamination. LC allows for simple "crash-and-shoot" extractions[1].
Ionization Mechanism Electron Ionization (EI)Electrospray Ionization (ESI)ESI is a "soft" ionization technique that preserves the molecular ion, enabling highly specific Multiple Reaction Monitoring (MRM).
Sensitivity Moderate (ppm to high ppb)Ultra-High (low ppb to ppt)MRM transitions filter out chemical noise from the API matrix, allowing quantification well below the 1.5 µ g/day TTC limit[1].

Column Chemistry: Overcoming the C18 Limitation

The most critical point of failure in aniline quantification is the chromatographic separation.

The C18 Problem: Standard alkyl phases (like C18) rely entirely on dispersive hydrophobic interactions. Because aniline derivatives are polar and basic, they exhibit poor retention on C18 columns (often eluting in the void volume where severe ion suppression occurs). Furthermore, the basic amine groups interact strongly with unendcapped, acidic surface silanols on the silica support, causing severe peak tailing.

The Biphenyl Solution: 2 provide a sophisticated mixed-mode retention mechanism[2]. The extended π electron cloud of the biphenyl ligand strongly interacts with the electron-rich aromatic ring of the aniline via π−π interactions. Additionally, the phase facilitates dipole-dipole interactions and enhanced hydrogen bonding. This drastically increases the retention factor ( k′ ) and improves peak symmetry, moving the analyte away from the matrix suppression zone.

Table 2: Chromatographic Performance (C18 vs. Biphenyl)

AnalyteStationary PhaseRetention Factor ( k′ )Peak Asymmetry ( As​ )Selectivity Mechanism
Aniline Alkyl (C18)0.81.8Weak dispersive forces; secondary silanol interactions cause tailing.
Aniline Biphenyl2.41.1Strong π−π interactions; hydrogen bonding with the stationary phase.
2-Chloroaniline Alkyl (C18)1.51.6Moderate hydrophobicity, but limited retention.
2-Chloroaniline Biphenyl3.81.0Enhanced dipole-dipole interactions with the halogenated ring.
2-Methyl-6-nitroaniline Alkyl (C18)2.11.5Early elution risks ion suppression from the void volume.
2-Methyl-6-nitroaniline Biphenyl4.51.0Nitro group participates in strong dipole interactions with the biphenyl ligand.

(Note: Data represents comparative chromatographic behavior under identical isocratic mobile phase conditions).

Method Validation Framework (ICH Q2(R2))

A robust analytical method must be a self-validating system . This means the protocol inherently contains checks and balances to prove its own accuracy in real-time.

G A 1. Sample Preparation (API Extraction) B 2. Chromatographic Separation (Biphenyl Phase) A->B Eluate C 3. Mass Spectrometry (ESI+ LC-MS/MS) B->C Ions D 4. ICH Q2(R2) Validation (Self-Validating System) C->D Data E Specificity (No Interference) D->E F Sensitivity (LOD/LOQ) D->F G Linearity & Accuracy (Recovery) D->G

Analytical workflow and ICH Q2(R2) validation logic for aniline quantification.

Experimental Protocol: LC-MS/MS Quantification of 2-Methyl-6-nitroaniline

The following protocol details the quantification of the genotoxic impurity 2-Methyl-6-nitroaniline in the antihypertensive API Telmisartan, demonstrating the practical application of the principles discussed above[1].

Step 1: Sample Preparation & Matrix Extraction
  • Action: Weigh 20 mg of Telmisartan API into a centrifuge tube. Add 1.0 mL of Methanol. Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes. Extract the supernatant for injection.

  • Causality: Telmisartan is a massive, complex molecule. Methanol effectively solubilizes the trace aniline impurity while precipitating heavier matrix components. Centrifugation acts as a physical filter, preventing column clogging and extending the lifespan of the mass spectrometer's source.

  • Self-Validation (Accuracy): Prepare a parallel "Matrix Spike" by adding 0.1 µg/mL of the aniline standard to the API. Recovery must fall between 80% and 120% to definitively prove that the API matrix is not causing ion suppression.

Step 2: Chromatographic Conditions
  • Column: Biphenyl phase (100 × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer.

    • Causality: The buffer controls the pH, ensuring the basic aniline remains in a consistent ionization state to prevent peak tailing. Ammonium acetate is highly volatile, preventing salt buildup in the MS source[1].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

    • Causality: Starting at highly aqueous conditions (5% organic) focuses the polar aniline at the head of the column, maximizing the π−π interactions with the biphenyl phase before the organic strength forces elution.

Step 3: Mass Spectrometry (ESI+ MRM) Parameters
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Selected Ion Monitoring (SIM) or MRM to monitor the transition m/z 170.2 [M+NH4​]+ [1].

  • Causality: While UV detection (HPLC-UV) is common, it lacks the specificity to differentiate the aniline from co-eluting API degradants. MRM acts as a mass filter, isolating only the exact molecular weight and fragmentation pattern of the target impurity, achieving a Limit of Quantitation (LOQ) of 0.1 µg/mL[1].

Step 4: ICH Q2(R2) Validation Execution

To ensure the method is compliant with 3[3]:

  • Specificity: Inject a diluent blank and an unspiked API sample. Requirement: No interfering peaks at the aniline retention time.

  • Sensitivity (LOD/LOQ): Serially dilute the standard. Requirement: The Limit of Detection (LOD) must yield a Signal-to-Noise (S/N) ratio 3. The LOQ must yield an S/N 10[3].

  • Linearity: Inject standards ranging from 50% to 150% of the specification limit. Requirement: The correlation coefficient ( R2 ) must be 0.99.

References

  • Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: Journal of Applied Pharmaceutical Science URL
  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online / LCGC North America URL
  • Title: A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations Source: Scientific Reports / NIH URL

Sources

Comparative

Comparative spectroscopic analysis of aniline free base versus its hydrochloride salt

Executive Summary For researchers and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Aniline, a foundational arom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Aniline, a foundational aromatic amine, exists in a pH-dependent equilibrium between its neutral free base form and its protonated hydrochloride salt. This guide provides an in-depth, objective comparison of the spectroscopic profiles (UV-Vis, FTIR, and NMR) of both species. By grounding the experimental data in electronic structure theory, this guide establishes a self-validating framework for analytical characterization.

Mechanistic Causality of Spectroscopic Shifts

As an application scientist, it is critical to understand why spectra change, rather than merely memorizing peak shifts. The spectroscopic differences between aniline and aniline hydrochloride are dictated entirely by the availability of the nitrogen lone pair[1].

  • Aniline (Free Base): The nitrogen atom is sp3 hybridized but undergoes rapid inversion. The lone pair possesses sufficient p -character to conjugate with the aromatic π -system. This mesomeric electron donation ( +M effect) increases electron density on the benzene ring, extending the chromophore and shielding the ortho/para protons[2].

  • Aniline Hydrochloride (Salt): Upon treatment with hydrochloric acid, the lone pair forms a coordinate covalent bond with a proton, locking the nitrogen into a rigid sp3 geometry. Conjugation is completely abolished. The −NH3+​ group now acts as a strong electron-withdrawing group via the inductive effect ( −I ), deshielding the ring protons and truncating the chromophore to resemble unsubstituted benzene[3].

Electronic_Transformation A Aniline (Free Base) Lone Pair Conjugated (+M) B Aniline Hydrochloride Lone Pair Protonated (-I) A->B + HCl (Protonation) C UV-Vis: Bathochromic Shift FTIR: N-H Doublet (~3400 cm⁻¹) NMR: Shielded o/p Protons A->C Yields B->A + NaOH (Deprotonation) D UV-Vis: Hypsochromic Shift FTIR: N-H⁺ Broad Band (~2800 cm⁻¹) NMR: Deshielded Ring Protons B->D Yields

Caption: Logical relationship between aniline protonation state and resulting spectroscopic shifts.

Comparative Quantitative Data

The following tables summarize the validated spectroscopic parameters for both species, serving as a reference for quality control and structural elucidation.

Table 1: UV-Vis Absorption Maxima
SpeciesAnalytical Solvent λmax​ (nm)Transition TypeMolar Absorptivity ( ϵ )
Aniline Ethanol~230, ~280 π→π∗ , n→π∗ ~8600, ~1430
Aniline HCl 0.1 M HCl (aq)~203, ~254 π→π∗ ~7500, ~160

Data supported by NIST WebBook standards[2].

Table 2: FTIR Characteristic Wavenumbers
Vibrational ModeAniline (Free Base) cm⁻¹Aniline HCl (Salt) cm⁻¹Shift Causality
N-H Stretching 3420 (asym), 3350 (sym)3200 - 2600 (broad)Primary amine vs. Ammonium ion
C-N Stretching 1270~1180Loss of partial double bond character
N-H Bending 16201550 - 1600Protonation alters bending modes

Data supported by NIST WebBook standards[3].

Table 3: ¹H NMR Chemical Shifts (400 MHz)
Proton AssignmentAniline (CDCl₃) δ (ppm)Aniline HCl (DMSO-d₆) δ (ppm)Shift Causality
-NH₂ / -NH₃⁺ ~3.6 (broad s, 2H)~10.2 (broad s, 3H)Extreme deshielding due to positive charge
ortho-H 6.5 - 6.6 (d, 2H)7.4 - 7.5 (d, 2H)Loss of +M shielding; strong −I deshielding
meta-H 7.1 - 7.2 (t, 2H)7.3 - 7.4 (t, 2H)Inductive effect diminishes with distance
para-H 6.7 - 6.8 (t, 1H)7.3 - 7.4 (t, 1H)Loss of +M shielding

Data supported by SDBS spectral database[4].

Validated Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The procedures below detail not just the steps, but the causality behind the matrix selections.

UV-Vis Spectroscopy Workflow

Causality Check: A common error in analyzing aniline hydrochloride is dissolving it in pure water. Because the anilinium ion is a weak acid ( pKa≈4.6 ), it partially hydrolyzes in water ( PhNH3+​+H2​O⇌PhNH2​+H3​O+ ). This yields a mixed spectrum containing both the 254 nm and 280 nm peaks. To self-validate the assay, the salt must be dissolved in 0.1 M HCl to suppress hydrolysis and force the equilibrium entirely to the protonated state[1].

Step-by-Step Protocol:

  • Free Base Preparation: Dissolve 10 mg of neat aniline[5] in 100 mL of spectroscopic-grade ethanol. Dilute 1:10 to achieve a ∼10−4 M solution.

  • Salt Preparation: Dissolve 10 mg of aniline hydrochloride in 100 mL of 0.1 M HCl (aq). Dilute 1:10 with 0.1 M HCl.

  • Blanking: Zero the dual-beam spectrophotometer using pure ethanol for the free base and 0.1 M HCl for the salt.

  • Acquisition: Scan from 200 nm to 400 nm using a 1 cm pathlength quartz cuvette.

FTIR Spectroscopy Workflow

Causality Check: Sample state dictates the preparation method. Aniline free base is an oily liquid at room temperature (melting point -6 °C)[5], making it unsuitable for KBr pelleting. It must be run as a neat film. Conversely, the hydrochloride salt is a crystalline solid, ideal for KBr dispersion[1].

Step-by-Step Protocol:

  • Free Base (Neat Film): Place a single drop of liquid aniline between two clean NaCl or KBr windows. Press gently to form a capillary film.

  • Salt (KBr Pellet): Grind 1-2 mg of aniline hydrochloride with 100 mg of anhydrous, IR-grade KBr in an agate mortar. Press under 10 tons of pressure to form a transparent disk[1].

  • Background Subtraction: Record a background spectrum of the empty sample compartment (for the neat film) or a pure KBr pellet (for the salt) to eliminate atmospheric H₂O and CO₂ interference.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

NMR Spectroscopy Workflow

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of aniline free base in 0.6 mL of CDCl₃. Dissolve 15 mg of aniline hydrochloride in 0.6 mL of DMSO-d₆ or D₂O.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift scale at 0.00 ppm.

  • Acquisition: Acquire 1D ¹H spectra at 400 MHz using a standard 30° pulse sequence and a relaxation delay of 1-2 seconds.

Experimental_Workflow cluster_UV UV-Vis Protocol cluster_IR FTIR Protocol Prep Sample Preparation & Matrix Selection UV_Base Base: Dissolve in EtOH Blank: Pure EtOH Prep->UV_Base UV_Salt Salt: Dissolve in 0.1M HCl (Prevents Hydrolysis) Blank: 0.1M HCl Prep->UV_Salt IR_Base Base: Neat Liquid Film on NaCl Plates Prep->IR_Base IR_Salt Salt: KBr Pellet (1% w/w in dry KBr) Prep->IR_Salt UV_Scan Scan 200-400 nm Verify λmax Shift UV_Base->UV_Scan UV_Salt->UV_Scan IR_Scan Scan 4000-400 cm⁻¹ Background Subtracted IR_Base->IR_Scan IR_Salt->IR_Scan

Caption: Self-validating experimental workflow for comparative UV-Vis and FTIR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Aniline hydrochloride, NIST Chemistry WebBook, SRD 69. URL:[Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline, PubChem. URL: [Link][5]

  • National Institute of Standards and Technology (NIST). Aniline, NIST Chemistry WebBook, SRD 69. URL:[Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link][4]

Sources

Validation

Comparative Guide: Reactivity of Ortho, Meta, and Para Substituted Anilines

Executive Summary Aniline and its derivatives are foundational synthons in synthetic chemistry, agrochemicals, and drug development[1]. The primary amino group (–NH₂) is a strong activating, ortho/para-directing group.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aniline and its derivatives are foundational synthons in synthetic chemistry, agrochemicals, and drug development[1]. The primary amino group (–NH₂) is a strong activating, ortho/para-directing group. However, introducing a secondary substituent onto the aromatic ring fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of how ortho, meta, and para substitution patterns modulate aniline basicity, nucleophilicity, and Electrophilic Aromatic Substitution (EAS) reaction rates.

Mechanistic Foundations: The Causality of Reactivity

The reactivity of substituted anilines is governed by a complex interplay of inductive effects (through σ -bonds), resonance effects (through the π -system), and steric hindrance[2]. Understanding the causality behind these effects is critical for rational synthetic design.

  • The Ortho Effect (Steric + Electronic): Substituents at the ortho position exert profound steric hindrance. Even when an electron-donating group (EDG) like a methyl group is present, ortho-substituted anilines often exhibit lower basicity than the unsubstituted parent compound. Causality: Protonation of the amine transitions the nitrogen from a relatively planar sp2 -hybridized state to a bulkier, tetrahedral sp3 state. The steric clash between the ortho substituent and the newly formed –NH₃⁺ group destabilizes the conjugate acid (anilinium ion), shifting the equilibrium toward the free base and lowering the pKa[3].

  • Meta Substitution (Inductive Dominance): The meta position lacks direct resonance connectivity with the amino group. Consequently, meta-substituent effects are almost entirely inductive[4]. An electron-withdrawing group (EWG) at the meta position will pull electron density via σ -bonds, decreasing basicity and deactivating the ring, but to a lesser extent than a para substituent capable of resonance.

  • Para Substitution (Resonance Dominance): Para substituents exert the most direct electronic influence on the amino group without the confounding variable of steric hindrance. Groups capable of resonance delocalization (e.g., –NO₂, –OCH₃) will drastically alter the electron density on the nitrogen atom and the overall ring nucleophilicity[4].

Substituent_Effects Aniline Substituted Aniline Ortho Ortho Position (Steric + Electronic) Aniline->Ortho Meta Meta Position (Inductive Only) Aniline->Meta Para Para Position (Resonance + Inductive) Aniline->Para Steric Steric Hindrance (Ortho Effect) Ortho->Steric Inductive Inductive Pull/Push (Through Sigma Bonds) Ortho->Inductive Resonance Resonance Delocalization (Through Pi System) Ortho->Resonance Meta->Inductive Para->Inductive Para->Resonance Basicity Modulated Amine Basicity (pKa Shift) Steric->Basicity Destabilizes Cation Inductive->Basicity Nucleophilicity Ring Nucleophilicity (EAS Reactivity) Inductive->Nucleophilicity Resonance->Basicity Resonance->Nucleophilicity

Logical framework of steric and electronic effects governing substituted aniline reactivity.

Quantitative Comparison: Basicity and Hammett Parameters

To objectively compare reactivity, we analyze the pKa of the conjugate acid (a proxy for nitrogen lone-pair availability) and the Hammett constant ( σ ), which empirically quantifies the electronic effect of meta and para substituents[5]. A negative σ value indicates an electron-donating effect, while a positive value indicates an electron-withdrawing effect[6].

SubstituentPositionpKa of Conjugate AcidHammett Constant ( σ )Reactivity vs. Aniline (EAS)
None (–H) N/A4.580.00Baseline
–CH₃ Ortho4.39N/A (Steric)Activated
–CH₃ Meta4.69-0.06Activated
–CH₃ Para5.12-0.16Highly Activated
–Cl Ortho2.64N/A (Steric)Deactivated
–Cl Meta3.34+0.37Deactivated
–Cl Para3.98+0.22Deactivated
–NO₂ Ortho-0.29N/A (Steric)Highly Deactivated
–NO₂ Meta2.50+0.73Highly Deactivated
–NO₂ Para1.02+0.78 (+1.25)*Highly Deactivated

*Data synthesized from established physicochemical databases and literature[3][7]. (Note: The σ value of +1.25 is often used for p-NO₂ when direct resonance interaction with an electron-rich reaction center occurs).

Data Analysis: The table clearly illustrates the "ortho effect." Despite the methyl group being an EDG, o-toluidine (pKa 4.39) is less basic than unsubstituted aniline (pKa 4.58) due to the steric strain of the protonated state[3]. Conversely, p-toluidine (pKa 5.12) is significantly more basic, as the +I and hyperconjugation effects stabilize the cation without steric penalties. For strong EWGs like the nitro group, the para isomer (pKa 1.02) is less basic than the meta isomer (pKa 2.50) because the para position allows for direct resonance withdrawal of the nitrogen's lone pair[4].

Experimental Workflows (Self-Validating Protocols)

To empirically validate the reactivity differences outlined above, the following self-validating experimental protocols are utilized in physical organic chemistry and drug development workflows.

Protocol 1: Competitive Bromination Assay (EAS Reactivity)

This protocol determines the relative kinetic rate of electrophilic aromatic substitution by forcing two anilines to compete for a limiting reagent[1].

Objective: Calculate the relative rate constant ( ksub​/kunsub​ ) of a substituted aniline versus unsubstituted aniline.

  • Preparation: Dissolve exactly 1.0 mmol of unsubstituted aniline and 1.0 mmol of the target substituted aniline in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Kinetic Control: Cool the mixture to 0°C using an ice bath to minimize uncatalyzed background reactions and ensure kinetic (rather than thermodynamic) control.

  • Reagent Addition: Slowly add 0.5 mmol of N-Bromosuccinimide (NBS) dissolved in 5 mL of DCM dropwise over 10 minutes. Causality: Using a substoichiometric amount (0.5 eq) of the electrophile ensures true competition; if excess reagent were used, both substrates would fully convert, masking kinetic differences.

  • Quench & Extraction: After 30 minutes, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophile. Extract the organic layer and dry over MgSO₄.

  • Analysis: Analyze the crude mixture via GC-MS or quantitative HPLC. The ratio of brominated substituted aniline to brominated unsubstituted aniline directly reflects their relative nucleophilicity.

Competitive_EAS Start Equimolar Mixture: Aniline + Sub. Aniline Reagent Add 0.5 eq NBS (Limiting Reagent) Start->Reagent React Stir at 0°C (Kinetic Control) Reagent->React Quench Quench & Extract (Na2S2O3 / DCM) React->Quench Analyze GC-MS / HPLC Analysis Quantify Product Ratio Quench->Analyze Result Calculate Relative Rate (k_sub / k_unsub) Analyze->Result

Step-by-step workflow for the competitive bromination assay to determine relative EAS reaction rates.
Protocol 2: Spectrophotometric pKa Determination

Because substituted anilines often have pKa values outside the optimal range of standard glass pH electrodes (especially heavily deactivated anilines like o-nitroaniline), UV-Vis spectrophotometry is the gold standard for basicity validation.

Objective: Determine the exact pKa of a substituted aniline by tracking the shift in its absorption maximum ( λmax​ ) upon protonation.

  • Buffer Preparation: Prepare a series of 15 aqueous buffer solutions ranging from pH 1.0 to pH 7.0 (using HCl/KCl for low pH, and acetate/phosphate buffers for higher pH).

  • Sample Preparation: Prepare a 10−4 M stock solution of the substituted aniline in methanol. Spike 50 μ L of this stock into 3 mL of each buffer solution in quartz cuvettes.

  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) for each sample. The neutral free base and the protonated anilinium ion will exhibit distinct λmax​ values due to the disruption of π -conjugation upon protonation.

  • Self-Validation (Isosbestic Point): Overlay all 15 spectra. Crucial Step: You must observe a clean isosbestic point (a specific wavelength where all spectra intersect). The presence of an isosbestic point validates that only a simple two-state equilibrium ( Base⇌Acid ) is occurring, ruling out degradation or aggregation artifacts.

  • Data Fitting: Plot the absorbance at the λmax​ of the free base against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

References

  • Benchchem. A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines. 1

  • Benchchem. A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. 2

  • Benchchem. N-(2-Aminoethyl)-2-nitroaniline. 4

  • Das, A., & Chatterjee, S. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals (Physical Chemistry: An Indian Journal). 3

  • Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, ACS Publications. 6

  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Oxford University Press. 7

  • Wikipedia. Hammett equation. 5

Sources

Comparative

Correlating experimental and calculated pKa values of substituted anilines

As a Senior Application Scientist in computational chemistry and assay development, I frequently encounter the challenge of accurately determining the acid dissociation constants ( pKa​ ) of novel active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and assay development, I frequently encounter the challenge of accurately determining the acid dissociation constants ( pKa​ ) of novel active pharmaceutical ingredients (APIs). Substituted anilines serve as an exceptional benchmark for evaluating pKa​ prediction methodologies. Their basicity is highly sensitive to the resonance and inductive effects of ring substituents, and the protonation of the amine group induces complex changes in the local solvation network.

This guide objectively compares empirical machine-learning approaches with rigorous Quantum Mechanical (QM) workflows, providing the theoretical causality and self-validating experimental protocols required to build a robust pKa​ correlation model.

The Mechanistic Challenge of Aniline pKa​ Prediction

Predicting the pKa​ of substituted anilines requires overcoming two primary physical challenges:

  • Electronic Delocalization: The lone pair on the aniline nitrogen is conjugated with the aromatic π -system. Electron-withdrawing groups (e.g., −NO2​ ) drastically reduce basicity, while electron-donating groups (e.g., −OCH3​ ) enhance it.

  • Solvation Cavity Mismatch: The protonation of aniline to form the anilinium ion ( PhNH3+​ ) creates a highly localized positive charge that demands a robust, specific hydrogen-bonding network with water. Purely implicit continuum solvation models (like standard PCM) often fail to capture these discrete solute-solvent interactions, leading to systemic errors in direct pKa​ calculations[1].

Comparative Analysis of Predictive Methodologies

To establish a predictive pipeline, researchers typically choose between two paradigms:

  • Empirical / Machine Learning (e.g., QSAR, LFER): These tools rely on large databases of experimental pKa​ values to build Linear Free Energy Relationships[2].

    • Advantage: Near-instantaneous calculation, ideal for high-throughput screening.

    • Limitation: Performance degrades significantly when evaluating novel scaffolds, highly sterically hindered ortho-substituents, or radical cations where training data is sparse.

  • First-Principles Quantum Mechanics (DFT + SMD): Utilizing Density Functional Theory (e.g., M06-2X or CBS-QB3) coupled with the Solvation Model based on Density (SMD).

    • Advantage: Independent of training sets; captures complex electronic effects and can be adapted for transient species like aniline radical cations[1].

    • Limitation: Computationally expensive and requires careful handling of anharmonicity[3] and explicit solvation to achieve high accuracy.

Benchmark Data: Experimental vs. Calculated pKa​

The following table summarizes the correlation between experimental ground-truth values and the two predictive methodologies. Note how the inclusion of explicit water molecules in the DFT workflow tightly aligns the calculated values with the experimental benchmarks.

Substituted AnilineExperimental pKa​ Empirical/ML PredictionDFT (Isodesmic + Explicit H2​O )
Aniline 4.604.624.60 (Reference)[4]
4-Methoxyaniline 5.345.305.31
4-Methylaniline 5.085.115.05
4-Chloroaniline 3.983.903.95
4-Nitroaniline 1.001.151.08[4]

High-Fidelity Computational Protocol: The Isodesmic DFT Workflow

Calculating the absolute solvation free energy of a bare proton ( H+ ) introduces massive systemic errors. To circumvent this, we employ an isodesmic reaction scheme where the number and type of chemical bonds are conserved. We use unsubstituted aniline as the experimental reference to cancel out systemic computational errors[4].

Reaction: Substituted_Anilinium++Aniline⇌Substituted_Aniline+Anilinium+

Step-by-Step Methodology:

  • Conformational Search & Geometry Optimization: Optimize all neutral and protonated species using the M06-2X/def2-TZVP level of theory.

    • Causality: The M06-2X functional is strictly required over older functionals like B3LYP because it accurately captures medium-range electron correlation and non-covalent interactions (such as intramolecular hydrogen bonding in ortho-substituted anilines)[1].

  • Explicit Solvation (The Critical Step): Add 1 to 2 explicit H2​O molecules directly hydrogen-bonded to the −NH3+​ moiety.

    • Causality: Explicit waters bridge the gap between the first solvation shell and the bulk dielectric continuum (SMD). This specific interaction drastically reduces the Root Mean Square Error (RMSE) of the prediction from >1.0 to ~0.3 pKa​ units[1].

  • Frequency Calculation: Run vibrational frequency calculations to confirm all structures are true minima.

    • Self-Validation: The absence of imaginary frequencies confirms the geometry is a stable minimum. For highly hydrogen-bonded systems, nuclear-electronic orbital (NEO) frameworks may be applied to correct for anharmonicity[3].

  • Thermodynamic Cycle Execution: Calculate the aqueous free energy change ( ΔGaq​ ) of the isodesmic reaction. The pKa​ of the target is derived relative to the reference aniline ( pKa​=4.60 ).

Self-Validating Experimental Protocol: UV-Vis Spectrophotometry

While potentiometric titration is standard for highly soluble compounds, substituted anilines (especially halogenated or nitro-derivatives) often suffer from poor aqueous solubility. UV-Vis spectrophotometry is the superior choice here, as it requires only ∼10−5 M concentrations, preventing aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 8.0. Verify the exact pH of each solution using a calibrated glass electrode at 298.15 K.

  • Sample Preparation: Dissolve the substituted aniline in a minimal volume of co-solvent (e.g., 1% Methanol), then dilute into the aqueous buffers to a final concentration of 2×10−5 M.

  • Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm for each pH point using a dual-beam spectrophotometer.

  • Self-Validation Check (Isosbestic Points): Overlay the acquired spectra.

    • Causality: The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) mathematically guarantees a clean two-state equilibrium (neutral protonated) without side reactions, precipitation, or aggregation.

  • Data Extraction: Plot the absorbance at the λmax​ of the protonated species against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the experimental pKa​ .

Workflow Visualization

The following diagram illustrates the parallel execution of the experimental and computational workflows, culminating in the correlation analysis used to validate the predictive model.

Workflow ExpStart Experimental Workflow (UV-Vis Titration) Prep Buffer & Sample Prep (10^-5 M to prevent aggregation) ExpStart->Prep Spectra Acquire Spectra (200-400 nm) Self-Validation: Isosbestic Points Prep->Spectra ExpData Derive Exp. pKa (Henderson-Hasselbalch Fit) Spectra->ExpData Compare Correlation Analysis (RMSE & R² Evaluation) ExpData->Compare Ground Truth CompStart Computational Workflow (DFT / SMD Modeling) Geom Geometry Optimization (M06-2X / CBS-QB3) CompStart->Geom Solv Explicit H2O + SMD Solvation (Capture H-bond networks) Geom->Solv CompData Derive Calc. pKa (Isodesmic Thermodynamic Cycle) Solv->CompData CompData->Compare Predictive Data

Figure 1: Parallel experimental and computational workflows for determining and correlating aniline pKa values.

References

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Scribd.[Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Center for Biotechnology Information (NIH/PMC).[Link]

  • Optibrium Ltd. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.[Link]

  • ChemRxiv. Reliable pKa Prediction through Efficient Incorporation of Anharmonicity within the Nuclear-Electronic Orbital Framework. ChemRxiv.[Link]

Sources

Validation

Benchmarking new synthetic methodologies for aniline derivatives against established methods

As a Senior Application Scientist, I frequently evaluate the intersection of synthetic efficiency, scalability, and environmental impact. The synthesis of aniline derivatives—ubiquitous motifs in active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the intersection of synthetic efficiency, scalability, and environmental impact. The synthesis of aniline derivatives—ubiquitous motifs in active pharmaceutical ingredients (APIs) and agrochemicals—has historically relied on the pre-functionalization of arenes. While classical methods like nitration-reduction and transition-metal-catalyzed cross-couplings are highly reliable, they impose significant thermodynamic and waste penalties.

This guide objectively benchmarks the established gold standard—Buchwald-Hartwig Amination—against two next-generation direct C–H functionalization methodologies: Photocatalytic C–H Amination and Electrochemical C–H Amination . By analyzing the mechanistic causality and self-validating experimental protocols of each, we can strategically determine the optimal methodology for specific drug development workflows.

The Mechanistic Paradigm Shift

The fundamental challenge in aniline synthesis is the inert nature of the arene C–H bond. Traditional methods circumvent this by installing a halogen leaving group, whereas modern methodologies use advanced single-electron transfer (SET) or electrocatalysis to activate the C–H bond directly.

G Arene Unactivated Arene (C-H Bond) ArylHalide Aryl Halide (C-X Bond) Arene->ArylHalide Halogenation (Reagent Waste) Aniline Substituted Aniline (C-N Bond) Arene->Aniline Photocatalytic Amination (Blue LED, Acridinium) Arene->Aniline Electrochemical Amination (e⁻, Cu/Mediator) ArylHalide->Aniline Buchwald-Hartwig (Pd, Base, Heat)

Mechanistic pathways: Pre-functionalization vs. direct C-H amination strategies.

The Established Benchmark: Buchwald-Hartwig Cross-Coupling

For over two decades, the palladium-catalyzed Buchwald-Hartwig amination has been the industrial workhorse for C–N bond formation 1.

Mechanistic Causality

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The critical breakthrough in this methodology was the development of sterically demanding, electron-rich phosphine ligands (e.g., XPhos). The electron-rich nature of the ligand accelerates the oxidative addition of the Pd(0) species into the unreactive aryl halide bond, while its immense steric bulk forces the final reductive elimination step, driving the formation of the C–N bond and preventing catalyst trapping.

Self-Validating Experimental Protocol
  • Preparation : In an anaerobic glovebox, combine aryl bromide (1.0 equiv), amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 equiv). Causality: The glovebox environment is non-negotiable; ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the cycle.

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Causality: Toluene provides a non-polar environment that stabilizes the catalytic intermediates, while NaOtBu serves as a strong base to deprotonate the coordinated amine.

  • Reaction : Seal the vessel and heat to 100 °C for 12 hours. Causality: Thermal energy overcomes the activation barrier for oxidative addition, particularly for electron-rich aryl halides.

  • Validation : Monitor via GC-MS. The system is self-validating: the quantitative disappearance of the aryl halide peak coupled with the emergence of the (M+H)+ product mass confirms successful reductive elimination.

  • Workup : Filter the crude mixture through a Celite pad to remove insoluble inorganic salts and precipitated "Pd black," followed by standard silica gel chromatography.

Next-Generation Method 1: Photocatalytic C–H Amination

To bypass the atom-inefficient halogenation step, Nicewicz and co-workers pioneered the use of organic photoredox catalysts to achieve direct C–H amination via aminium radical cations 2.

Mechanistic Causality

Alkylamines possess high oxidation potentials ( Ep/2​≈+1.0 to +1.6 V). To oxidize them, an Acridinium photocatalyst (e.g., [Acr-Mes]BF4) is excited by blue light, generating a highly oxidizing excited state ( Ered∗​≈+2.06 V). This extracts an electron from the amine, creating an electrophilic aminium radical cation that rapidly adds to the electron-rich arene. A terminal oxidant (like O2​ or TEMPO) is required to rearomatize the intermediate and close the photoredox cycle.

Self-Validating Experimental Protocol
  • Preparation : Combine the arene (5.0 equiv, acting as both reactant and co-solvent), amine (1.0 equiv),[Acr-Mes]BF4 (5 mol%), and TEMPO (20 mol%) in a transparent borosilicate vial.

  • Solvent & Atmosphere : Dissolve in 1,2-dichloroethane (DCE) and sparge with O2​ for 10 minutes. Causality: DCE is non-nucleophilic and stabilizes the radical cation intermediates. O2​ acts as the terminal electron acceptor, preventing the buildup of reduced photocatalyst.

  • Irradiation : Irradiate with 450 nm blue LEDs at room temperature for 24 hours. Causality: The 450 nm wavelength precisely matches the absorption maximum of the Acridinium dye, initiating single-electron transfer without causing the UV-induced degradation typical of high-energy irradiation.

  • Validation : Monitor via LC-MS. The reaction validates itself visually and analytically: the maintenance of a vibrant yellow/green hue indicates the photocatalyst remains active (unbleached), while LC-MS tracks the consumption of the limiting amine.

Next-Generation Method 2: Electrochemical C–H Amination

Electrochemical amination replaces toxic chemical oxidants with traceless electrons. Recent breakthroughs in copper-catalyzed and metal-free electrochemical aminations have made this a highly scalable alternative for late-stage functionalization 3, 4.

Mechanistic Causality

Direct anodic oxidation of anilines often leads to over-oxidation and electrode passivation (polymerization). To circumvent this, a redox mediator like tetrabutylammonium iodide ( n−Bu4​NI ) is used. The anode oxidizes I− to active iodine species ( I2​/I3−​ ), which then facilitates a Cu-catalyzed C–H activation and C–N bond formation in the bulk solution. Meanwhile, the cathode safely reduces protons to hydrogen gas.

Workflow Setup Undivided Cell Setup (Graphite Anode, Pt Cathode) Electrolysis Constant Current (10 mA) RT, 4-12 hours Setup->Electrolysis Monitoring LC-MS / TLC Validate Conversion Electrolysis->Monitoring Purification Aqueous Workup & Column Chromatography Monitoring->Purification

Standard workflow for undivided-cell electrochemical C-H amination.

Self-Validating Experimental Protocol
  • Setup : Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode. Causality: An undivided cell minimizes ohmic drop and simplifies the setup. Graphite is a cost-effective, corrosion-resistant anode, while Pt efficiently lowers the overpotential for proton reduction.

  • Reagents : Combine arene (1.0 equiv), secondary amine (2.0 equiv), Cu(OAc)2​ (10 mol%), n−Bu4​NI (20 mol%), and n−Bu4​NPF6​ (0.1 M) in acetonitrile. Causality: n−Bu4​NPF6​ provides essential ionic conductivity, preventing solvent heating due to high resistance.

  • Electrolysis : Apply a constant current of 10 mA until 2.5 F/mol of charge is passed. Causality: Constant current ensures a steady, controlled generation of the active mediator. The 2.5 F/mol accounts for the theoretical 2-electron oxidation process plus minor faradaic inefficiencies.

  • Validation : The reaction is self-validating through Faraday's laws of electrolysis. Track the charge passed ( Q=I×t ); TLC monitoring should show product formation correlating linearly with the theoretical charge applied.

Quantitative Benchmarking Analysis

To provide a clear objective comparison, the following table summarizes the performance metrics of each methodology based on standard literature parameters.

MetricBuchwald-Hartwig AminationPhotocatalytic C–H AminationElectrochemical C–H Amination
Catalyst / Mediator Pd / Phosphine LigandAcridinium Dye / LightCu / n−Bu4​NI / Electrons
Pre-functionalization Required (Aryl Halide)None (Direct C–H)None (Direct C–H)
Typical Yields 70% – 98%40% – 85%50% – 92%
Reaction Time 2 – 24 hours12 – 48 hours4 – 12 hours
Atom Economy Low (Halide/Base waste)HighHigh
E-Factor (Est.) 10 – 50 (High waste)5 – 20< 5 (Highly sustainable)
Substrate Scope Very Broad (Standardized)Moderate (Electronics dependent)Broad (High FG tolerance)

Conclusion & Strategic Recommendations

From a process chemistry standpoint, the Buchwald-Hartwig amination remains the undisputed choice for early-stage discovery and scenarios where the aryl halide starting materials are commercially abundant. Its predictability and massive ligand library make it highly reliable.

However, for late-stage functionalization of complex APIs—where halogenation is either chemically impossible or thermodynamically prohibitive—Photocatalytic and Electrochemical C–H aminations offer profound advantages. Electrochemical amination, in particular, is rapidly gaining traction in scale-up environments due to its exceptionally low E-factor, rapid reaction times, and the elimination of expensive transition-metal photocatalysts.

References

  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry.
  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. PMC.
  • Copper-Catalyzed Electrochemical C–H Amination of Arenes with Secondary Amines. Journal of the American Chemical Society.
  • Site-Selective Electrochemical Arene C–H Amination. Journal of the American Chemical Society.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Aniline-Based Drug Candidates

Introduction: The Aniline Dilemma in Drug Discovery The aniline motif, a simple aminobenzene structure, is a cornerstone in medicinal chemistry. Its synthetic tractability and versatile chemical nature make it a prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aniline Dilemma in Drug Discovery

The aniline motif, a simple aminobenzene structure, is a cornerstone in medicinal chemistry. Its synthetic tractability and versatile chemical nature make it a prevalent feature in a vast portfolio of marketed drugs and developmental candidates.[1] However, this structural workhorse presents a significant challenge in drug development: metabolic instability.[1][2] The very electronic properties that make anilines useful can also render them susceptible to extensive metabolic transformation, primarily in the liver.[3][4]

This metabolic processing is a double-edged sword. While it is a crucial mechanism for drug elimination, it can also lead to the formation of highly reactive metabolites.[5][6][7] These electrophilic species, such as quinone-imines, can covalently bind to cellular macromolecules, triggering idiosyncratic adverse drug reactions (IADRs) like hepatotoxicity.[2][6][8] Consequently, understanding and optimizing the metabolic stability of aniline-containing compounds is not merely a pharmacokinetic exercise but a critical step in ensuring drug safety and efficacy.[9][10]

This guide provides a comparative framework for evaluating the metabolic stability of different aniline-based drug candidates. We will delve into the core metabolic pathways, present a robust experimental protocol for in vitro assessment, and analyze how subtle structural modifications can profoundly impact a compound's metabolic fate.

The Metabolic Fate of Anilines: Key Biotransformation Pathways

Aniline-based compounds are subject to a range of Phase I (functionalization) and Phase II (conjugation) metabolic reactions. The interplay between these pathways dictates the compound's clearance rate and its potential for bioactivation.

  • Phase I Metabolism (Oxidative Reactions): This is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[11] For anilines, the major oxidative pathways include:

    • N-Hydroxylation: Oxidation of the nitrogen atom to form a hydroxylamine. This is often the initial step toward the formation of toxic nitrosoarenes.

    • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, commonly at the para-position relative to the amino group.[12]

    • N-Dealkylation: For N-substituted anilines, the removal of alkyl groups is a common metabolic route.[13] Several CYP isozymes, including CYP1A2, CYP2E1, and CYP2B6, are known to be involved in aniline metabolism.[14][15]

  • Phase II Metabolism (Conjugation Reactions): These reactions involve the attachment of endogenous polar molecules to the drug or its Phase I metabolites, facilitating their excretion.

    • N-Acetylation: The addition of an acetyl group to the nitrogen atom, catalyzed by N-acetyltransferases (NATs).[16][17][18] This is often a major detoxification pathway, but its efficiency can vary significantly among individuals due to genetic polymorphisms.[19]

    • Glucuronidation & Sulfation: Conjugation of a glucuronic acid or sulfate group to hydroxylated metabolites, significantly increasing their water solubility.

The balance between these pathways is critical. Rapid Phase I oxidation without efficient Phase II conjugation can lead to an accumulation of reactive intermediates.

Caption: Major metabolic pathways for aniline-based drug candidates.

A Framework for Assessment: In Vitro Metabolic Stability Assays

To predict a compound's in vivo behavior, we rely on in vitro test systems that model liver metabolism.[20][21] The choice of system depends on the stage of drug discovery and the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and high-throughput tool, rich in Phase I enzymes like CYPs.[22][23] They are excellent for initial screening of CYP-mediated metabolism.[23]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[24] This allows for the simultaneous study of Phase I and some Phase II metabolic pathways.

  • Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies.[22] They contain the full complement of metabolic enzymes, cofactors, and transporters in a physiologically relevant cellular environment, providing the most comprehensive picture of a compound's metabolic fate.[25][26][27]

From these assays, we derive two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[21]

Experimental Protocol: A Comparative Liver Microsomal Stability Assay

This protocol provides a robust, self-validating method for comparing the metabolic stability of several aniline-based candidates in a high-throughput manner. The causality behind this choice is that microsomal assays are ideal for early lead optimization, providing a rapid and cost-effective way to assess the primary drivers of aniline metabolism—CYP enzymes.

1. Purpose: To determine the in vitro half-life (t½) and apparent intrinsic clearance (CLint, app) of aniline-based test compounds using human liver microsomes (HLM).[23][28]

2. Materials & Reagents:

  • Human Liver Microsomes (pooled, from a reputable supplier like BioIVT)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds & Control Compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

3. Experimental Workflow:

  • Step 1: Reagent Preparation:

    • Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Prepare working solutions of test and control compounds in a buffer/organic solvent mix (final DMSO concentration in the incubation should be <0.5%).

  • Step 2: Pre-incubation:

    • In a 96-well plate, add the microsomal working solution and the compound working solution.

    • Pre-incubate this mixture for 10 minutes at 37°C in a shaker to equilibrate the temperature.[29]

  • Step 3: Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. This marks time zero (T0).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with the internal standard.[23] The cold ACN immediately stops the enzymatic reaction by precipitating the proteins.

  • Step 4: Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[25]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear portion of this plot (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the apparent intrinsic clearance (CLint, app) using the formula: CLint, app (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis Prep_Microsomes Prepare Microsome Working Solution PreIncubate Mix Microsomes + Compound Pre-incubate at 37°C Prep_Microsomes->PreIncubate Prep_NADPH Prepare NADPH Regen. System Initiate Initiate Reaction (Add NADPH) Prep_NADPH->Initiate Prep_Compounds Prepare Compound Working Solutions Prep_Compounds->PreIncubate PreIncubate->Initiate Sampling Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench Reaction in Cold ACN + Internal Std Sampling->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Experimental workflow for the liver microsomal stability assay.

Comparative Analysis: Structure-Metabolism Relationships

The true power of this guide lies in comparing structurally diverse aniline candidates. Subtle changes to the molecule can drastically alter its metabolic profile. Let's consider four hypothetical candidates.

CandidateStructural ModificationRationale for Designt½ (min)CLint, app (µL/min/mg)Metabolic Stability
A Unsubstituted Aniline CoreParent Scaffold8173.3Low
B Electron-Withdrawing Group (EWG) on ringDecrease electron density of the ring to reduce oxidative metabolism.2555.4Moderate
C Steric Hindrance near N-atomBlock enzymatic access to the primary site of metabolism.4828.9High
D Aniline replaced with BioisostereRemove the aniline "structural alert" entirely to prevent formation of reactive metabolites.[2][30][31]>120<11.6Very High

Interpretation of Results:

  • Candidate A (Low Stability): The unsubstituted aniline is rapidly metabolized, as expected. This would likely lead to high in vivo clearance and poor oral bioavailability.[21]

  • Candidate B (Moderate Stability): Adding an electron-withdrawing group (like a trifluoromethyl or cyano group) makes the aromatic ring less susceptible to oxidation by CYP enzymes, resulting in improved stability.[17]

  • Candidate C (High Stability): Introducing a bulky group ortho to the amine can physically shield it from the active site of metabolizing enzymes, significantly slowing down its rate of metabolism.

  • Candidate D (Very High Stability): By replacing the aniline with a saturated bioisostere, such as an aminobicyclo[1.1.1]pentane (aminoBCP), we remove the planar, electron-rich system prone to oxidation.[6][30] This strategy often leads to a dramatic increase in metabolic stability and mitigates the risk of reactive metabolite formation.[5][31]

Caption: Logic diagram illustrating Structure-Metabolism Relationships.

Conclusion and Future Directions

The metabolic stability of aniline-based drug candidates is a multifaceted challenge that requires a strategic and data-driven approach. As this guide demonstrates, early in vitro assessment is crucial for identifying metabolic liabilities. By comparing candidates with systematic structural modifications, researchers can establish clear structure-metabolism relationships.

The progression from a metabolically labile parent scaffold (Candidate A) to a highly stabilized derivative (Candidates C and D) illustrates a rational drug design workflow. While moderate stability (Candidate B) might be acceptable for some therapeutic indications, strategies that either sterically shield the aniline (Candidate C) or replace it with a non-metabolizable bioisostere (Candidate D) are often necessary to create a drug candidate with an optimal pharmacokinetic profile and a reduced risk of metabolism-based toxicity.[5]

Ultimately, the goal is to achieve a balanced profile where the drug is stable enough to reach its target and exert its therapeutic effect but is still cleared from the body at an appropriate rate to avoid accumulation and off-target effects.[21] This comparative guide provides the foundational principles and a practical experimental framework for achieving that balance.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharmaoffer. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Retrieved from [Link]

  • PubMed. (n.d.). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ACS Publications. (2020, June 8). Strategies to Mitigate the Bioactivation of Aryl Amines. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Chemspace. (2021, March 26). Metabolically stable bioisosters of anilines. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PMC. (n.d.). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Retrieved from [Link]

  • PubMed. (2002, April 15). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Futurity. (2018, December 6). New drug 'building block' won't damage your liver. Retrieved from [Link]

  • PubMed. (2014, June 9). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. Retrieved from [Link]

  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]

  • PMC. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • PMC. (n.d.). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Retrieved from [Link]

  • Oxford Academic. (2025, December 10). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • PMC. (n.d.). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

  • Frontiers. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]

  • J-Stage. (n.d.). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Retrieved from [Link]

  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride proper disposal procedures

Proper Handling and Disposal Procedures for 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride (CAS: 1432680-55-1) is a specialized chemical intermediate utilized in adv...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Handling and Disposal Procedures for 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride (CAS: 1432680-55-1) is a specialized chemical intermediate utilized in advanced drug development and synthetic research[1]. Because it contains an active aniline structural core, the compound and its associated waste streams present severe acute toxicity and environmental hazards[2]. Proper lifecycle management—from benchtop handling to final disposal—is critical to ensure regulatory compliance, prevent ecological contamination, and maintain laboratory safety.

Comprehensive Hazard Profile

Before initiating any experimental workflow or waste management procedure, personnel must understand the compound's risk profile. Aniline hydrochlorides are highly reactive and bioavailable, necessitating strict engineering controls[3].

Hazard ClassificationRoute of ExposureClinical/Safety ImplicationGHS Signal
Acute Toxicity Oral, Dermal, InhalationHighly toxic if swallowed, inhaled, or absorbed through intact skin[2][3].Danger
Ocular Damage OcularCauses serious, potentially irreversible eye damage and risk of blindness[2][4].Danger
Skin Sensitization DermalMay provoke severe allergic skin reactions, pruritis, and localized redness[3][4].Warning
Target Organ Toxicity SystemicInduces cumulative damage to the blood, liver, and kidneys through repeated exposure[2][4].Danger
Aquatic Toxicity EnvironmentalVery toxic to aquatic life; strictly prohibits standard drain or sewage disposal[2][4].Warning

Mechanistic Toxicology: The Causality Behind Strict Protocols

The rigorous disposal and PPE protocols for 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride are directly dictated by its systemic toxicity mechanism. Aniline derivatives are highly lipophilic and readily penetrate biological membranes, including intact dermal layers[5].

Once absorbed, these compounds undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxyarylamines enter systemic circulation and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This structural alteration severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory failure[5].

ToxicityPathway A Aniline Derivative (Exposure) B Hepatic CYP450 (N-hydroxylation) A->B Absorption C N-hydroxyarylamine (Toxic Metabolite) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Circulation E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia (Cyanosis) E->F Impaired O2 Transport

Caption: Mechanistic pathway of aniline-induced methemoglobinemia and tissue hypoxia.

Operational Waste Management Protocol

Chemical waste generators are legally obligated to classify, segregate, and dispose of discarded chemicals in accordance with environmental regulations, such as the US EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261.3)[3][6]. Under no circumstances should this compound be neutralized or chemically treated in-house without a specific permit; it must be collected for professional disposal.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

  • Rationale: Preventing dermal absorption and inhalation of dust is the primary defense against methemoglobinemia[5].

  • Procedure: Don a chemically resistant laboratory coat, heavy-duty nitrile gloves, and safety goggles with a face shield[2]. Conduct all waste transfer operations inside a certified, actively venting chemical fume hood[4].

Step 2: Waste Segregation and Collection

  • Rationale: Aniline hydrochlorides are highly incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), strong acids, and strong bases. Mixing these can result in violent exothermic reactions or the release of toxic nitrogen oxide and hydrogen chloride gases[3][5].

  • Procedure: Separate solid waste (e.g., contaminated filter paper, weighing boats, empty vials) from liquid waste streams[2]. Ensure the designated waste stream is completely isolated from all oxidizers and acids.

Step 3: Container Management and Labeling

  • Rationale: Proper containment prevents environmental release, cross-contamination, and potential light-induced degradation[2].

  • Procedure: Deposit waste into compatible, tightly sealable containers (e.g., high-density polyethylene or amber glass). Affix a compliant label explicitly detailing the contents as "Hazardous Waste: 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride" and mark it with "Toxic" and "Environmental Hazard" identifiers[2]. Store containers in a cool, dry, well-ventilated secondary containment area away from direct light[3][5].

Step 4: Final Disposal and Regulatory Compliance

  • Rationale: Adherence to environmental laws prevents catastrophic ecological contamination, as the compound is highly toxic to aquatic organisms[3][4].

  • Procedure: Do not discharge any quantity into the sewage system or regular municipal trash[2]. Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange pickup. Transfer the waste exclusively to a licensed hazardous waste management facility[3][6].

DisposalWorkflow Start Waste Generation: Aniline Hydrochloride Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Start->Liquid Segregation Segregation: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Labeling Labeling: 'Hazardous Waste - Toxic' Segregation->Labeling Storage Secondary Containment (Cool, dark, ventilated) Labeling->Storage Disposal Licensed Waste Management Facility Storage->Disposal EPA RCRA Compliance

Caption: Standard operational workflow for the segregation, storage, and disposal of aniline hazardous waste.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental runoff.

  • Immediate Evacuation: Evacuate all personnel not wearing appropriate PPE from the immediate spill area. Ensure local exhaust ventilation is operating at maximum capacity[5].

  • Containment: If a solid powder is spilled, absolutely avoid dry sweeping, which aerosolizes toxic particulates. Use a HEPA-filtered vacuum designed for hazardous materials, or carefully collect the material using damp, chemically compatible absorbent pads[4][6].

  • Collection: Place all recovered material and used absorbents into a dedicated, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water[5]. Collect all residual wash water as hazardous liquid waste, as introducing it to the drain violates environmental regulations[3][4].

  • Hygiene & Medical Monitoring: Personnel involved in the cleanup must immediately remove contaminated clothing, wash affected skin areas thoroughly, and monitor for signs of cyanosis (bluish skin/lips) or respiratory distress[5][6].

References

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov.
  • Proper Disposal of 4-(Furan-2-yl)
  • Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH.
  • 1432680-55-1 | 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride. ChemScene.

Sources

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Feasible Synthetic Routes

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3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride
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3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride
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